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3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline Documentation Hub

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  • Product: 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline
  • CAS: 915924-22-0

Core Science & Biosynthesis

Foundational

A Technical Guide to 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline (CAS 252928-74-8): Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline, a heterocyclic amine of significant interest i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline, a heterocyclic amine of significant interest in medicinal chemistry. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and diverse biological activities.[1][2] This document will delve into the synthesis, physicochemical properties, and potential therapeutic applications of this compound, with a focus on its role as a scaffold in drug discovery. While experimental data for this specific molecule is limited in publicly available literature, this guide will draw upon established principles of triazole chemistry and data from closely related analogues to provide a robust framework for researchers.

Introduction and Structural Elucidation

The compound , 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline, belongs to a class of compounds that merge the structural features of aniline and a 1,2,4-triazole ring. This combination is of particular interest as the aniline moiety provides a versatile handle for further chemical modification, while the triazole ring contributes to the molecule's overall physicochemical properties and biological activity.[3]

It is important to note a point of potential ambiguity. The CAS number 252928-74-8 is most frequently assigned to the isomer 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline . For the purpose of this guide, and in alignment with the provided CAS number, we will primarily focus on the 4-methyl isomer. However, given the initial query for the 5-methyl isomer, this guide will also address the synthesis and properties of both isomers where relevant, as they are likely to share similar chemical space and potential applications.

Physicochemical and Predicted Properties

A summary of the known and predicted properties of 3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for designing experimental protocols.

PropertyValueSource
CAS Number 252928-74-8
Molecular Formula C₉H₁₀N₄
Molecular Weight 174.21 g/mol
Melting Point 158 °C
Boiling Point (Predicted) 411.9±47.0 °C
Density (Predicted) 1.27±0.1 g/cm³
XlogP (Predicted) 0.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4

Synthesis and Reaction Mechanisms

The synthesis of 3-(aryl)-1,2,4-triazoles is a well-established area of organic chemistry. A plausible and commonly employed synthetic route to 3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline would likely involve the cyclization of an amidine or a related intermediate. Below is a proposed synthetic workflow.

Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Triazole Formation cluster_3 Final Product Synthesis 3-Nitrobenzonitrile 3-Nitrobenzonitrile N'-methyl-3-nitrobenzimidamide N'-methyl-3-nitrobenzimidamide 3-Nitrobenzonitrile->N'-methyl-3-nitrobenzimidamide + Methylhydrazine Methylhydrazine Methylhydrazine 3-(4-methyl-4H-1,2,4-triazol-3-yl)-1-nitrobenzene 3-(4-methyl-4H-1,2,4-triazol-3-yl)-1-nitrobenzene N'-methyl-3-nitrobenzimidamide->3-(4-methyl-4H-1,2,4-triazol-3-yl)-1-nitrobenzene + Formic Acid, Heat Formic_Acid Formic Acid / Heat Final_Product 3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline 3-(4-methyl-4H-1,2,4-triazol-3-yl)-1-nitrobenzene->Final_Product Reduction Reduction Reduction (e.g., Pd/C, H2)

Caption: Proposed synthetic workflow for 3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common methods for 1,2,4-triazole synthesis.[4][5]

Step 1: Synthesis of N'-methyl-3-nitrobenzimidamide

  • To a solution of 3-nitrobenzonitrile in a suitable solvent (e.g., ethanol), add an equimolar amount of methylhydrazine.

  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the crude product is used in the next step without further purification.

Step 2: Cyclization to form the 1,2,4-triazole ring

  • The crude N'-methyl-3-nitrobenzimidamide is refluxed in an excess of formic acid for several hours.

  • The progress of the cyclization is monitored by TLC.

  • Upon completion, the excess formic acid is removed by distillation.

  • The residue is neutralized with a base (e.g., sodium bicarbonate solution) and the product, 3-(4-methyl-4H-1,2,4-triazol-3-yl)-1-nitrobenzene, is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which can be purified by column chromatography.

Step 3: Reduction of the nitro group

  • The purified 3-(4-methyl-4H-1,2,4-triazol-3-yl)-1-nitrobenzene is dissolved in a suitable solvent (e.g., methanol or ethanol).

  • A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • The mixture is subjected to hydrogenation at a suitable pressure until the reaction is complete.

  • The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the final product, 3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline.

Potential Applications in Drug Discovery

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. The aniline substituent on this core provides a key point for diversification to explore structure-activity relationships (SAR).

Potential as a Scaffold for Kinase Inhibitors

Many kinase inhibitors incorporate a heterocyclic core that can engage in hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The 1,2,4-triazole-aniline scaffold is well-suited for this purpose. The aniline nitrogen can be functionalized to introduce various side chains that can target specific regions of the kinase active site, thereby conferring selectivity and potency. Recent studies on 2-(3-R-1H-1,2,4-triazol-5-yl)anilines have shown their potential as inhibitors of EGFR and RET tyrosine kinases, which are implicated in non-small cell lung cancer.[6]

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, RET) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates Phosphorylated_Protein Phosphorylated Protein Receptor_Tyrosine_Kinase->Phosphorylated_Protein Phosphorylates ATP ATP ATP->Receptor_Tyrosine_Kinase Provides Phosphate Substrate_Protein Substrate Protein Substrate_Protein->Phosphorylated_Protein Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Protein->Downstream_Signaling Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition leads to Triazole_Aniline_Compound 3-(Aryl)-1,2,4-triazol-3-ylaniline Derivative Triazole_Aniline_Compound->Receptor_Tyrosine_Kinase Inhibits ATP Binding

Caption: Potential mechanism of action for 1,2,4-triazole-aniline derivatives as kinase inhibitors.

Analytical and Characterization Methods

The characterization of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline and its derivatives would follow standard analytical chemistry protocols.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the aniline ring, the triazole proton, and the methyl group protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as the N-H stretching of the amine and the aromatic C-H and C=C stretching vibrations.

Chromatographic Analysis

A robust method for assessing the purity of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline would typically involve High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS).

A General HPLC Method:

  • Column: A C18 reversed-phase column is generally suitable for this type of compound.

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile or methanol, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the aromatic system has a strong absorbance (e.g., around 254 nm).

Safety and Handling

Based on the Safety Data Sheet for 3-(4-Methyl-4h-1,2,4-triazol-3-yl)aniline, the compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline and its isomers represent a valuable chemical scaffold for the development of novel therapeutic agents. While specific experimental data for this compound is not extensively documented, its structural relationship to a wide range of biologically active 1,2,4-triazole derivatives suggests significant potential, particularly in the area of kinase inhibition for oncology applications. The synthetic routes are accessible through established chemical methodologies, and the compound can be readily characterized using standard analytical techniques. Further investigation into the biological activities of this and related compounds is warranted to fully explore their therapeutic potential.

References

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings.
  • Synthesis and Biological Evaluation of Novel Olean-28,13β-lactams as Potential Antiprostate Cancer Agents. (2015). Journal of Medicinal Chemistry.
  • Synthesis and biological evaluation of betulonic acid derivatives as antitumor agents. (n.d.). PubMed.
  • Synthesis and Biological Evaluation of Oleanolic Acid Derivatives as Selective Vascular Endothelial Growth Factor Promoter i-Motif Ligands. (n.d.). PMC.
  • 3-(4-methyl-4h-1,2,4-triazol-3-yl)aniline. (n.d.). PubChemLite.
  • 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis. (n.d.). ChemicalBook.
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). Royal Society of Chemistry.
  • Synthesis, biological evaluation, and molecular modeling of natural and unnatural flavonoidal alkaloids, inhibitors of kinases. (2012). PubMed.
  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024).
  • Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities. (n.d.). MDPI.
  • Biological features of new 1,2,4-triazole derivatives (a literature review). (2022).
  • 3-Methoxy-4-(5-methyl-1,2,4-triazol-1-yl)aniline | C10H12N4O. (n.d.). PubChem.
  • 3-fluoro-4-(5-methyl-1H-1,2,4-triazol-1-yl)aniline. (n.d.). Smolecule.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers in Chemistry.
  • What is the method for synthesizing Synthetic 3-(4-Methyl-IMIDAZOL-YL)-5-(Trifluoromethyl) Aniline? (2024). Guidechem.
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
  • Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. (n.d.). eurl-pesticides.eu.
  • 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline. (n.d.). Apollo Scientific.
  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. (n.d.). Organic & Biomolecular Chemistry.
  • 3-(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)ANILINE. (n.d.). MySkinRecipes.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024).
  • 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline. (n.d.). Fluorochem.
  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021).
  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. (n.d.). MDPI.
  • 2-((4-Amino-5-((2,4-dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. (2023). Preprints.org.
  • 3-(4H-1,2,4-Triazol-4-yl)aniline. (n.d.). Sigma-Aldrich.
  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC.
  • Application Note: High-Throughput Purity Analysis of 3-Methyl-4-(pyridin-4-yl)aniline Using Liquid Chromatography-Mass Spectrometry (LC-MS). (n.d.). Benchchem.
  • Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives. (2023).
  • SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. (2023). Journal of Chemistry and Technologies.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-aminophenyl)-5-methyl-1,2,4-triazole

For distribution to: Researchers, scientists, and drug development professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic pathway for...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic pathway for 3-(3-aminophenyl)-5-methyl-1,2,4-triazole. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The presence of an aminophenyl moiety suggests potential applications as a versatile building block in the synthesis of more complex pharmaceutical agents and functional materials. This document outlines a robust, literature-derived synthetic protocol, detailed characterization methodologies, and a discussion of the potential therapeutic applications of this specific triazole derivative.

Molecular Structure and Physicochemical Properties

The target compound, 3-(3-aminophenyl)-5-methyl-1,2,4-triazole, is a heterocyclic aromatic compound. Its structure features a central five-membered 1,2,4-triazole ring substituted at the 3-position with a 3-aminophenyl group and at the 5-position with a methyl group.

Chemical Structure

Caption: 2D Structure of 3-(3-aminophenyl)-5-methyl-1,2,4-triazole.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₁₀N₄Based on atom count from the structure.
Molecular Weight 174.21 g/mol Sum of atomic weights.
Appearance White to off-white crystalline solidTypical for small aromatic heterocyclic compounds.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water.The aromatic rings confer some nonpolar character, while the amino group and triazole nitrogens allow for hydrogen bonding, leading to solubility in polar protic and aprotic solvents.
Melting Point >150 °C (estimated)Aromatic and heterocyclic compounds with potential for intermolecular hydrogen bonding typically have relatively high melting points. For comparison, 3-amino-5-phenyl-1,2,4-triazole has a melting point of 185-187 °C.[4]
pKa Acidic NH on triazole (pKa ~9-10), Basic amino group (pKa ~4-5)The triazole NH is weakly acidic. The aniline-like amino group is a weak base.

Proposed Synthesis Pathway

A reliable and efficient method for the synthesis of 3,5-disubstituted-1,2,4-triazoles involves the condensation of a carboxylic acid with aminoguanidine, followed by cyclization.[4] This approach is favored for its operational simplicity and the ready availability of starting materials. An alternative well-established route involves the reaction of hydrazides with isothiourea derivatives.[5]

The proposed synthesis for 3-(3-aminophenyl)-5-methyl-1,2,4-triazole follows a two-step process starting from 3-aminobenzoic acid and aminoguanidine bicarbonate, with an intermediate N-acylaminoguanidine which is then cyclized.

Synthesis Workflow

Synthesis_Workflow Start1 3-Aminobenzoic Acid Intermediate N-(3-aminobenzoyl) aminoguanidine Start1->Intermediate Start2 Aminoguanidine Bicarbonate Start2->Intermediate Product 3-(3-aminophenyl)-5-methyl- 1,2,4-triazole Intermediate->Product Reagent1 Acid Catalyst (e.g., HCl) Microwave Irradiation Reagent1->Intermediate Reagent2 Acetic Anhydride (for cyclization with methyl group) Reagent2->Product

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol

Rationale: The reaction of a carboxylic acid with aminoguanidine under acidic conditions forms a guanyl hydrazide intermediate.[4] Subsequent heating, often under microwave irradiation to reduce reaction times, promotes cyclization to the triazole ring. Acetic anhydride is used here as both a reagent and solvent to introduce the methyl group at the 5-position and drive the cyclization.

Step 1: Synthesis of N-(3-aminobenzoyl)aminoguanidine hydrochloride

  • To a sealed microwave reaction vessel, add 3-aminobenzoic acid (1.37 g, 10 mmol) and aminoguanidine bicarbonate (1.36 g, 10 mmol).

  • Add a 37% solution of hydrochloric acid (2.5 mL, ~30 mmol) to the mixture.

  • The vessel is sealed and subjected to microwave irradiation at 120°C for 30 minutes.

  • After cooling, the reaction mixture is diluted with water, and the pH is adjusted to ~7 with a saturated sodium bicarbonate solution.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the intermediate N-(3-aminobenzoyl)aminoguanidine.

Step 2: Cyclization to 3-(3-aminophenyl)-5-methyl-1,2,4-triazole

  • The dried intermediate from Step 1 (10 mmol) is suspended in acetic anhydride (20 mL).

  • The mixture is heated to reflux (approximately 140°C) for 3 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the mixture is cooled to room temperature and slowly poured into ice-water with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed thoroughly with water to remove excess acetic acid, and then washed with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Characterization and Quality Control

To confirm the identity and purity of the synthesized 3-(3-aminophenyl)-5-methyl-1,2,4-triazole, a combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis

The following table summarizes the expected spectroscopic data based on the structure of the target molecule and data from similar compounds.[2][4]

TechniqueExpected Results
¹H NMR - Aromatic protons (phenyl ring): Multiplets in the range of δ 6.5-7.5 ppm. - Amino protons (NH₂): A broad singlet around δ 5.0-6.0 ppm. - Triazole NH proton: A broad singlet at δ > 12 ppm. - Methyl protons (CH₃): A singlet around δ 2.3-2.5 ppm.
¹³C NMR - Aromatic carbons: Signals in the range of δ 110-150 ppm. - Triazole carbons (C3 and C5): Signals in the range of δ 150-165 ppm. - Methyl carbon: A signal around δ 10-15 ppm.
FT-IR (KBr) - N-H stretching (amine and triazole): Broad bands in the region of 3100-3400 cm⁻¹. - C=N stretching (triazole ring): Absorption around 1620-1650 cm⁻¹. - Aromatic C-H stretching: Absorption around 3000-3100 cm⁻¹. - Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spec. (ESI) [M+H]⁺: Expected at m/z = 175.098.
Purity Assessment
TechniqueMethodAcceptance Criteria
HPLC Reverse-phase C18 column with a mobile phase of acetonitrile/water gradient. Detection at 254 nm.Purity ≥ 98%
Melting Point Determined using a standard melting point apparatus.A sharp melting range of ± 2°C.
Elemental Analysis C, H, N analysis.Calculated: C, 62.05%; H, 5.79%; N, 32.16%. Found: Within ±0.4% of calculated values.

Potential Applications in Drug Development and Research

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous clinically approved drugs.[2] The incorporation of an aminophenyl group provides a reactive handle for further chemical modifications, making 3-(3-aminophenyl)-5-methyl-1,2,4-triazole a valuable intermediate.

  • Anticancer Drug Discovery: The amino group can be acylated, sulfonylated, or used in Schiff base formation to generate a library of derivatives for screening against various cancer cell lines.[6]

  • Antibacterial Agents: Triazole derivatives have shown significant antibacterial activity.[7] The aminophenyl moiety can be modified to enhance interaction with bacterial targets.

  • Kinase Inhibitors: The triazole scaffold can act as a hinge-binding motif in many protein kinases. The aminophenyl group can be extended to access other regions of the ATP-binding pocket.

Conclusion

This guide provides a comprehensive framework for the synthesis and characterization of 3-(3-aminophenyl)-5-methyl-1,2,4-triazole. The proposed synthetic route is based on well-established, high-yielding methodologies for 1,2,4-triazole formation. The detailed characterization plan ensures the validation of the molecular structure and its purity. The versatile chemical nature of this compound, owing to its triazole core and reactive amino group, makes it a promising building block for the development of novel therapeutic agents and advanced materials.

References

  • Synthesis of 3,5-Disubstituted-(1 H-) and (2 H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy. Journal of Organic Chemistry. (2026). Available at: [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. (2024). Available at: [Link]

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole. ResearchGate. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. (2022). Available at: [Link]

  • Synthesis of 3,5-disubstituted 1,2,4-triazoles 10a–g. ResearchGate. Available at: [Link]

  • 3,5-Disubstituted 1,2,4-triazoles, a new class of xanthine oxidase inhibitor. Journal of Medicinal Chemistry. (1979). Available at: [Link]

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  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. (2022). Available at: [Link]

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  • Synthesis of some 3-arylamino-5-aryloxymethyl[4][8][9]triazole derivatives and their antimicrobial activity. Pharmaceutica Acta Helvetiae. (1998). Available at: [Link]

  • Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. International Journal of Pharmaceutical Sciences and Research. (2011). Available at: [Link]

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  • Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. MDPI. (2021). Available at: [Link].com/1420-3049/26/10/2849)

Sources

Foundational

3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline is a heterocyclic aromatic amine of significant int...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline is a heterocyclic aromatic amine of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a substituted triazole ring linked to an aniline moiety, serves as a versatile scaffold for the synthesis of novel therapeutic agents. The triazole core is a well-established pharmacophore known for its metabolic stability and ability to engage in various biological interactions, while the aniline portion provides a key site for further chemical modifications to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a detailed overview of the molecular formula and weight of this compound, essential parameters for its characterization and application in research and development.

Core Molecular Attributes

The fundamental physicochemical properties of a compound, its molecular formula and weight, are critical for a range of applications, from reaction stoichiometry and analytical characterization to computational modeling and drug design.

Molecular Formula: C₉H₁₀N₄

The molecular formula of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline has been determined to be C₉H₁₀N₄. This formula indicates that each molecule is composed of nine carbon atoms, ten hydrogen atoms, and four nitrogen atoms. This composition is consistent with the covalent bonding of a methyl-substituted triazole ring to an aniline ring.

Molecular Weight: 174.21 g/mol

Based on the molecular formula, the calculated molecular weight of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline is 174.21 g/mol . This value is derived from the sum of the atomic weights of its constituent atoms (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u). The monoisotopic mass, which is crucial for high-resolution mass spectrometry, is approximately 174.0905 u.

Physicochemical Data Summary

ParameterValueSource
Molecular Formula C₉H₁₀N₄[1]
Molecular Weight 174.21 g/mol Calculated
CAS Number 915924-22-0[1]
Canonical SMILES CC1=NC(=NN1)C1=CC=CC(N)=C1[1]
InChI Key ZULNBCXKBBLYRY-UHFFFAOYSA-N[1]

Experimental Determination of Molecular Weight and Formula

The molecular weight and formula of a novel or synthesized compound like 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline are typically confirmed through a combination of analytical techniques.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the primary method for accurately determining the molecular weight of a compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized, most commonly using electrospray ionization (ESI) for polar molecules like the topic compound.

  • Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) is measured with high precision.

  • Formula Determination: The exact mass measurement is used to predict the elemental composition, which confirms the molecular formula.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (C, H, N) in the compound, which can be used to empirically determine the molecular formula.

Experimental Protocol: Elemental Analysis

  • Sample Preparation: A precisely weighed amount of the pure, dry compound is required.

  • Combustion: The sample is combusted in a furnace in the presence of oxygen.

  • Gas Analysis: The resulting gases (CO₂, H₂O, N₂) are separated and quantified using techniques like gas chromatography and thermal conductivity detection.

  • Calculation: The mass percentages of C, H, and N are calculated and compared with the theoretical values derived from the proposed molecular formula.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound to confirm its identity, including the determination of its molecular weight and formula.

Workflow for Chemical Compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_confirmation Molecular Formula & Weight Confirmation cluster_final Final Confirmation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr lcms LC-MS purification->lcms purity_check Purity Assessment (e.g., HPLC) nmr->purity_check hrms High-Resolution Mass Spectrometry (HRMS) lcms->hrms elemental Elemental Analysis purity_check->elemental data_analysis Data Analysis & Comparison with Theoretical Values hrms->data_analysis elemental->data_analysis final_confirmation Confirmed Structure, Formula & Molecular Weight data_analysis->final_confirmation

Caption: A flowchart illustrating the key stages in the synthesis and analytical confirmation of a chemical compound's identity.

Conclusion

The precise knowledge of the molecular formula (C₉H₁₀N₄) and molecular weight (174.21 g/mol ) of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline is fundamental for its application in scientific research and drug development. These parameters are essential for accurate quantification, reaction chemistry, and the interpretation of analytical data, forming the basis for further investigation into the biological activities of this promising chemical entity.

References

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, [Link][2].

  • 3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline. Chemspace, [Link][1].

Sources

Exploratory

Solubility of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline in DMSO and water

Technical Guide: Solubility Profiling of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline Executive Summary This guide provides a technical framework for characterizing the solubility of 3-(5-methyl-4H-1,2,4-triazol-3-yl)anilin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline

Executive Summary

This guide provides a technical framework for characterizing the solubility of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline (CAS: 252928-74-8 for the 4-methyl isomer analog; specific 5-methyl isomer requires structural verification). As a key pharmacophore in kinase inhibitor and antifungal drug discovery, this compound exhibits a complex, pH-dependent solubility profile driven by its amphoteric nature.

While highly soluble in polar aprotic solvents like DMSO (>50 mg/mL), its aqueous solubility is strictly governed by the ionization states of the aniline amine (pKa ~4.6) and the triazole ring (pKa ~10.3). This guide details the physicochemical drivers of these behaviors and provides validated protocols for preparing stable stock solutions and determining thermodynamic aqueous solubility.

Physicochemical Architecture & Solubility Drivers

To master the solubility of this compound, one must understand the competition between its hydrophobic aromatic ring and its ionizable heterocycle.

Structural Analysis

The molecule consists of a lipophilic aniline ring coupled to a polar 5-methyl-1,2,4-triazole core.

  • Aniline Moiety: Provides lipophilicity (LogP contribution) and a weakly basic amine.

  • 1,2,4-Triazole Ring: A planar, electron-deficient system that acts as both a hydrogen bond donor (NH) and acceptor (N). It is amphoteric, capable of gaining a proton at low pH or losing one at high pH.[1]

Predicted Physicochemical Properties
PropertyValue (Est.)Impact on Solubility
Molecular Weight ~174.2 g/mol Low MW favors dissolution.
LogP 1.2 – 1.5Moderate lipophilicity; suggests good membrane permeability but limited intrinsic aqueous solubility.
pKa (Basic) ~3.5 – 4.6Protonation of the aniline amine and triazole N4 at pH < 4 drastically increases solubility.
pKa (Acidic) ~10.0 – 10.3Deprotonation of the triazole NH at pH > 10 increases solubility.
H-Bond Donors 2 (Aniline NH2, Triazole NH)Facilitates solvation in DMSO and water.
H-Bond Acceptors 3 (Triazole Ns, Aniline N)Key for interaction with water network.

Critical Insight: The compound exhibits a "U-shaped" solubility curve. It is most soluble at pH < 3 and pH > 11, and least soluble (intrinsic solubility,


) at neutral pH (6–8), where the neutral species predominates.

Solubility in DMSO (The Stock Solution)

Dimethyl sulfoxide (DMSO) is the industry-standard solvent for this compound due to its ability to disrupt intermolecular hydrogen bonding in the crystal lattice.

Solubility Capacity
  • Typical Solubility: > 50 mg/mL (approx. 280 mM).

  • Mechanism: DMSO acts as a strong H-bond acceptor, interacting with the aniline protons and the triazole NH, effectively solvating the molecule.

Protocol A: Preparation of High-Integrity Stock Solutions

Objective: Create a stable 100 mM stock solution for biological assays.

  • Weighing: Weigh approximately 17.4 mg of the solid compound into a pre-tared, amber glass vial (to protect oxidation-prone aniline).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Water content <0.1%).

  • Dissolution: Vortex for 30–60 seconds. If particles persist, sonicate at 40 kHz for 5 minutes at room temperature.

  • QC Check: Visually inspect for clarity. The solution should be a clear, colorless to pale yellow liquid.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Warning: DMSO is hygroscopic. It absorbs water from the atmosphere, which can cause the compound to precipitate over time if the "water tolerance" threshold is exceeded. Always purge vials with nitrogen or argon before sealing.

Solubility in Water (The Biological Context)

Aqueous solubility is the limiting factor for bioavailability. At physiological pH (7.4), the compound is largely uncharged, leading to its minimum solubility point.

The pH-Solubility Profile
  • pH 1.2 (Simulated Gastric Fluid): High. The aniline amine and triazole are protonated (

    
     or 
    
    
    
    ), disrupting crystal packing.
  • pH 7.4 (Plasma/Cytosol): Low (Intrinsic). The molecule is neutral. Solubility is driven solely by H-bonding, likely in the range of 0.1 – 1.0 mg/mL.

  • pH 10+: Moderate/High. The triazole proton is removed, forming an anion (

    
    ).
    
Protocol B: Thermodynamic Solubility Assay (Shake-Flask)

Objective: Determine the equilibrium solubility at pH 7.4.

  • Preparation: Add excess solid compound (~2–5 mg) to 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Shake the suspension at 300 rpm at 25°C for 24 hours.

    • Why 24h? To ensure the dissolution rate equilibrium is reached and to account for any potential solid-state transformations (e.g., hydrate formation).

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PVDF membrane (ensure low drug binding).

  • Quantification:

    • Dilute the supernatant 1:100 in mobile phase (e.g., 50:50 Water:Acetonitrile).

    • Analyze via HPLC-UV (254 nm) against a standard curve prepared from the DMSO stock.

Visualization: Solubility Profiling Workflow

The following diagram outlines the decision logic and workflow for characterizing this compound.

SolubilityWorkflow Start Solid Compound 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline DMSO_Path DMSO Stock Prep (Anhydrous) Start->DMSO_Path Primary Solvent Water_Path Aqueous Solubility Profiling Start->Water_Path Bio-Characterization Check_Clear Visual Check: Clear Solution? DMSO_Path->Check_Clear Buffer_Select Select Buffer System Water_Path->Buffer_Select Sonicate Sonicate (40kHz, 5 min) Check_Clear->Sonicate No Storage Store at -20°C (Argon Purge) Check_Clear->Storage Yes Sonicate->Check_Clear Acidic pH 1.2 (HCl) Protonated (High Sol) Buffer_Select->Acidic Neutral pH 7.4 (PBS) Neutral (Low Sol) Buffer_Select->Neutral Basic pH 10.5 (Borate) Deprotonated (High Sol) Buffer_Select->Basic Quant HPLC-UV Quantitation vs. DMSO Standard Acidic->Quant Neutral->Quant Basic->Quant

Figure 1: Decision tree for solubility profiling, distinguishing between stock preparation and pH-dependent aqueous characterization.

Troubleshooting & Stability

  • Oxidation: The aniline amine is susceptible to oxidation, turning solutions brown over time. Mitigation: Always use antioxidants (e.g., ascorbic acid) in aqueous buffers if stability is poor, or store DMSO stocks under inert gas.

  • Hygroscopicity: The triazole ring can attract moisture. If the solid clumps, dry it in a vacuum desiccator over

    
     before weighing.
    
  • Precipitation in Media: When dosing DMSO stocks into cell culture media, ensure the final DMSO concentration is <0.5% to prevent cytotoxicity, and watch for immediate precipitation (the "crash out" effect) due to the low intrinsic solubility at pH 7.4.

References

  • PubChem. 3-Methoxy-4-(5-methyl-1,2,4-triazol-1-yl)aniline Compound Summary. National Library of Medicine. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. (General reference for solubility protocols).
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

Sources

Foundational

Beyond the SDS: Technical Safety &amp; Handling Guide for 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline

This guide serves as an advanced technical companion to the Safety Data Sheet (SDS) for 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline . It is designed for research scientists and process chemists who require a deeper underst...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical companion to the Safety Data Sheet (SDS) for 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline . It is designed for research scientists and process chemists who require a deeper understanding of the compound's physicochemical behavior, toxicological mechanisms, and handling protocols beyond standard regulatory compliance.

CAS Number: 252928-74-8 Molecular Formula: C


H

N

Molecular Weight: 174.20 g/mol Physical State: Off-white to pale yellow solid

Part 1: Chemical Intelligence & Hazard Logic

Standard SDSs list hazards; this section explains the causality based on the molecular scaffold.

Structural Deconstruction

The molecule consists of two distinct pharmacophores with opposing safety profiles:

  • The Aniline Moiety (Toxicophore): The primary source of biological hazard. Anilines are metabolic precursors to hydroxylamines, which oxidize hemoglobin (

    
    ) to methemoglobin (
    
    
    
    ), impairing oxygen transport.
  • The 1,2,4-Triazole Ring (Stabilizer): Provides thermal stability but increases nitrogen content, necessitating care during oxidative workups to avoid unstable N-oxide formation.

Quantitative Hazard Summary
PropertyClassificationCritical Threshold/ValueMechanism of Action
Acute Toxicity (Oral) Category 4 (Harmful)LD50 (est.) 300–2000 mg/kgMetabolic activation to electrophilic intermediates.[1]
Skin Sensitization Category 1 (Potential)Low molecular weight haptenCovalent binding to skin proteins (haptenization).
Target Organ Tox STOT-RE (Blood)Chronic ExposureMethemoglobinemia (Cyanosis).
Thermal Stability StableDec > 220°C (Predicted)Triazole ring confers high thermal resistance.

Expert Insight: While often labeled merely as an "Irritant" in preliminary screenings, treat this compound as a suspected mutagen and blood toxicant due to the aniline substructure.

Part 2: Critical Handling Protocols

Every protocol below is a self-validating system designed to prevent exposure before it occurs.

Engineering Controls & PPE Hierarchy
  • Primary Barrier: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Glove Permeation: Nitrile (0.11 mm) is sufficient for incidental splash. Double-gloving (Nitrile over Laminate) is required for prolonged handling or dissolution in DMSO/DMF, as these solvents carry the toxicant through the skin.

  • Respiratory: If handling >500 mg outside a hood (not recommended), use a P3/N100 particulate respirator.

Safe Solubilization Workflow

The most critical moment for exposure is the transition from solid to solution.

Step-by-Step Protocol:

  • Weighing: Use an anti-static weighing funnel. If static is present, use an ionizing bar to prevent particle flight.

  • Solvent Addition: Add solvent (DMSO/Methanol) slowly down the side of the vial to minimize aerosol displacement.

  • Dissolution: Vortex in a closed tube. Do not sonicate in an open beaker ; sonication generates aerosols that can bypass standard hood airflow patterns.

Waste Disposal Logic
  • Aqueous Waste: Do not mix with acidic aqueous waste (risk of exothermic salt formation).

  • Organic Waste: Segregate into "Halogen-free Organic" streams.

  • Quenching: If reacting with electrophiles (e.g., acid chlorides), quench with saturated NaHCO

    
     to neutralize HCl byproducts before disposal.
    

Part 3: Emergency Response & Decision Logic

Standard First Aid is reactive. This logic is diagnostic.

The "Blue Sign" Diagnostic

In the event of significant exposure, look for Cyanosis :

  • Symptoms: Blue discoloration of lips, nail beds, and earlobes.

  • Cause: Methemoglobin levels >15%.

  • Immediate Action: Administer 100% Oxygen. Medical professionals may administer Methylene Blue (1-2 mg/kg IV).

Emergency Decision Tree (Visualization)

EmergencyResponse Start Exposure Event Detected Type Identify Exposure Type Start->Type Skin Skin/Eye Contact Type->Skin Liquid/Solid Inhal Inhalation/Ingestion Type->Inhal Dust/Vapor Wash Flush 15min (Safety Shower) Skin->Wash FreshAir Move to Fresh Air Sit Upright Inhal->FreshAir SympCheck Check for Cyanosis (Blue lips/nails?) Wash->SympCheck FreshAir->SympCheck NoSymp Monitor for 2 Hours (Delayed absorption) SympCheck->NoSymp No Symptoms YesSymp Medical Emergency: Suspect Methemoglobinemia SympCheck->YesSymp Blue Discoloration Action Transport to ER Bring SDS + Mention 'Aniline' YesSymp->Action

Caption: Logic flow for assessing and responding to aniline-derivative exposure events, prioritizing cyanosis detection.

Part 4: Analytical Verification & Stability

Confirming identity without compromising safety.

HPLC Method (Generic Gradient)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Wavelength: 254 nm (Aromatic) & 210 nm (Amide/Triazole).

  • Retention Logic: The triazole is polar; expect early elution compared to lipophilic impurities.

NMR Validation (DMSO-d6)
  • Diagnostic Signals:

    • 
       ~2.3 ppm (s, 3H): Methyl group on Triazole.
      
    • 
       ~5.2 ppm (s, 2H, broad): Aniline NH
      
      
      
      (Exchangeable with D
      
      
      O).
    • 
       ~13.5 ppm (s, 1H, broad): Triazole NH (Tautomeric, often invisible or very broad).
      

Part 5: Synthesis & Application Context

This compound is frequently used as a scaffold for kinase inhibitors (e.g., JAK, Syk).

Synthesis Workflow (DOT Visualization)

The synthesis typically involves the cyclization of an aniline-derived hydrazide.

SynthesisWorkflow Start Precursor: 3-Aminobenzohydrazide Reaction Cyclization (Reflux/Heat) Start->Reaction Reagent Reagent: Acetamidine or Orthoacetate Reagent->Reaction Workup Workup: Cool -> Precipitate (pH Adjustment) Reaction->Workup >100°C Product Product: 3-(5-methyl-triazol-3-yl)aniline Workup->Product Filtration

Caption: General synthetic pathway for triazole-aniline scaffolds, highlighting the thermal cyclization step.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135406080 (Related Structure). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Anilines and Triazole Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Retrieved from [Link]

Sources

Exploratory

Literature reviews on 1,2,4-triazole aniline derivatives in medicinal chemistry

An In-depth Technical Guide on the Medicinal Chemistry of 1,2,4-Triazole Aniline Derivatives Authored by a Senior Application Scientist This guide provides an in-depth exploration of 1,2,4-triazole aniline derivatives, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Medicinal Chemistry of 1,2,4-Triazole Aniline Derivatives

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 1,2,4-triazole aniline derivatives, a class of compounds demonstrating significant promise in medicinal chemistry. We will delve into their synthesis, multifaceted pharmacological activities, and the critical structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and field-proven insights.

The Strategic Fusion of 1,2,4-Triazole and Aniline Moieties

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms, a scaffold that is a cornerstone in a multitude of clinically successful drugs.[1][2][3][4] Its stability and capacity for hydrogen bonding make it an excellent pharmacophore.[5][6] When coupled with an aniline moiety, the resulting derivatives gain access to a broad range of biological targets, exhibiting activities that span from anticancer to antimicrobial and anticonvulsant properties.[7][8] The aniline ring provides a versatile point for substitution, allowing for the fine-tuning of lipophilicity and electronic properties, which are crucial for pharmacokinetic and pharmacodynamic profiles.

Synthetic Pathways to 1,2,4-Triazole Aniline Derivatives

The synthesis of these derivatives can be achieved through various established methodologies. A common approach involves multi-step synthesis, often starting with a substituted aniline that is converted to an intermediate, followed by cyclization to form the 1,2,4-triazole ring.[7] Modern strategies, including multicomponent reactions, have also been developed to streamline their production.[9][10]

General Synthetic Workflow

A representative synthetic workflow is outlined below. This process highlights the key stages from starting materials to the final biologically active compounds and their subsequent evaluation.

Synthetic Workflow General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Substituted Aniline Substituted Aniline Intermediate Formation Intermediate Formation Substituted Aniline->Intermediate Formation Reagent Addition Cyclization Cyclization Intermediate Formation->Cyclization Hydrazine Derivative 1,2,4-Triazole Aniline Derivative 1,2,4-Triazole Aniline Derivative Cyclization->1,2,4-Triazole Aniline Derivative In vitro assays In vitro assays 1,2,4-Triazole Aniline Derivative->In vitro assays Screening SAR Studies SAR Studies In vitro assays->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization

Caption: General workflow for the synthesis and biological evaluation of 1,2,4-triazole containing anilines.

Experimental Protocol: A Representative Synthesis

The following is a generalized, step-by-step protocol for the synthesis of a 1,2,4-triazole aniline derivative, based on common synthetic strategies.

  • Step 1: Intermediate Synthesis. A substituted aniline is reacted with a reagent to introduce a precursor for the triazole ring. This can involve reactions like the Pellizzari or Einhorn-Brunner reactions.[7]

  • Step 2: Cyclization. The intermediate from Step 1 is then treated with a hydrazine derivative to induce cyclization, forming the 1,2,4-triazole ring.[7]

  • Step 3: Purification. The crude product is purified using techniques such as recrystallization or column chromatography to yield the pure 1,2,4-triazole aniline derivative.

  • Step 4: Characterization. The structure of the synthesized compound is confirmed using spectroscopic methods like IR, 1H NMR, 13C NMR, and mass spectrometry.[11]

Anticancer Applications

1,2,4-triazole aniline derivatives have emerged as a significant class of anticancer agents, with numerous studies highlighting their potent antiproliferative activities against various cancer cell lines.[12][13][14][15]

Mechanism of Action

The anticancer effects of these derivatives are often attributed to their ability to inhibit key enzymes and proteins involved in cancer cell proliferation and survival.[8][12] Some of the targeted pathways include:

  • Tyrosine Kinases: Inhibition of tyrosine kinases such as EGFR, BRAF, and c-Kit.[8][12]

  • Tubulin Polymerization: Disruption of microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest.[6][12][16]

  • Apoptosis Induction: Triggering programmed cell death (apoptosis) in cancer cells.[8]

Anticancer Mechanism Anticancer Mechanisms of Action Triazole Aniline Derivative Triazole Aniline Derivative Tyrosine Kinase Inhibition Tyrosine Kinase Inhibition Triazole Aniline Derivative->Tyrosine Kinase Inhibition Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition Triazole Aniline Derivative->Tubulin Polymerization Inhibition Apoptosis Induction Apoptosis Induction Triazole Aniline Derivative->Apoptosis Induction Cancer Cell Death Cancer Cell Death Tyrosine Kinase Inhibition->Cancer Cell Death Tubulin Polymerization Inhibition->Cancer Cell Death Apoptosis Induction->Cancer Cell Death

Caption: Key anticancer mechanisms of 1,2,4-triazole aniline derivatives.

Structure-Activity Relationship (SAR)

SAR studies have revealed that the nature and position of substituents on both the triazole and aniline rings significantly influence anticancer activity. For instance, the presence of electron-withdrawing groups on the aniline ring can enhance potency.

Quantitative Data: Anticancer Activity
CompoundCancer Cell LineIC50 (µM)TargetReference
8c-3.6EGFR[12]
62iHT-290.90c-Kit, RET, FLT3[8]
62iH4600.85c-Kit, RET, FLT3[8]
62iMDA-MB-2311.54c-Kit, RET, FLT3[8]
133aPC-35.96-[8]
133bA549/ATCC7.90-[8]
133cK-5627.71-[8]

Antimicrobial and Antifungal Activities

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and 1,2,4-triazole aniline derivatives have shown considerable promise in this area.[8][17][18][19]

Mechanism of Action

In fungi, these compounds often target the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8] In bacteria, they can interfere with various cellular processes, and hybridization with other antibacterial pharmacophores can enhance their efficacy.[18]

Structure-Activity Relationship (SAR)

For antifungal activity, the presence of specific substituents, such as dihalobenzyl groups, has been shown to increase efficacy.[8] The substitution pattern on the aniline ring also plays a critical role in determining the spectrum of activity against different microbial strains.

Quantitative Data: Antimicrobial and Antifungal Activity
CompoundMicroorganismMIC (µg/mL)Reference
28gMRSA0.25-1[8]
39cE. coli3.125[8]
39hP. aeruginosa3.125[8]
46/47S. aureus3.125[8]
46a/47dC. albicans3.125[8]
54 (with 3,4-dichlorobenzyl)B. proteus0.5[8]
11.6Various strains2[17]

Anticonvulsant Properties

Several 1,2,4-triazole derivatives have demonstrated potent anticonvulsant activity in various animal models of epilepsy, suggesting their potential as novel antiepileptic drugs.[20][21][22][23][24]

Mechanism of Action

The anticonvulsant effects of these compounds are often linked to their ability to modulate GABAergic neurotransmission.[22] Some derivatives may also exhibit neuroprotective effects through their antioxidant properties, which can be beneficial in pharmacoresistant epilepsy.[20]

Structure-Activity Relationship (SAR)

The anticonvulsant potency is highly dependent on the substitution pattern on the triazole and aniline rings. Specific substitutions can lead to compounds with a better safety profile and higher protective index compared to existing drugs like valproate.[20]

Quantitative Data: Anticonvulsant Activity
CompoundTest ModelED50 (mg/kg)Protective Index (PI)Reference
TP-106Hz seizure61.1 - 169.75.5[20]
TP-3156Hz seizure59.7 - 136.27.8[20]
TP-4276Hz seizure40.9 - 64.9>24.4[20]
7MES test19.05.8[22]
12MES test19.7>34.7[22]

Conclusion and Future Perspectives

The amalgamation of the 1,2,4-triazole and aniline scaffolds has yielded a plethora of derivatives with a broad spectrum of pharmacological activities. Their synthetic accessibility and the potential for diverse substitutions make them an attractive platform for the development of novel therapeutic agents. Future research should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action will further guide the rational design of next-generation 1,2,4-triazole aniline derivatives for the treatment of cancer, infectious diseases, and neurological disorders.

References

  • An In-depth Technical Guide to 1,2,4-Triazole Containing Anilines: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem. (URL: )
  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed. (URL: [Link])

  • Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles | Organic Letters - ACS Publications. (URL: [Link])

  • 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy - FLORE. (URL: [Link])

  • Synthesis of 1,2,4-triazoles from simple primary amines or aniline derivatives. (URL: [Link])

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. (URL: [Link])

  • Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. (URL: [Link])

  • (PDF) Synthesis and Antimicrobial Activity of Some[7][12][20]-Triazole Derivatives. (URL: [Link])

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). (URL: [Link])

  • Antibacterial activity study of 1,2,4-triazole derivatives - PubMed. (URL: [Link])

  • Anticancer Properties of 1,2,4-Triazoles - ISRES. (URL: [Link])

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed. (URL: [Link])

  • Antifungal Properties of 1,2,4-Triazoles - ISRES. (URL: [Link])

  • Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. (URL: [Link])

  • (6-phenyl-7h -[7][12][20] triazolo [3,4-b][7][9][20] thiadiazine-3- yl) -aniline compound and the effects. (URL: [Link])

  • (PDF) 1,2,4-Triazole Derivatives as Potential Scaffold for Anticonvulsant Activity.. (URL: [Link])

  • Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. (URL: [Link])

  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC. (URL: [Link])

  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. (URL: [Link])

  • 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity - PubMed. (URL: [Link])

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - Frontiers. (URL: [Link])

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (URL: [Link])

  • A Comprehensive review on 1, 2,4 Triazole.. (URL: [Link])

  • Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. (URL: [Link])

  • 1,2,4-Triazoles as Important Antibacterial Agents - MDPI. (URL: [Link])

  • An updated review on 1, 2, 4 Triazoles. (URL: [Link])

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC. (URL: [Link])

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (URL: [Link])

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors | Request PDF. (URL: [Link])

  • (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (URL: [Link])

  • A Review on 1, 2, 4 - Triazoles - Journal of Advanced Pharmacy Education and Research. (URL: [Link])

  • (PDF) Library 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. (URL: [Link])

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (URL: [Link])

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - MDPI. (URL: [Link])

Sources

Foundational

Suppliers and price for 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline (CAS 252928-74-8)

An In-depth Technical Guide to 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline (CAS 252928-74-8) for Drug Discovery Professionals Introduction: A Versatile Scaffold in Medicinal Chemistry 3-(5-methyl-4H-1,2,4-triazol-3-yl)anil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline (CAS 252928-74-8) for Drug Discovery Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline, registered under CAS number 252928-74-8, is a heterocyclic amine that has garnered significant interest as a key building block in the synthesis of pharmacologically active molecules.[1] The 1,2,4-triazole ring is a prominent feature in numerous approved drugs, valued for its metabolic stability and its ability to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[2][3] Compounds incorporating this triazole system exhibit a wide spectrum of activities, including antifungal, antiviral, and anticancer properties.[2][4]

This guide provides a comprehensive overview of this compound for researchers and drug development professionals, covering its chemical identity, commercial availability, a plausible synthetic route, and its potential applications, with a focus on its role as an intermediate in the development of novel therapeutics.[1]

Structural Elucidation: Isomeric and Tautomeric Considerations

A critical point of clarification for researchers working with CAS 252928-74-8 is the ambiguity in its naming across commercial suppliers. While the user-specified name is 3-(5-methyl -4H-1,2,4-triazol-3-yl)aniline, many suppliers list the same CAS number for 3-(4-methyl -4H-1,2,4-triazol-3-yl)aniline.[5][6][7] Furthermore, the potential for prototropic tautomerism, where the proton on the triazole ring can migrate, leads to the existence of the 3-(5-methyl-1H -1,2,4-triazol-3-yl)aniline tautomer.[8] Researchers should verify the structure of the purchased material via analytical methods (e.g., NMR) to ensure the correct isomer is used in their experiments.

G cluster_workflow Proposed Synthesis Workflow start Start Materials: - 3-Nitrobenzoyl chloride - Acetylhydrazine step1 Step 1: Amidation React 3-nitrobenzoyl chloride with acetylhydrazine in a suitable solvent (e.g., DCM) with a base (e.g., Et3N). start->step1 intermediate1 Intermediate: N'-acetyl-3-nitrobenzohydrazide step1->intermediate1 step2 Step 2: Cyclization Treat intermediate with a dehydrating/cyclizing agent (e.g., POCl3 or PPh3/I2) to form the triazole ring. intermediate1->step2 intermediate2 Intermediate: 3-(5-methyl-4H-1,2,4-triazol-3-yl)-1-nitrobenzene step2->intermediate2 step3 Step 3: Reduction Reduce the nitro group using a standard reducing agent (e.g., H2/Pd-C, SnCl2/HCl). intermediate2->step3 product Final Product: 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline step3->product

Caption: High-level workflow for the proposed synthesis.
Detailed Experimental Protocol

Step 1: Synthesis of N'-acetyl-3-nitrobenzohydrazide

  • To a stirred solution of acetylhydrazine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add a solution of 3-nitrobenzoyl chloride (1.05 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

Step 2: Synthesis of 3-(5-methyl-4H-1,2,4-triazol-3-yl)-1-nitrobenzene

  • To the N'-acetyl-3-nitrobenzohydrazide (1.0 eq) from the previous step, add phosphorus oxychloride (POCl₃, 5-10 eq) carefully at 0 °C.

  • Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃) until a precipitate forms.

  • Filter the solid, wash with water, and dry to obtain the crude triazole intermediate.

Step 3: Reduction to 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline

  • Dissolve the nitro-triazole intermediate (1.0 eq) in ethanol or methanol.

  • Add palladium on carbon (10% Pd/C, 0.05 eq).

  • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline. Purify by column chromatography if necessary.

Potential Applications in Drug Discovery

The title compound is a valuable intermediate due to the combination of a versatile triazole ring and an aniline moiety, which is amenable to a wide range of chemical transformations. [1]Its structure is a key component in the development of kinase inhibitors, anticancer agents, and antifungal compounds. [1][9]

G cluster_applications Role as a Key Intermediate intermediate 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline (CAS 252928-74-8) reaction Amide Coupling, Buchwald-Hartwig, Suzuki Coupling, etc. intermediate->reaction product1 Kinase Inhibitors reaction->product1 product2 Anticancer Agents reaction->product2 product3 Antifungal Agents reaction->product3

Caption: Role as a versatile building block in drug synthesis.
  • Kinase Inhibitors: The aniline group can be readily functionalized to form amide or urea linkages, or participate in cross-coupling reactions to build more complex molecules that target the ATP-binding site of kinases. A related compound, 5-(Trifluoromethyl)-3-(4-methyl-1H-imidazol-1-yl)aniline, is a key intermediate in the synthesis of the blockbuster cancer drug Nilotinib. [10]* Anticancer and Antimicrobial Agents: The 1,2,4-triazole scaffold itself is known to possess intrinsic biological activity. [9]Synthesizing libraries of derivatives from this starting material allows for the exploration of new chemical space in the search for novel anticancer and antimicrobial therapeutics. [11][9]

Safety and Handling

No specific material safety data sheet (MSDS) is available for 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline in the search results. However, based on the MSDS for closely related aniline and triazole derivatives, the following general precautions should be observed. [12][13]

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. [13]Can cause skin and serious eye irritation. [13]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. [12][14] * Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. [13]* Handling: Avoid breathing dust, vapor, mist, or gas. [12]Wash hands thoroughly after handling.

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor. * If on Skin: Wash with plenty of soap and water. [15] * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [13] Disclaimer: This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with a thorough risk assessment and by consulting a specific, verified Safety Data Sheet for the exact compound being used.

References

  • Cole-Parmer. Material Safety Data Sheet - N-Methyl-3-(3-methylt[5][16][17]riazolo[4,3-b]pyridazin-6-yl)aniline, 97%. [Link]

  • Chemspace. 3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline. [Link]

  • PubChem. 3-Methoxy-4-(5-methyl-1,2,4-triazol-1-yl)aniline. [Link]

  • MySkinRecipes. 3-(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)ANILINE. [Link]

  • Royal Society of Chemistry. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • Preprints.org. Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. [Link]

  • PMC. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]

  • MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

  • MDPI. 3-Aryl-5-aminobiphenyl Substitutedt[5][16][17]riazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. [Link]

  • Pharmacia. In silico study of properties in the series of 1-alkyl-4-(((5-nitrofuran-2-yl)methylene)amino)- 1,2,4-triazole halides. [Link]

  • MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). [Link]

  • Royal Society of Chemistry. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline from 3-Aminobenzonitrile

Abstract This application note provides a detailed, two-step protocol for the synthesis of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline, a valuable heterocyclic building block in medicinal chemistry and materials science. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis commences with the conversion of commercially available 3-aminobenzonitrile to its corresponding amidrazone intermediate via reaction with hydrazine hydrate. Subsequent acid-catalyzed cyclization and dehydration of the amidrazone with glacial acetic acid affords the target 1,2,4-triazole derivative. This guide offers in-depth mechanistic insights, a step-by-step experimental procedure, characterization guidelines, and a visual workflow to ensure reproducibility and success for researchers in drug development and organic synthesis.

Introduction and Synthetic Strategy

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs exhibiting a wide range of biological activities, including antifungal and anticancer properties.[1] The title compound, 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline, serves as a key intermediate for the synthesis of more complex bioactive molecules, incorporating a versatile aniline functional group for further derivatization.

The synthetic strategy outlined herein is designed for efficiency and reliability, proceeding through a logical sequence that activates the nitrile group for heterocycle formation. The overall transformation is depicted below:

Scheme 1: Overall Synthesis of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline (Self-generated image for illustrative purposes)

The synthesis is bifurcated into two primary stages:

  • Amidrazone Formation: The nitrile group of 3-aminobenzonitrile is relatively unreactive towards direct cyclization. Therefore, it is first converted into a highly nucleophilic amidrazone intermediate. This is achieved through the addition of hydrazine to the cyano group, a well-established method for preparing precursors for nitrogen-containing heterocycles.[2][3]

  • Triazole Ring Formation: The resulting 3-aminobenzamidrazone undergoes a cyclocondensation reaction with acetic acid. In this step, the acetic acid serves both as the reactant that provides the C5 carbon and the C5-methyl group of the triazole ring, and as a catalyst for the dehydration and ring closure. This approach is a variation of classical methods for 1,2,4-triazole synthesis which rely on the reaction of amidrazones with carboxylic acids or their derivatives.[4][5]

Mechanistic Pathway

Understanding the underlying mechanism is crucial for troubleshooting and optimization.

  • Step 1: Nucleophilic Addition: Hydrazine hydrate, a potent nucleophile, attacks the electrophilic carbon of the nitrile group in 3-aminobenzonitrile. A proton transfer follows, leading to the formation of the 3-aminobenzamidrazone intermediate. The reaction is typically driven to completion by heating under reflux.

  • Step 2: Cyclocondensation: The terminal -NH2 group of the amidrazone intermediate initiates a nucleophilic attack on the carbonyl carbon of acetic acid, forming a tetrahedral intermediate. This is followed by a series of proton transfers and the elimination of two molecules of water to yield the aromatic and thermodynamically stable 1,2,4-triazole ring.

Experimental Protocols

Safety Precaution: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. All operations involving this reagent must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Materials and Reagents
Reagent/MaterialMolecular FormulaM.W. ( g/mol )SupplierPurity
3-AminobenzonitrileC₇H₆N₂118.14Sigma-Aldrich≥98%
Hydrazine Hydrate (~64%)H₆N₂O50.06Sigma-Aldrich~64% N₂H₄
EthanolC₂H₅OH46.07Fisher Scientific200 Proof
Glacial Acetic AcidC₂H₄O₂60.05VWRACS Grade
Sodium BicarbonateNaHCO₃84.01EMD MilliporeACS Grade
Ethyl AcetateC₄H₈O₂88.11Fisher ScientificACS Grade
Anhydrous Magnesium SulfateMgSO₄120.37Sigma-Aldrich≥99.5%
Step 1: Synthesis of 3-Aminobenzamidrazone
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminobenzonitrile (11.8 g, 100 mmol) and ethanol (100 mL).

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • Carefully , in a fume hood, add hydrazine hydrate (15.6 mL, ~320 mmol, 3.2 equiv.) to the solution dropwise using a dropping funnel. The reaction is exothermic.

  • Once the addition is complete, heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane). The starting material spot should disappear, and a more polar product spot should appear.

  • After completion, allow the mixture to cool to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the resulting solid precipitate by vacuum filtration, wash with a small amount of cold ethanol (2 x 20 mL), and dry under vacuum to yield 3-aminobenzamidrazone as an off-white solid. The product is typically used in the next step without further purification.

Step 2: Synthesis of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline
  • To a 250 mL round-bottom flask, add the crude 3-aminobenzamidrazone (15.0 g, 100 mmol, assuming quantitative yield from Step 1) and glacial acetic acid (75 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 120°C) with vigorous stirring for 4-6 hours.

  • Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes) until the intermediate is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice (approx. 200 g) in a 1 L beaker.

  • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious of vigorous gas evolution (CO₂). Continue adding the base until the pH of the solution is ~7-8.

  • A precipitate will form during neutralization. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the crude product on the filter with cold deionized water (3 x 50 mL).

  • Recrystallize the crude solid from an ethanol/water mixture to afford pure 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline as a crystalline solid.

  • Dry the final product in a vacuum oven at 50°C overnight.

Process Workflow and Data Summary

The entire synthetic process, from starting materials to the final, characterized product, is illustrated in the workflow diagram below.

Synthesis_Workflow Start Start Material: 3-Aminobenzonitrile Step1 Step 1: Amidrazone Formation Start->Step1 Intermediate Intermediate: 3-Aminobenzamidrazone Step1->Intermediate Reflux, 12-16h Reagent1 Reagents: Hydrazine Hydrate, Ethanol Reagent1->Step1 Step2 Step 2: Triazole Cyclization Intermediate->Step2 Workup Work-up: Neutralization & Precipitation Step2->Workup Reflux, 4-6h Reagent2 Reagent: Glacial Acetic Acid Reagent2->Step2 Purification Purification: Recrystallization Workup->Purification Product Final Product: 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline Purification->Product Analysis Characterization: NMR, MS, IR Product->Analysis

Caption: Synthetic workflow from 3-aminobenzonitrile to the final product.

Quantitative Data Summary (Representative)
CompoundM.W. ( g/mol )MmolEquivalentsTheoretical Mass (g)Representative Yield (%)
3-Aminobenzonitrile118.141001.011.8-
3-Aminobenzamidrazone150.181001.015.0~95% (Crude)
3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline174.201001.017.4~80% (After Recrystallization)

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aromatic protons of the aniline ring, a singlet for the methyl group, and a broad singlet for the triazole N-H proton (which may be exchangeable with D₂O). The aniline -NH₂ protons will also appear as a broad singlet.

  • ¹³C NMR: Expect distinct signals for the aromatic carbons and the carbons of the triazole ring, as well as a signal for the methyl carbon.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the product (m/z ≈ 175.09).

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H stretching (amine and triazole), C-H stretching (aromatic and alkyl), and C=N stretching of the triazole ring.

Conclusion

This application note details a robust and scalable two-step synthesis of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline from 3-aminobenzonitrile. By providing a clear, step-by-step protocol grounded in established chemical principles, this guide serves as a reliable resource for researchers requiring this versatile chemical intermediate for applications in pharmaceutical and materials development.

References

  • Al-Masoudi, N. A., et al. (2006). Synthesis of 1,2,4-Triazole C-Nucleosides from Hydrazonyl Chlorides and Nitriles. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(9), 2075-2086. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 4H-1,2,4-triazoles. Available at: [Link]

  • ISRES Publishing. Synthesis of 1,2,4 triazole compounds. Journal of Chemistry, 2022. Available at: [Link]

  • Li, Y., et al. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 11, 1189297. Available at: [Link]

  • Wang, L., et al. (2015). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications, 51(88), 15964-15967. Available at: [Link]

  • Taylor, E. C., & Mckillop, A. (1965). The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 327-332. Available at: [Link]

  • Pellizzari, G. (1911). Gazz. Chim. Ital., 41, 20. (Historical reference for the Pellizzari reaction, which involves related precursors). Available at: [Link]

Sources

Application

Application Note: Synthesis of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline via Amidine Cyclization

Abstract & Strategic Overview The synthesis of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline (CAS: 56463-71-5) is a critical transformation in the production of tridentate iron chelators (e.g., Deferasirox analogs) and kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline (CAS: 56463-71-5) is a critical transformation in the production of tridentate iron chelators (e.g., Deferasirox analogs) and kinase inhibitors. While various routes exist—such as the Einhorn-Brunner reaction or the reaction of benzoxazinones with hydrazines—the cyclization of amidines with acyl hydrazides (a variation of the Pellizzari reaction) offers a balance of atom economy, regioselectivity, and scalability.

This Application Note details a robust protocol for converting 3-substituted benzamidines into the target 1,2,4-triazole. We prioritize the Nitro-Precursor Route (Protocol B) for pharmaceutical applications to eliminate chemoselectivity issues arising from the free aniline amine during cyclization, although the direct route (Protocol A) is provided for rapid, small-scale synthesis.

Mechanistic Principles

The formation of the 1,2,4-triazole ring from an amidine and an acyl hydrazide proceeds via an addition-elimination sequence followed by a high-temperature dehydration.

Reaction Pathway[1][2]
  • Nucleophilic Attack: The amidine nitrogen attacks the carbonyl carbon of the acetic hydrazide (or vice versa, depending on protonation states, but typically the hydrazide acts as the nucleophile attacking the activated amidine).

  • Amidrazone Intermediate: Formation of an

    
    -acylamidrazone intermediate.
    
  • Cyclodehydration: Intramolecular attack of the hydrazide nitrogen onto the amidine carbon (or the amide carbonyl), followed by the loss of water to aromatize the system.

Visualization of the Mechanism

The following diagram illustrates the molecular transformation logic.

TriazoleMechanism Amidine 3-Nitrobenzamidine (Electrophile) Intermediate N-Acylamidrazone Intermediate Amidine->Intermediate Condensation (EtOH/Reflux) Hydrazide Acetic Hydrazide (Nucleophile) Hydrazide->Intermediate TS Cyclization TS (- H2O) Intermediate->TS Heat (-H2O) Product 1,2,4-Triazole Core TS->Product Aromatization

Figure 1: Mechanistic pathway for the condensation of benzamidine with acetic hydrazide to form the 1,2,4-triazole ring.

Experimental Protocols

Safety Pre-Check
  • Hydrazides: Potential genotoxins. Handle in a fume hood.

  • Pressure: Cyclization often requires temperatures >100°C. If using lower boiling solvents (EtOH), reaction rates may be slow. High-boiling solvents (DMF, DMAc) or pressure vessels are recommended.

Protocol A: Direct Cyclization (Small Scale / R&D)

Best for rapid generation of material where minor byproducts are acceptable.

Reagents:

  • 3-Aminobenzamidine dihydrochloride (1.0 eq)

  • Acetic Hydrazide (1.2 eq)

  • Sodium Ethoxide (2.1 eq) - To free-base the amidine

  • Ethanol (anhydrous) or n-Butanol

Procedure:

  • Free-Basing: Dissolve 3-aminobenzamidine 2HCl (10 mmol) in Ethanol (20 mL). Add NaOEt (21 mmol) and stir at RT for 30 mins. Filter off the NaCl precipitate if necessary (optional, but cleaner).

  • Addition: Add Acetic Hydrazide (12 mmol) to the filtrate.

  • Reflux: Heat the mixture to reflux (78°C for EtOH, 117°C for n-BuOH).

    • Note: n-Butanol is preferred to drive the dehydration step, which is rate-limiting.

    • Duration: 12–16 hours. Monitor by HPLC/TLC (Mobile phase: DCM:MeOH 9:1).

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: The residue is often an oil. Triturate with cold diethyl ether or water to induce crystallization. If oil persists, purify via flash chromatography (Silica, 0-10% MeOH in DCM).

Protocol B: The "Nitro-Reduction" Route (High Purity / Process Scale)

Recommended for Drug Development. Prevents self-condensation of the aniline and ensures high regioselectivity.

Step 1: Cyclization of 3-Nitrobenzamidine

Reagents:

  • 3-Nitrobenzamidine HCl (20.1 g, 100 mmol)

  • Acetic Hydrazide (8.9 g, 120 mmol)

  • Triethylamine (TEA) (15.3 mL, 110 mmol)

  • DMF (Dimethylformamide) (100 mL)

Step-by-Step:

  • Charge: To a 250 mL round-bottom flask, add 3-Nitrobenzamidine HCl and DMF.

  • Neutralize: Add TEA dropwise to free the amidine. Stir for 15 min.

  • Add Hydrazide: Add Acetic Hydrazide in one portion.

  • Cyclize: Heat the reaction mixture to 120–130°C .

    • Critical Control Point: The high temperature is essential to force the elimination of water.

    • Stir for 4–6 hours.

  • Quench: Cool to room temperature. Pour the mixture into ice-cold water (500 mL) with vigorous stirring.

  • Isolate: The product, 3-(5-methyl-4H-1,2,4-triazol-3-yl)-nitrobenzene, will precipitate as a yellow/off-white solid. Filter and wash with water.

  • Dry: Vacuum oven at 50°C.

    • Expected Yield: 75–85%.

Step 2: Hydrogenation to Aniline Target

Reagents:

  • Nitro-triazole intermediate (from Step 1)

  • 10% Pd/C (5 wt% loading)

  • Methanol (10 volumes)

  • Hydrogen gas (balloon or low pressure)

Step-by-Step:

  • Suspend the nitro compound in Methanol.[1]

  • Add Pd/C catalyst under inert atmosphere (N2).

  • Purge with Hydrogen gas. Stir at RT (or 40°C for faster rate) under H2 atmosphere (1–3 atm).

  • Monitor: Reaction is usually complete in 2–4 hours.

  • Filter: Remove catalyst over Celite.

  • Concentrate: Evaporate methanol to yield the target 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline.

  • Final Polish: Recrystallize from Ethanol/Water if necessary.

Analytical Data & Specifications

The following table summarizes the expected analytical profile for the target molecule synthesized via Protocol B.

ParameterSpecificationMethod
Appearance White to light beige powderVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
MS (ESI+) [M+H]+ = 175.2 m/zLC-MS
1H NMR Characteristic methyl singlet (~2.4 ppm)DMSO-d6
Melting Point 168–172°CCapillary Method

Troubleshooting Guide

Common issues encountered during the cyclization of amidines to triazoles:

ObservationRoot CauseCorrective Action
Incomplete Conversion Temperature too low for dehydration step.Switch solvent from EtOH to n-Butanol or DMF; increase temp to >110°C.
Dimer Formation Amidine self-condensation (Pinner-like).Ensure Acetic Hydrazide is in excess (1.2–1.5 eq).
Oily Product Residual solvent or impurities.Triturate with Et2O/Hexane. Perform acid-base extraction (product is amphoteric but soluble in dilute acid).
Low Yield (Step 1) Hydrolysis of amidine by moisture.Use anhydrous solvents. Ensure reagents are dry.

Workflow Visualization

The following diagram outlines the recommended industrial workflow (Protocol B).

Workflow Start Start: 3-Nitrobenzamidine HCl FreeBase Neutralization (TEA/DMF) Start->FreeBase Coupling Add Acetic Hydrazide Heat to 120°C FreeBase->Coupling Quench Quench in Ice Water Filtration Coupling->Quench Forms Nitro-Triazole Reduction Hydrogenation (Pd/C, H2, MeOH) Quench->Reduction Final Target: 3-(5-methyl-triazol-3-yl)aniline Reduction->Final Yields Aniline

Figure 2: Step-by-step process flow for the high-purity synthesis of the target aniline.

References

  • Castanedo, G. M., et al. (2011).[2][3] "One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles from Amidines and Carboxylic Acids." Journal of Organic Chemistry.

  • BenchChem Application Note. (2025). "Synthesis of 1,2,4-Triazoles from Amidines: General Protocols and Troubleshooting."

  • Novartis AG. (2004). "Process for the preparation of substituted 3,5-diphenyl-1,2,4-triazoles (Deferasirox Intermediates)." European Patent EP2509423B1.

  • Yeung, K. S., et al. (2015). "Practical Synthesis of 1,2,4-Triazoles." Tetrahedron Letters.
  • ChemicalBook. "2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis." (Analogous reduction protocol).

Sources

Method

Using 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline as a ligand in MOF synthesis

Application Note: Engineering Functional MOFs with 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline Executive Summary This guide details the protocols for utilizing 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline (referred to herein...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Functional MOFs with 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline

Executive Summary

This guide details the protocols for utilizing 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline (referred to herein as MTA ) as a bifunctional linker in Metal-Organic Framework (MOF) synthesis. Unlike simple imidazole or carboxylate linkers, MTA offers a unique "Janus" architecture: a 1,2,4-triazole domain for strong metal coordination and a phenyl-amine domain that remains uncoordinated, available for guest interactions (e.g., CO₂ capture) or Post-Synthetic Modification (PSM).

This note provides validated workflows for synthesizing Zinc(II) and Copper(II) frameworks, characterizing their porosity, and exploiting the pendant amine group for sensing and catalysis.

Ligand Chemistry & Preparation

If the ligand is not commercially sourced, it must be synthesized with high purity (>98%) to prevent defect formation in the MOF crystal lattice.

Chemical Structure:

  • Formula: C₉H₁₀N₄

  • Key Features:

    • Coordination Site: The 1,2,4-triazole ring (typically bridges metals via N1/N2).

    • Steric Tuner: The 5-methyl group prevents dense packing, often enhancing pore volume compared to the un-methylated analog.

    • Functional Handle: The 3-amino group on the phenyl ring.[1][2][3]

Synthesis Protocol (Acetamidine Route):

  • Reagents: 3-Aminobenzohydrazide (1.0 eq), Acetamidine hydrochloride (1.2 eq), Sodium Ethoxide (2.0 eq), Ethanol (Anhydrous).

  • Procedure:

    • Dissolve 3-aminobenzohydrazide in ethanol under N₂.

    • Add acetamidine HCl and NaOEt.

    • Reflux for 12–16 hours. The intermediate amidrazone undergoes cyclization.[3][4]

    • Evaporate solvent, neutralize with dilute HCl to pH 7, and filter the precipitate.

    • Recrystallization: Water/Ethanol (1:1) is critical to remove unreacted hydrazide.

MOF Synthesis Protocols

Protocol A: Solvothermal Synthesis of Zn-MTA-1 (ZIF-Type)

Target Architecture: A porous, zeolitic imidazolate framework (ZIF) analog where Zn²⁺ tetrahedra are bridged by triazolates, leaving the aniline groups pointing into the cages.

Materials:

  • Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O]

  • Ligand: MTA

  • Solvent: N,N-Dimethylformamide (DMF) / Ethanol (EtOH)[5]

  • Modulator: Triethylamine (TEA) (deprotonates the triazole)

Workflow:

Zn_MTA_Synthesis Step1 Precursor Dissolution (Zn salt in MeOH, Ligand in DMF) Step2 Mixing & Modulation (Add TEA, Stir 30 min) Step1->Step2 Step3 Solvothermal Reaction (120°C, 48h, Teflon Autoclave) Step2->Step3 Step4 Cooling & Filtration (Slow cool to RT) Step3->Step4 Step5 Activation (Solvent Exchange w/ MeOH, 3 days) Step4->Step5

Figure 1: Step-by-step workflow for Zn-MTA-1 synthesis.

Detailed Steps:

  • Solution A: Dissolve 0.30 g (1.0 mmol) of Zn(NO₃)₂·6H₂O in 10 mL methanol.

  • Solution B: Dissolve 0.35 g (2.0 mmol) of MTA in 10 mL DMF.

  • Mixing: Slowly add Solution A to Solution B under stirring. The solution may turn slightly turbid.

  • Modulation: Add 100 µL of Triethylamine. The base facilitates the deprotonation of the triazole N-H, essential for coordination.

  • Heating: Transfer to a 25 mL Teflon-lined autoclave. Heat at 120°C for 48 hours .

  • Harvesting: Colorless block crystals are obtained. Wash 3x with DMF, then 3x with Methanol.

Critical Parameter: The DMF/MeOH ratio controls crystal size. Higher DMF content yields larger single crystals; higher MeOH yields microcrystalline powder.

Protocol B: Layered Cu-MTA-2 (Coordination Polymer)

Target Architecture: 2D sheets of Cu-triazolate grids, stacked via π-π interactions. Ideal for sensing applications due to exposed surfaces.

Materials:

  • Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O]

  • Ligand: MTA

  • Solvent: Water / Acetonitrile (MeCN)

Procedure:

  • Dissolve 0.20 g Cu(OAc)₂·H₂O in 10 mL water (Solution A).

  • Dissolve 0.35 g MTA in 10 mL MeCN (Solution B).

  • Layering Method: Place Solution A in a narrow test tube. Carefully layer Solution B on top using a pipette.

  • Growth: Allow to stand undisturbed at room temperature for 7 days.

  • Result: Blue plate-like crystals form at the interface.

Characterization & Validation

To ensure the MOF is correctly formed and the amine group is intact, perform the following validation steps.

TechniquePurposeExpected Outcome
PXRD (Powder X-Ray Diffraction)Phase PuritySharp peaks at low 2θ (5°–15°) indicating large unit cell/porosity. Absence of ZnO peaks.
FT-IR (Infrared Spectroscopy)Ligand IntegrityKey Marker: Doublet at 3300–3400 cm⁻¹ (-NH₂ stretch) must remain. Shift in C=N stretch (~1600 cm⁻¹) indicates coordination.
¹H-NMR (Digested)StoichiometryDigest MOF in DCl/DMSO-d₆. Ratio of Ligand:Metal should match formula (usually 2:1 for Zn).
N₂ Isotherm (77 K) PorosityType I isotherm (microporous). BET surface area expected: 400–900 m²/g (dependent on activation).

Application Case Studies

Case Study 1: CO₂ Capture via Chemisorption

The pendant amine (-NH₂) on the MTA ligand acts as a Lewis base, interacting with acidic CO₂ molecules.

  • Mechanism: The 5-methyl group on the triazole creates a steric pocket that prevents water from clustering around the amine, while allowing CO₂ to access the site.

  • Performance: Zn-MTA-1 typically shows high CO₂/N₂ selectivity (>30:1) at 298 K due to this specific amine-CO₂ interaction (ammonium carbamate formation).

Case Study 2: Fluorescence Sensing of Nitroaromatics

Zn-based MOFs with MTA are excellent candidates for "turn-off" fluorescence sensing of explosives (e.g., TNT, nitrobenzene).

Sensing_Mechanism Ligand MTA Ligand (Electron Rich -NH2) Process Photoinduced Electron Transfer (PET) Ligand → Analyte Ligand->Process Donates e- Analyte Nitroaromatic Analyte (Electron Deficient) Analyte->Process Accepts e- Excitation UV Excitation (365 nm) Excitation->Ligand Absorbs Result Fluorescence Quenching (Signal OFF) Process->Result

Figure 2: Mechanism of fluorescence quenching by nitro-analytes.

Protocol:

  • Disperse 2 mg of activated Zn-MTA-1 powder in 3 mL ethanol.

  • Record emission spectrum (Excitation λ ≈ 340 nm; Emission λ ≈ 420 nm).

  • Add aliquots of analyte (e.g., nitrobenzene).

  • Observe intensity decrease. The Stern-Volmer constant (

    
    ) quantifies sensitivity.
    

References

  • Ligand Synthesis via Amidrazones: Title: Reactions of amidines with some carboxylic acid hydrazides.[1][3][5] Source:SciSpace / Journal of the Chemical Society of Pakistan URL:[Link]

  • Triazole Coordination Modes in MOFs: Title: Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers. Source:MDPI Crystals URL:[Link][3][6][7]

  • General Zn-Triazolate Synthesis (ZIF Analogues): Title: Zeolitic imidazolate frameworks: structural and functional diversity. Source:Chemical Reviews (Contextual Grounding) URL:[Link]

  • Fluorescence Sensing with Amino-MOFs: Title: Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. Source:MDPI Molecules URL:[Link]

Sources

Application

Application Note: Protocol for Derivatizing 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline into Schiff Bases

Abstract & Strategic Significance The derivatization of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline into Schiff bases (azomethines) represents a critical workflow in modern medicinal chemistry. This scaffold combines two p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The derivatization of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline into Schiff bases (azomethines) represents a critical workflow in modern medicinal chemistry. This scaffold combines two pharmacologically active moieties: the 1,2,4-triazole ring (known for antifungal, anticancer, and antiviral properties) and the Schiff base linker (


), which serves as a versatile pharmacophore and a chelating center for metallodrugs.

This Application Note provides a rigorous, field-validated protocol for synthesizing these derivatives. Unlike generic aniline condensations, this specific scaffold presents unique challenges—primarily the solubility profile of the triazole moiety and the potential for competitive hydrogen bonding. This guide details an optimized acid-catalyzed reflux method and a high-throughput microwave-assisted alternative, ensuring high yields and purity.

Chemical Basis & Mechanism[1]

The Reaction Landscape

The formation of the Schiff base is a nucleophilic addition-elimination reaction. The amine group (


) of the aniline attacks the electrophilic carbonyl carbon of an aromatic aldehyde.
  • Nucleophile: The aniline nitrogen (moderately nucleophilic).

  • Electrophile: The aldehyde carbonyl carbon.

  • Catalyst: Glacial Acetic Acid (AcOH).[1] The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial attack. It also assists in the final dehydration step.

Critical Consideration: The triazole ring contains acidic protons (


) and basic nitrogens. While less nucleophilic than the aniline amine, the triazole ring can affect solubility. The use of protic solvents like Ethanol (EtOH) or Methanol (MeOH) is essential to solvate the triazole via hydrogen bonding.
Reaction Scheme


Where 

Experimental Protocols

Protocol A: Standard Acid-Catalyzed Reflux (The "Gold Standard")

Best for: Scale-up, crystallization-driven purification, and thermally stable aldehydes.

Materials & Reagents
  • Substrate: 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline (1.0 equiv)

  • Reactant: Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde) (1.0 - 1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH)

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/oil bath.

Step-by-Step Methodology
  • Solubilization: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline in 15–20 mL of absolute ethanol.

    • Expert Tip: If the triazole derivative does not dissolve at room temperature, gently heat to 40–50°C. If turbidity persists, add drops of DMSO or DMF until clear, but minimize this to facilitate easier workup.

  • Addition: Add 1.0 mmol (equimolar) of the chosen aromatic aldehyde to the solution.

  • Catalysis: Add 2–4 drops of Glacial Acetic Acid.

    • Rationale: This adjusts the pH to ~4-5, the optimal range for imine formation. Too much acid can protonate the amine, deactivating the nucleophile.

  • Reflux: Attach the condenser and reflux the mixture at 78°C (boiling point of EtOH) for 3–6 hours.

    • Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4 or 7:3). Look for the disappearance of the aniline spot and the appearance of a new, less polar spot.

  • Precipitation: Once complete, remove from heat.

    • Scenario A (Precipitate forms on cooling): Allow the flask to cool to room temperature, then place in an ice bath (0–4°C) for 1 hour.

    • Scenario B (No precipitate): Pour the reaction mixture into 50 mL of crushed ice/water with vigorous stirring. The sudden polarity change usually forces the Schiff base out of solution.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and acid traces.

  • Purification: Recrystallize from hot ethanol. If the compound is very insoluble, use an EtOH/DMF mixture.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Library generation, difficult substrates, and rapid optimization.

Methodology
  • Mixing: In a microwave-safe process vial, mix 1.0 mmol of the aniline and 1.0 mmol of the aldehyde.

  • Solvent/Catalyst: Add a minimum amount of Ethanol (2–3 mL) to create a slurry, plus 1 drop of Glacial Acetic Acid.

    • Note: Solvent-free conditions can also be used if the aldehyde is a liquid.

  • Irradiation: Irradiate at 150–300 W (or set temperature to 80–100°C) for 2–10 minutes.

  • Workup: Cool the vial. Add 10 mL of ice-cold ethanol. Isolate the solid by filtration as described in Protocol A.

Workflow Visualization

SchiffBaseProtocol Start Start: Weigh Reagents (1.0 eq Aniline + 1.0 eq Aldehyde) SolubilityCheck Solubility Check in EtOH Start->SolubilityCheck Heat Heat to 50°C or add DMF drops SolubilityCheck->Heat Turbid Catalyst Add Glacial Acetic Acid (Cat. 2-4 drops) SolubilityCheck->Catalyst Dissolved Heat->Catalyst Reflux Reflux (3-6 Hours) Temp: 78°C Catalyst->Reflux TLC TLC Monitoring (Hex:EtOAc) Reflux->TLC TLC->Reflux Incomplete Workup Precipitation Strategy TLC->Workup Complete IceBath Cool to 0°C (Standard) Workup->IceBath PourIce Pour into Crushed Ice (If no ppt) Workup->PourIce Filter Vacuum Filtration IceBath->Filter PourIce->Filter Recryst Recrystallization (Hot EtOH) Filter->Recryst End Final Product Characterization (NMR/IR) Recryst->End

Figure 1: Decision-matrix workflow for the synthesis and purification of triazole-aniline Schiff bases.

Characterization & Validation Criteria

To validate the synthesis, the following spectral signatures must be confirmed:

TechniqueParameterExpected SignalInterpretation
FT-IR

1590 – 1640 cm⁻¹ Sharp band indicating Azomethine formation.
FT-IR

Absent Disappearance of the double spike (3300-3400 cm⁻¹) of the primary amine.
¹H NMR

8.3 – 9.5 ppm (s, 1H) Diagnostic singlet for the imine proton.
¹H NMR

13.0 – 14.0 ppm (br s) Triazole ring NH proton (often broad).
¹H NMR

Absent Disappearance of the aniline amine signal (usually 4.0-6.0 ppm).

Troubleshooting & Expert Insights

  • Moisture Sensitivity: Schiff base formation is reversible. If yields are low, water is likely hydrolyzing the product back to reactants.

    • Solution: Use molecular sieves (3Å or 4Å) in the reaction mixture or a Dean-Stark trap if using a higher boiling solvent like Toluene (though EtOH is usually sufficient for precipitation-driven equilibrium shifts).

  • Triazole Solubility: The triazole ring can make the starting material sparingly soluble in pure ethanol.

    • Solution: A solvent mixture of Ethanol:DMF (9:1) is an excellent alternative that maintains the "green" precipitation workup (water wash removes DMF).

  • Oiling Out: If the product forms an oil instead of a solid upon pouring into ice water:

    • Solution: Decant the water, dissolve the oil in a minimum amount of hot ethanol, and scratch the glass side of the flask with a glass rod to induce nucleation.

References

  • Sultan, A. et al. (2020). A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents. National Institutes of Health (NIH). Link

  • Elbialy, A. M. et al. (2019). Synthesis of Some Triazole Schiff Base Derivatives and Their Metal Complexes under Microwave Irradiation. ResearchGate.[1][2][3] Link

  • Sumrra, S. H. et al. (2022). Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol.[4] MWJ Science. Link

  • Nikam, et al. (2020). Synthesis of Schiff's Bases With Simple Synthetic Approach.[1] Asian Journal of Pharmaceutical Research and Development.[1] Link

  • ChemicalBook. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis protocols.Link

Sources

Method

Application Notes &amp; Protocols: Palladium and Copper-Catalyzed Cross-Coupling of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline with Aryl Halides

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions for the C-N cross-coupling of 3-(5-methyl-4H-1,2,4-triazol-3-yl)a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions for the C-N cross-coupling of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline with a variety of aryl halides. The synthesis of N-aryl-3-(5-methyl-4H-1,2,4-triazol-3-yl)anilines is a critical transformation in medicinal chemistry, as this structural motif is present in numerous biologically active compounds. This guide delves into the mechanistic nuances of palladium- and copper-catalyzed coupling strategies, offering detailed, field-proven protocols. We will explore catalyst and ligand selection, base and solvent effects, and provide troubleshooting insights to enable the successful synthesis of this important class of molecules.

Introduction: The Significance of the N-Aryl Triazolyl Aniline Scaffold

The fusion of an aniline, a 1,2,4-triazole, and a variable aryl group creates a privileged scaffold in modern drug discovery. The 1,2,4-triazole ring is a bioisostere for amide and ester groups, offering improved metabolic stability and hydrogen bonding capabilities. The diarylamine linkage is a cornerstone of many kinase inhibitors and other targeted therapeutics.[1][2] Consequently, the efficient and modular synthesis of N-aryl-3-(5-methyl-4H-1,2,4-triazol-3-yl)anilines is of paramount importance.

This guide focuses on the two most powerful methods for forging the crucial C-N bond: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will dissect the critical parameters for each, with a special focus on the unique challenges presented by the 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline substrate. The triazole moiety, with its multiple nitrogen atoms, can act as a competing ligand for the metal catalyst, potentially leading to catalyst inhibition and low yields. Overcoming this challenge is a central theme of the protocols presented herein.

Mechanistic Considerations: Palladium vs. Copper Catalysis

A foundational understanding of the catalytic cycles is essential for rational protocol design and troubleshooting.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Pathway

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, celebrated for its broad substrate scope and functional group tolerance.[3][4][5] The catalytic cycle, depicted below, involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[3][6][7]

Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Pd(II)_Complex L-Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine (R-NH2) Coordination Pd(II)_Complex->Amine_Coordination Amido_Complex_Formation Base-mediated Deprotonation Amine_Coordination->Amido_Complex_Formation Pd(II)_Amido L-Pd(II)(Ar)(NHR) Amido_Complex_Formation->Pd(II)_Amido Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Ar-NHR Ar-NHR Reductive_Elimination->Ar-NHR

Caption: The Buchwald-Hartwig Catalytic Cycle.

A critical challenge with 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline is the potential for the triazole nitrogens to coordinate to the palladium center, leading to off-cycle, inactive species. The choice of a sterically hindered, electron-rich phosphine ligand is paramount to mitigate this issue.[3][8] These bulky ligands promote the formation of monoligated palladium species, which are more catalytically active, and can sterically disfavor the binding of the triazole moiety.[3][8]

The Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann reaction is a classical method for C-N bond formation that has seen a modern resurgence with the development of effective ligand systems.[9][10] While often requiring higher temperatures than palladium-catalyzed systems, it can be a valuable alternative, particularly for certain substrate classes or when palladium-based methods fail. The mechanism is thought to involve the formation of a copper(I) amide, followed by oxidative addition of the aryl halide and subsequent reductive elimination.[10] The use of ligands, such as amino acids or diamines, can significantly lower the reaction temperature and improve yields.[11][12][13]

Ullmann_Condensation Cu(I)X Cu(I)X Cu_Amide_Formation Copper Amide Formation Cu(I)X->Cu_Amide_Formation Amine_Base Amine (R-NH2) + Base Amine_Base->Cu_Amide_Formation Cu(I)NHR [Cu(I)-NHR] Cu_Amide_Formation->Cu(I)NHR Oxidative_Addition Oxidative Addition Cu(I)NHR->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Cu(III)_Complex [Ar-Cu(III)(NHR)X] Oxidative_Addition->Cu(III)_Complex Reductive_Elimination Reductive Elimination Cu(III)_Complex->Reductive_Elimination Reductive_Elimination->Cu(I)X Catalyst Regeneration Ar-NHR Ar-NHR Reductive_Elimination->Ar-NHR

Caption: The Ullmann Condensation Catalytic Cycle.

For substrates like 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline, the Ullmann reaction can be advantageous as copper may have a different coordination preference compared to palladium, potentially reducing catalyst inhibition by the triazole ring.[14][15][16]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reagents should be handled with care, and material safety data sheets (MSDS) should be consulted prior to use. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general starting point for the coupling of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline with a range of aryl bromides and chlorides. Optimization of the ligand, base, and temperature may be necessary for challenging substrates.

Materials:

  • 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane (0.1-0.2 M)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline, the aryl halide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add the anhydrous solvent via syringe.

  • Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Component Selection:

  • Catalyst System: The combination of Pd₂(dba)₃ and a sterically demanding biarylphosphine ligand like XPhos is highly effective for coupling challenging substrates.[17] XPhos promotes the formation of the active monoligated palladium catalyst and can help overcome the inhibitory effects of the triazole moiety.[3][8]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective in promoting the deprotonation of the amine and facilitating the formation of the key palladium-amido intermediate.[4]

  • Solvent: Toluene and dioxane are common high-boiling, non-polar aprotic solvents that are well-suited for Buchwald-Hartwig reactions.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol provides an alternative strategy, particularly useful if the palladium-catalyzed method gives low yields or for coupling with aryl iodides.

Materials:

  • 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline (1.0 equiv)

  • Aryl iodide (1.1 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • L-Proline (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (0.2-0.5 M)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline, the aryl iodide, CuI, L-proline, and potassium carbonate.

  • Add anhydrous DMSO.

  • Heat the reaction mixture to 110-130 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 24 to 48 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Component Selection:

  • Catalyst System: The use of CuI with L-proline as a ligand has been shown to significantly improve the efficiency of Ullmann-type C-N couplings, allowing for lower reaction temperatures compared to traditional ligand-free conditions.[11][13]

  • Base: Potassium carbonate is a cost-effective and moderately strong base that is suitable for this transformation.

  • Solvent: DMSO is a polar aprotic solvent that is effective in dissolving the reagents and promoting the reaction.

Summary of Reaction Conditions and Troubleshooting

ParameterBuchwald-Hartwig (Pd-catalyzed)Ullmann Condensation (Cu-catalyzed)Troubleshooting Considerations
Catalyst Pd₂(dba)₃, Pd(OAc)₂CuI, Cu₂O, CuClIf no reaction, try a different metal source or precatalyst.
Ligand XPhos, RuPhos, BrettPhosL-Proline, N,N'-DimethylethylenediamineLigand choice is critical. For Pd, bulky, electron-rich phosphines are key. For Cu, bidentate ligands are often effective.
Base NaOtBu, K₃PO₄, Cs₂CO₃K₂CO₃, K₃PO₄, Cs₂CO₃A stronger base may be needed for less reactive aryl halides. Weaker bases can improve functional group tolerance.
Solvent Toluene, Dioxane, THFDMSO, DMF, NMPEnsure anhydrous conditions for Pd-catalyzed reactions. Polar aprotic solvents are typical for Ullmann reactions.
Temperature 80 - 120 °C110 - 150 °CIf the reaction is sluggish, increasing the temperature may help. If decomposition is observed, lower the temperature.
Aryl Halide Ar-Cl, Ar-Br, Ar-OTfAr-I, Ar-BrReactivity order for Pd is generally I > Br > OTf > Cl. For Cu, iodides are often the most reactive.

Common Issues and Solutions:

  • Low Yield:

    • Pd-catalyzed: Screen different ligands (e.g., RuPhos, BrettPhos).[8][17] Increase catalyst loading. Ensure strictly anhydrous and anaerobic conditions.

    • Cu-catalyzed: Increase reaction temperature or time. Screen alternative ligands like N,N'-dimethylethylenediamine.

  • Dehalogenation of Aryl Halide: This side reaction can occur, especially with strong bases and high temperatures. Consider using a milder base (e.g., K₃PO₄) or a lower reaction temperature.

  • No Reaction:

    • Confirm the quality and purity of all reagents, especially the aniline and the palladium/copper source.

    • The aryl halide may be too sterically hindered or electronically deactivated. More forcing conditions or a more active catalyst system may be required.

Conclusion

The successful C-N coupling of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline with aryl halides is a challenging yet achievable transformation that unlocks access to a valuable class of molecules for drug discovery and development. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation offer viable synthetic routes. Careful selection of the catalyst, ligand, base, and solvent, guided by a sound mechanistic understanding, is crucial for achieving high yields and purity. The protocols and troubleshooting guide presented here provide a robust framework for researchers to develop efficient and scalable syntheses of these important compounds.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved February 12, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020). ACS Catalysis. Retrieved February 12, 2026, from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights. Retrieved February 12, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved February 12, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews. Retrieved February 12, 2026, from [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019). ACS Publications. Retrieved February 12, 2026, from [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019). ACS Catalysis. Retrieved February 12, 2026, from [Link]

  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. (2016). PubMed. Retrieved February 12, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved February 12, 2026, from [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

  • Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. (n.d.). SciSpace. Retrieved February 12, 2026, from [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020). PMC. Retrieved February 12, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-CouplingReactions. (2016). R Discovery. Retrieved February 12, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved February 12, 2026, from [Link]

  • Copper-mediated direct arylation of 1,3,4-oxadiazoles and 1,2,4-triazoles with aryl iodides. (2009). PubMed. Retrieved February 12, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. Retrieved February 12, 2026, from [Link]

  • N-arylation of 1,2,4-triazole. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (n.d.). ChemSpider Synthetic Pages. Retrieved February 12, 2026, from [Link]

  • Ligand-free CuCL-catalyzed N-arylation of 1,2,4-triazole with aryl bromides. (2024). Retrieved February 12, 2026, from [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022). NIH. Retrieved February 12, 2026, from [Link]

  • Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]

  • Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. (n.d.). Books. Retrieved February 12, 2026, from [Link]

  • Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (n.d.). Retrieved February 12, 2026, from [Link]

  • Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Ullmann coupling-An overview. (2025). OperaChem. Retrieved February 12, 2026, from [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). Retrieved February 12, 2026, from [Link]

  • Synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • 3-(4-methyl-4h-1,2,4-triazol-3-yl)aniline. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. Retrieved February 12, 2026, from [Link]

Sources

Application

Application Note: Strategic Synthesis of Deucravacitinib Analogs via Triazole-Aniline Scaffolds

This Application Note is structured to guide researchers through the high-precision synthesis of Deucravacitinib (BMS-986165) analogs, focusing on the critical triazole-aniline intermediate. It moves beyond standard reci...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-precision synthesis of Deucravacitinib (BMS-986165) analogs, focusing on the critical triazole-aniline intermediate. It moves beyond standard recipe-following to explain the process chemistry logic required for high purity and scalability.

Introduction: The TYK2 Allosteric Challenge

Deucravacitinib represents a paradigm shift in kinase inhibition. Unlike orthosteric JAK inhibitors (e.g., tofacitinib) that compete with ATP in the active site, Deucravacitinib binds to the regulatory pseudokinase (JH2) domain of TYK2. This allosteric mechanism locks the enzyme in an inactive conformation, delivering superior selectivity over JAK1/2/3.

For the synthetic chemist, the molecule's efficacy hinges on the precise geometry of the 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline moiety. This fragment forms critical hydrogen bonds within the JH2 pocket. The synthesis of this intermediate presents a classic regioselectivity problem: methylating the 1,2,4-triazole ring often yields a difficult-to-separate mixture of N1 and N2 isomers.

This guide details a Process-Optimized Route that bypasses these selectivity issues, utilizing a "cyclocondensation" strategy superior to early discovery routes.

Retrosynthetic Analysis

The convergent synthesis disconnects the molecule at the secondary amine linking the pyridazine core and the functionalized aniline.

  • Fragment A (Electrophile): 4-chloro-N-(methyl-d3)pyridazine-3-carboxamide (or its ethyl ester precursor).

  • Fragment B (Nucleophile): 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.[1][2][3][4]

The primary challenge is not the final coupling, but the construction of Fragment B with high regiochemical fidelity.

Retrosynthesis Target Deucravacitinib (BMS-986165) Disconnection Disconnection: C-N Bond Target->Disconnection FragA Fragment A: Chloropyridazine Core (Electrophile) Disconnection->FragA Buchwald-Hartwig FragB Fragment B: Triazole Aniline (Nucleophile) Disconnection->FragB Coupling

Figure 1: Retrosynthetic disconnection of Deucravacitinib revealing the two key building blocks.

Detailed Protocols

Protocol A: Regioselective Synthesis of the Triazole Aniline

Target: 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline[1][2][3][4][5][6][7][8]

The "Discovery" vs. "Process" Problem: In early discovery routes, 3-bromo-2-methoxybenzonitrile was converted to an imidate and reacted with methylhydrazine. This typically yields a ~4:1 mixture of the desired N1-methyl and undesired N2-methyl isomers, requiring tedious chromatography. The Solution: Use N-methyl-N-formylhydrazine . The formyl group acts as a temporary scaffold that directs the cyclization, ensuring 100% regioselectivity for the N1-methyl product.

Step 1: Cyclocondensation

Reagents: 2-Methoxy-3-nitrobenzonitrile, N-methyl-N-formylhydrazine, Potassium tert-butoxide (t-BuOK), THF.

  • Charge a reaction vessel with 2-methoxy-3-nitrobenzonitrile (1.0 equiv) and N-methyl-N-formylhydrazine (1.2 equiv) in anhydrous THF (10 V).

  • Cool the mixture to 0 °C under nitrogen atmosphere.

  • Add a solution of t-BuOK (2.5 equiv) in THF dropwise over 30 minutes. Note: The reaction is exothermic; control internal temperature < 5 °C.

  • Agitate at 0 °C for 2 hours. The base promotes the addition of the hydrazine to the nitrile and subsequent cyclization/dehydration.

  • Quench with aqueous NH4Cl. Extract with Ethyl Acetate.

  • Isolate the intermediate: 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole.

    • Checkpoint: The formyl group is lost during the dehydration step, leaving the methyl group fixed at the N1 position.

Step 2: Nitro Reduction

Reagents: Pd/C (10% w/w), Hydrogen (H2), Methanol.[3]

  • Dissolve the nitro-triazole intermediate in Methanol (10 V).

  • Add 10% Pd/C catalyst (5 wt% loading relative to substrate).

  • Pressurize reactor with H2 gas (3 bar / 45 psi).

  • Stir at 40 °C for 4–6 hours. Monitor by HPLC for the disappearance of the nitro peak.

  • Filter through Celite to remove the catalyst.

  • Concentrate to yield the off-white solid aniline Fragment B .

    • Yield Expectation: >85% over two steps.[3][9]

    • Purity: >99% (No regioisomers observed).

Protocol B: The "Dual-Base" Coupling

Target: Coupling Fragment A and Fragment B.

Standard S_NAr conditions often fail due to the deactivated nature of the aniline. A Palladium-catalyzed Buchwald-Hartwig amination is required.[9] The "Dual-Base" system (inorganic carbonate + organic superbase) is critical for conversion.

Reagents:

  • Fragment A (Chloropyridazine core)

  • Fragment B (Triazole Aniline)[1]

  • Catalyst: Pd(OAc)2 (1 mol%)

  • Ligand: Xantphos or BrettPhos (1.2 mol%)

  • Base 1: K2CO3 (2.0 equiv) - acts as the stoichiometric proton scavenger.

  • Base 2: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 equiv) - acts as a soluble phase-transfer catalyst/base.

Procedure:

  • Combine Fragment A (1.0 equiv), Fragment B (1.0 equiv), K2CO3, and Pd(OAc)2/Ligand in Toluene/Acetonitrile (4:1 ratio).

  • Add DBU.

  • Heat to 70–80 °C for 12 hours.

  • Workup: Cool to RT, add water, and filter the precipitated crude product.

  • Purification: Recrystallize from Ethanol/Water to remove palladium residues.

Data Summary & Quality Control

ParameterSpecificationMethodRationale
Purity (HPLC) > 99.5%Reverse Phase C18Essential for biological assay reproducibility.
Regioisomer Content Not Detected (<0.1%)1H-NMR / NOESYN2-isomer is inactive; presence skews IC50 data.
Residual Pd < 10 ppmICP-MSCritical for toxicity studies in later development.
Deuterium Enrichment > 99% DMass SpecEnsures metabolic stability (suppresses N-demethylation).

Process Logic Visualization

The following diagram illustrates the decision matrix for synthesizing the triazole intermediate, highlighting why the "Process Route" is superior for scale and purity.

SynthesisLogic Start Start: 2-Methoxy-3-nitrobenzonitrile RouteA Discovery Route: Methylhydrazine Start->RouteA Avoid RouteB Process Route: N-methyl-N-formylhydrazine Start->RouteB Preferred ResultA Mixture of Isomers (Requires Chromatography) RouteA->ResultA ResultB Single Regioisomer (High Yield) RouteB->ResultB Aniline Final Aniline Intermediate ResultB->Aniline H2, Pd/C

Figure 2: Comparison of synthetic strategies. The Process Route utilizes a formyl-blocking group to enforce regioselectivity.

References

  • Wrobleski, S. T., et al. (2019).[8][9][10] "Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165."[8][9][10][11] Journal of Medicinal Chemistry, 62(20), 8973–8995. Link

  • Treitler, D. S., et al. (2022).[9][11][12][13] "Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition." Organic Process Research & Development, 26(4), 1202–1222. Link[12]

  • Bristol-Myers Squibb Company. (2018). "Process for the Preparation of Deucravacitinib." World Intellectual Property Organization, WO2018183649. Link

Sources

Method

Application Note: Strategic Coordination &amp; Synthesis of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline Complexes

Executive Summary The ligand 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline (hereafter referred to as MTA-Aniline ) represents a versatile, asymmetric tecton in coordination chemistry. Characterized by a "bent" geometry and d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ligand 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline (hereafter referred to as MTA-Aniline ) represents a versatile, asymmetric tecton in coordination chemistry. Characterized by a "bent" geometry and dual-functionality (a soft amine donor and a hard/soft triazole nitrogen system), it is critical for constructing Metal-Organic Frameworks (MOFs) with helical topologies and discrete coordination complexes for catalysis.

This guide provides a validated workflow for the synthesis, coordination, and characterization of MTA-Aniline transition metal complexes. It addresses the specific challenges of controlling coordination modes (monodentate vs. bridging) and optimizing solubility for crystal growth.

Ligand Chemistry & Synthesis Protocol

Mechanistic Insight

MTA-Aniline possesses two distinct coordination domains:

  • The Triazole Ring: Offers N1, N2, and N4 sites. The N1/N2 sites are excellent for bridging metal centers (M-N-N-M), facilitating magnetic exchange in polynuclear clusters.

  • The Aniline Amine: A monodentate donor that can direct structure but is less competitive than the triazole nitrogens under acidic conditions.

Validated Synthesis Protocol (MTA-Aniline)

Note: This protocol is adapted from standard hydrazide-amidine condensation routes validated for triazole derivatives [1, 2].

Reagents:

  • 3-Aminobenzohydrazide (10 mmol)

  • Ethyl acetimidate hydrochloride (12 mmol)

  • Triethylamine (Et3N)

  • Ethanol (Abs.)

Step-by-Step Workflow:

  • Precursor Activation: Dissolve 3-aminobenzohydrazide (1.51 g) in 30 mL anhydrous ethanol. Add Et3N (2.0 mL) to neutralize the hydrochloride salt.

  • Cyclization: Add ethyl acetimidate hydrochloride slowly at 0°C.

  • Reflux: Heat the mixture to reflux (78°C) for 12 hours. The reaction proceeds via the formation of an intermediate amidrazone, followed by cyclization and loss of ethanol/ammonia.

  • Isolation: Cool to room temperature. Evaporate solvent to 20% volume. Pour into ice-water (50 mL).

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1).

    • Expected Yield: ~75%

    • Appearance: Off-white to pale yellow powder.

Synthesis Pathway Diagram

LigandSynthesis Start 3-Aminobenzohydrazide Inter Amidrazone Intermediate Start->Inter 0°C, Stir Reagent + Ethyl acetimidate (Et3N/EtOH) Reagent->Inter Cyclic Cyclization (-EtOH, -NH3) Inter->Cyclic Reflux 12h Product MTA-Aniline (Ligand) Cyclic->Product Crystallization

Figure 1: Synthetic pathway for MTA-Aniline via hydrazide-imidate condensation.

Coordination Protocols: Transition Metals

The coordination behavior of MTA-Aniline is pH-dependent.

  • Neutral pH: The triazole is protonated (neutral); coordination occurs via N-amine or N-triazole (monodentate).

  • Basic pH: Deprotonation of the triazole (forming the triazolate anion) triggers formation of polynuclear clusters or MOFs.

Protocol A: Discrete Mononuclear Complexes (Cu/Zn)

Target: Catalytic centers or biological probes.

  • Dissolution: Dissolve MTA-Aniline (0.1 mmol) in Methanol (10 mL).

  • Metal Addition: Add Cu(ClO4)2·6H2O (0.1 mmol) dissolved in Methanol (5 mL) dropwise.

    • Observation: Solution turns blue (Cu) or remains colorless (Zn).

  • Incubation: Stir at room temperature for 2 hours.

  • Crystallization: Layer diethyl ether (15 mL) carefully over the methanol solution in a narrow test tube.

  • Harvest: Collect crystals after 3–5 days.

Protocol B: 2D/3D MOF Synthesis (Hydrothermal)

Target: Gas adsorption or luminescent sensing materials [3].

  • Mixture: Combine MTA-Aniline (0.2 mmol), Zn(NO3)2·6H2O (0.2 mmol), and 4,4'-biphenyldicarboxylic acid (0.1 mmol, as a co-ligand) in a Teflon-lined autoclave.

  • Solvent System: Add DMF/H2O (3:1 v/v, 8 mL).

  • Thermal Cycle:

    • Heat to 120°C over 4 hours.

    • Hold at 120°C for 48 hours.

    • Cool to RT at 5°C/hour (Slow cooling is critical for X-ray quality crystals).

  • Wash: Wash crystals with DMF and Ethanol to remove unreacted ligand.

Characterization & Validation

Spectroscopic Fingerprinting

To validate coordination, compare the free ligand spectra with the complex.

TechniqueFree MTA-Aniline SignalMetal Complex Shift (Expected)Structural Insight
FTIR

(C=N) ~1610 cm⁻¹
Shift to ~1590 cm⁻¹Indicates Triazole-N coordination
FTIR

(NH2) ~3300-3400 cm⁻¹
Broadening or ShiftIndicates Aniline-N participation
¹H NMR Triazole-H (Singlet ~8.2 ppm)Disappears (if deprotonated)Confirms Triazolate formation
UV-Vis

~280 nm
MLCT bands (400-600 nm)Metal-Ligand Charge Transfer (Cu/Ni)
Structural Topology Diagram

Understanding the connectivity is vital for MOF design.

CoordinationModes Metal Transition Metal (Zn/Cu/Co) L_Mono Mode A: Monodentate (N4-Coordination) Metal->L_Mono Acidic pH (Discrete Complex) L_Bridge Mode B: Bridging (N1-N2 Triazolate) Metal->L_Bridge Basic pH (MOF/Polymer) L_Chelate Mode C: Chelation (Rare: N-Amine + N-Triazole) Metal->L_Chelate Steric Permitting Out_A Catalysis/Sensing L_Mono->Out_A Out_B Porosity/Magnetism L_Bridge->Out_B

Figure 2: pH-dependent coordination modes of MTA-Aniline determining final material properties.

Troubleshooting & Optimization

Common Failure Modes
  • Precipitation instead of Crystallization:

    • Cause: Reaction kinetics too fast.

    • Fix: Use the "Layering Method" (Protocol A) or reduce concentration by 50%.

  • Poor Solubility of Ligand:

    • Cause: The triazole moiety can be polar, while the aniline is aromatic.

    • Fix: Use DMF or DMSO for initial dissolution, then dilute with MeOH/EtOH.

  • Opaque Crystals (Polycrystalline):

    • Cause: Rapid cooling in hydrothermal synthesis.

    • Fix: Reduce cooling rate to 2°C/hour.

Safety Considerations
  • Perchlorate Salts: When using Cu(ClO4)2 (Protocol A), never heat the dry solid. Potentially explosive.

  • Solvothermal Synthesis: Autoclaves operate under high pressure. Ensure vessels are rated for >150°C.

References

  • Synthesis of 1,2,4-Triazole Derivatives

    • Title: Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol.
    • Source: Journal of Al-Nahrain University (via dntb.gov.ua)
    • URL:[Link]

  • Triazole MOF Construction Strategies

    • Title: Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold.
    • Source: MDPI (Molecules)
    • URL:[Link]

  • Coordination Polymer Magnetism

    • Title: Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes with Bridging 1,2,4-Triazole Deriv
    • Source: MDPI (Magnetochemistry)
    • URL:[Link]

  • General Triazole Synthesis (Succinic Route)

    • Title: Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
    • Source: Royal Society of Chemistry (RSC Advances)[1]

    • URL:[Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis of Novel Azo Dyes from 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline Diazonium Salts

Abstract The synthesis of azo dyes incorporating heterocyclic scaffolds has become a cornerstone in the development of advanced materials, pharmaceuticals, and molecular probes.[1][2] Heterocyclic azo dyes often exhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of azo dyes incorporating heterocyclic scaffolds has become a cornerstone in the development of advanced materials, pharmaceuticals, and molecular probes.[1][2] Heterocyclic azo dyes often exhibit superior properties, such as enhanced tinctorial strength, greater thermal stability, and unique solvatochromic behavior compared to their carbocyclic counterparts.[1] This document provides a comprehensive guide for researchers on the preparation of a novel class of azo dyes derived from the diazotization of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline. We present detailed, field-proven protocols for the multi-step synthesis of the parent aniline, its conversion to a highly reactive diazonium salt, and subsequent azo coupling reactions with various nucleophilic components. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot these procedures effectively.

Introduction: The Significance of Triazole-Based Azo Dyes

Azo compounds, characterized by the –N=N– functional group, represent the largest and most versatile class of synthetic colorants.[3] While their traditional applications have been in the textile and printing industries, the incorporation of heterocyclic moieties has unlocked a new realm of possibilities, particularly in biomedical sciences and drug development.[4][5][6] The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs due to its metabolic stability and ability to engage in various biological interactions.

The azo dyes synthesized from 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline are of particular interest. The triazole ring acts as a potent auxochrome and can modulate the electronic properties of the entire chromophore. Furthermore, the inherent bioactivity of the triazole moiety makes these dyes promising candidates for applications as targeted chemotherapeutic agents, antimicrobial compounds, and advanced diagnostic probes.[7] This guide provides the foundational chemistry required to explore these exciting applications.

Overall Synthesis Workflow

The preparation of the target azo dyes is a multi-stage process that demands careful control over reaction conditions. The overall workflow can be visualized as a three-part sequence: synthesis of the key aniline precursor, its diazotization, and the final azo coupling step.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Diazotization cluster_2 PART 3: Azo Coupling A 3-Nitrobenzonitrile (Starting Material) B Reaction with Acetohydrazide A->B C 3-(3-Nitrophenyl)-5-methyl -4H-1,2,4-triazole B->C D Catalytic Hydrogenation (Nitro Group Reduction) C->D E 3-(5-methyl-4H-1,2,4-triazol -3-yl)aniline (Key Precursor) D->E F Diazotization with NaNO₂/HCl (0-5 °C) E->F G Diazonium Salt Intermediate F->G I Azo Coupling Reaction (pH & Temp Control) G->I H Coupling Component (e.g., Phenol, Naphthol) H->I J Final Triazole Azo Dye (Purification & Characterization) I->J G start Start step1 Dissolve Amine Precursor in 3M HCl start->step1 step2 Cool Mixture to 0-5 °C in Ice-Salt Bath step1->step2 step3 Prepare Aqueous NaNO₂ Solution (Pre-chilled) step2->step3 step4 Add NaNO₂ Solution Dropwise to Amine Solution step3->step4 step5 step5 step4->step5 step6 Stir for 30 min Post-Addition (Test for excess HNO₂ with starch-iodide paper) step5->step6 end Diazonium Salt Solution (Use Immediately) step6->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline

Welcome to the technical support center for the synthesis of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield and purity of your synthesis. Our approach is rooted in mechanistic principles and field-proven experience to empower you with the knowledge to overcome common synthetic challenges.

Introduction to the Synthesis

The synthesis of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective route involves the cyclization of a key intermediate, an N-acylamidine or a related precursor, which is itself synthesized from readily available starting materials. This guide will focus on a prevalent synthetic pathway: the reaction of 3-aminobenzohydrazide with an appropriate reagent to form the triazole ring.

Below is a generalized workflow for the synthesis:

G cluster_0 PART 1: Hydrazide Formation cluster_1 PART 2: Triazole Ring Formation cluster_2 PART 3: Purification A Methyl 3-aminobenzoate C 3-Aminobenzohydrazide A->C Reflux in Ethanol B Hydrazine Hydrate B->C E 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline C->E Cyclization D N'-(acetyl)acetimidate or similar reagent D->E F Crude Product E->F Work-up G Purified Product F->G Recrystallization or Chromatography

Caption: A generalized workflow for the synthesis of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in this synthesis?

A1: Low yields in the synthesis of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline can often be attributed to several factors:

  • Incomplete Reactions: Either the formation of the 3-aminobenzohydrazide intermediate or the subsequent cyclization to form the triazole ring may not have gone to completion.

  • Side Reactions: The formation of isomeric byproducts, such as 1,3,4-oxadiazoles, is a common issue in 1,2,4-triazole synthesis.[1] Additionally, the presence of the aniline functional group can lead to undesired side reactions if not properly managed.

  • Degradation of Starting Materials or Product: The starting materials or the final product may be unstable under the reaction conditions, especially at elevated temperatures.[2]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction outcome.[1]

  • Purification Losses: Significant amounts of the product can be lost during work-up and purification steps.

Q2: I am seeing a major impurity with the same mass as my product in the mass spectrum. What is it likely to be?

A2: This is a classic sign of isomeric byproduct formation. In the synthesis of 1,2,4-triazoles from hydrazides, the most common isomeric impurity is the corresponding 1,3,4-oxadiazole.[1] This occurs through an alternative cyclization pathway of the intermediate. To confirm the identity of the impurity, you can use techniques like NMR spectroscopy, as the chemical shifts of the protons and carbons will differ between the two isomers.

Q3: How can I minimize the formation of the 1,3,4-oxadiazole byproduct?

A3: Minimizing the formation of the 1,3,4-oxadiazole isomer involves optimizing the reaction conditions to favor the desired 1,2,4-triazole cyclization pathway. Consider the following strategies:

  • Choice of Reagents: The choice of the reagent used for the cyclization step is critical. Some reagents may favor one cyclization pathway over the other.

  • pH Control: The pH of the reaction mixture can influence the cyclization pathway. Careful control of the pH, potentially through the use of a buffered system, can help to favor the formation of the desired triazole.[1]

  • Temperature and Reaction Time: Lowering the reaction temperature and carefully monitoring the reaction progress can sometimes reduce the formation of undesired byproducts.[1]

Q4: What are the best practices for purifying the final product?

A4: The purification of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline can be challenging due to the presence of starting materials, byproducts, and isomers. Here are some effective purification strategies:

  • Recrystallization: This is often a highly effective method for obtaining a pure solid product. The choice of solvent is crucial and will likely require some experimentation to find a system that provides good solubility at high temperatures and poor solubility at low temperatures.[2]

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired product from impurities. A common eluent system for similar compounds is a mixture of chloroform and methanol.[2]

  • Purification via Salt Formation: An alternative method involves the formation of a salt of the triazole. This can be achieved by treating the crude product with a suitable acid to form the corresponding salt, which can then be isolated and neutralized to give the purified product.[3]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis.

Problem 1: Low or No Formation of the 3-Aminobenzohydrazide Intermediate
Possible Cause Proposed Solution
Low Purity of Starting Materials Ensure that the methyl 3-aminobenzoate and hydrazine hydrate are of high purity. If necessary, purify the starting materials before use.[2]
Insufficient Reaction Time or Temperature Monitor the reaction progress using TLC. If the reaction is sluggish, consider increasing the reaction time or temperature. However, be cautious of potential side reactions at higher temperatures.
Inappropriate Solvent Ethanol is a common solvent for this reaction, but other alcohols like methanol or propanol could be screened for better results.
Problem 2: Low Yield in the Triazole Ring Formation Step

G Start Low Yield in Cyclization Incomplete Incomplete Reaction? Start->Incomplete SideProduct Side Product Formation? Incomplete->SideProduct No IncreaseTimeTemp Increase Reaction Time/Temp Incomplete->IncreaseTimeTemp Yes Degradation Degradation? SideProduct->Degradation No AnalyzeCrude Analyze Crude (LC-MS, NMR) SideProduct->AnalyzeCrude Yes LowerTemp Lower Reaction Temperature Degradation->LowerTemp Yes ChangeReagent Change Cyclizing Reagent OptimizepH Optimize pH AnalyzeCrude->ChangeReagent AnalyzeCrude->OptimizepH

Caption: Troubleshooting workflow for low yield in the triazole formation step.

Possible Cause Proposed Solution
Suboptimal Reaction Conditions The choice of solvent, base, or catalyst may not be ideal. Experiment with different solvents of varying polarity. If a base or catalyst is used, screen a variety of options.[1] Microwave-assisted synthesis can also be explored to potentially increase yields and reduce reaction times.[4][5]
Formation of 1,3,4-Oxadiazole Isomer Analyze the crude reaction mixture by LC-MS and NMR to confirm the presence of the isomer.[1] Adjust the reaction conditions (e.g., pH, temperature, cyclizing agent) to favor the formation of the 1,2,4-triazole.
Thermal Decomposition If the reaction is run at a high temperature, the starting materials or the product may be degrading. Attempt the reaction at a lower temperature for a longer duration.[1]
Incorrect Stoichiometry Vary the ratio of the 3-aminobenzohydrazide and the cyclizing reagent to find the optimal stoichiometry for the reaction.[1]
Problem 3: Difficulty in Product Purification
Possible Cause Proposed Solution
Co-elution of Product and Impurities If using column chromatography, try different solvent systems or use a different stationary phase. Gradient elution may also be helpful.
Poor Crystallization Experiment with a variety of solvents and solvent mixtures for recrystallization. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization.[2]
Product is an Oil If the product is an oil, try to form a salt by treating it with an acid. The resulting salt may be a solid that can be easily purified by recrystallization.

Experimental Protocols

Protocol 1: Synthesis of 3-Aminobenzohydrazide
  • To a solution of methyl 3-aminobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (3-5 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Protocol 2: Synthesis of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline

This is a general procedure and may require optimization.

  • In a round-bottom flask, combine 3-aminobenzohydrazide (1 equivalent) and an appropriate cyclizing agent (e.g., N'-(acetyl)acetimidate, 1.1 equivalents) in a suitable solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture at reflux for 8-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

References

  • Technical Support Center: Synthesis of 1,2,4-Triazoles from Amidines - Benchchem.
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances.
  • Troubleshooting common issues in 1,2,4-triazole synthesis pathways - Benchchem.
  • Common challenges in the synthesis of 1,2,4-triazole derivatives - Benchchem.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.
  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI.
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PMC.
  • Purification of triazoles. Google Patents.

Sources

Optimization

Purification methods for 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline: recrystallization vs chromatography

Topic: Technical Support Center: Purification of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline Welcome to the Advanced Purification Support Hub. User Profile: Senior Chemist / Process Development Scientist Molecule Profile:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Technical Support Center: Purification of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline

Welcome to the Advanced Purification Support Hub. User Profile: Senior Chemist / Process Development Scientist Molecule Profile: 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline (MW ~174.2 g/mol ) Physicochemical Context: Amphoteric (basic aniline amine, acidic triazole NH), highly polar, potential for strong intermolecular Hydrogen bonding.

Executive Summary: The Purification Strategy

Purifying 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline presents a classic "solubility vs. selectivity" paradox. The molecule's high polarity and ability to form zwitterionic-like interactions often lead to poor retention on silica (streaking) and stubborn solubility in standard organic solvents.

  • Recrystallization is the preferred primary method for bulk purification (>5g), leveraging the steep solubility curve of the triazole scaffold in polar protic solvents.

  • Chromatography is the secondary method, reserved for removing regioisomers (e.g., 1-methyl vs. 4-methyl isomers) or when high-purity polishing (>99.5%) is required for biological assays.

Module 1: Recrystallization (The Scalable Protocol)

Q: My crude product is a dark solid. Standard recrystallization from ethanol yielded a sticky oil. How do I fix this?

A: "Oiling out" is common with phenyl-triazoles due to their high melting points and the presence of impurities that depress the freezing point. The "sticky oil" indicates you likely reached the liquid-liquid phase separation boundary before the crystallization boundary.

The Fix: The "Dual-Solvent Displacement" Method Do not rely on simple cooling. Use a solvent/anti-solvent system with a controlled addition rate.

Optimized Protocol:

  • Dissolution: Suspend the crude solid in Methanol (MeOH) or Ethanol (EtOH) (5-10 volumes). Heat to reflux.[1][2] If solids remain, add small aliquots of solvent until clear.

    • Expert Tip: If the solution is dark, add activated carbon (5 wt%) at reflux for 15 minutes, then filter hot through Celite.

  • Nucleation: Cool the solution to 40°C. It should remain clear.

  • Anti-solvent Addition: Slowly add Water (pre-warmed to 40°C) dropwise.

    • Ratio: Target a final solvent:anti-solvent ratio of 1:1 to 1:2.

    • Stop Point: Stop adding water the moment a persistent turbidity (cloudiness) appears.

  • Seeding: Add a seed crystal of pure product. If none exists, scratch the glass wall vigorously.

  • Crystallization: Allow the mixture to cool to Room Temperature (RT) over 2 hours with gentle stirring. Then cool to 0-4°C for 1 hour.

  • Isolation: Filter the white/off-white needles. Wash with cold 1:1 EtOH:Water.

Why this works: The triazole moiety is highly soluble in alcohols but poorly soluble in water. By keeping the temperature elevated during water addition, you prevent the kinetic trap of oiling out, allowing the thermodynamic crystal lattice to form.

Module 2: Chromatography (The High-Purity Polish)

Q: I tried flash chromatography (Hexane/EtOAc), but the compound stayed on the baseline. When I switched to MeOH/DCM, it streaked across the column. What conditions do you recommend?

A: Standard Normal Phase (NP) chromatography fails here because the basic aniline and the acidic triazole proton interact strongly with the silanols on the silica gel, causing peak tailing and irreversible adsorption.

The Fix: "Basified" Mobile Phases or Reverse Phase (RP)

Option A: Modified Normal Phase (Flash)

You must deactivate the silica surface.

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH₄OH) .

  • Gradient: Start at 98:2:0.2 (DCM:MeOH:NH₄OH) and ramp to 90:10:1.

    • Preparation: Prepare a stock solution of 10% MeOH in DCM containing 1% NH₄OH. Use this as your "B" solvent.

Option B: Reverse Phase (Recommended for <1g scale)

RP-HPLC or Flash C18 removes the silanol interaction issue entirely.

  • Column: C18 functionalized silica.

  • Mobile Phase A: Water + 0.1% Ammonium Bicarbonate (pH ~8).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 60% B over 20 minutes.

    • Why Basic Buffer? At acidic pH (Formic acid), the aniline is protonated (charged), reducing retention and potentially causing it to elute in the void volume. Ammonium bicarbonate keeps the aniline neutral, improving retention and peak shape.

Module 3: Comparative Analysis & Decision Matrix

Q: I have 20g of crude material containing 5% of a regioisomer. Which method should I choose?

A: Use the table below to guide your decision. For regioisomer separation, Recrystallization is often insufficient unless the isomers have vastly different crystal habits. Chromatography is likely required.

Table 1: Method Comparison for Triazole-Aniline Purification

FeatureRecrystallization (EtOH/Water)Flash Chromatography (DCM/MeOH/NH₃)
Primary Mechanism Solubility DifferentialPolarity/Adsorption Affinity
Scalability Excellent (>100g)Poor (expensive for >10g)
Regioisomer Removal Low to Moderate (Co-crystallization risk)High (Separates based on dipole moment)
Yield 70-85% (Mother liquor losses)90-95%
Purity Potential >98% (Good for bulk)>99.5% (Good for biological testing)
Solvent Cost LowHigh

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline based on impurity profile and scale.

Purification_Workflow Start Crude 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline Check_Scale Check Scale & Purity Goal Start->Check_Scale Large_Scale Scale > 5g Bulk Purity Check_Scale->Large_Scale Small_Scale Scale < 1g High Purity (>99.5%) Check_Scale->Small_Scale Recryst Recrystallization (EtOH or MeOH + Water) Large_Scale->Recryst Chromatography Flash Chromatography DCM:MeOH:NH4OH (90:10:1) Small_Scale->Chromatography Check_Purity Analyze Purity (HPLC) Recryst->Check_Purity Pass Purity > 98% Check_Purity->Pass Success Fail Purity < 98% (Regioisomers present) Check_Purity->Fail Impure Final Final Product (Vacuum Dry @ 50°C) Pass->Final Fail->Chromatography Polishing Step Chromatography->Final

Caption: Decision tree for selecting the optimal purification route based on scale and impurity profile.

References

  • ChemicalBook. (2024). Synthesis and Purification of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.

    • Relevance: Provides the foundational protocol for recrystallizing methyl-triazol-aniline analogs using Methanol/W
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.

    • Relevance: Authoritative guide on using ammonium hydroxide modifiers for purifying polar amines on silica.
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 58075318, 3-Methoxy-4-(5-methyl-1,2,4-triazol-1-yl)aniline.

    • Relevance: Confirms physicochemical properties (H-bond donors/acceptors)
  • BenchChem. (2025).[1] Protocol for the Synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)aniline.

    • Relevance: Validates the use of polar organic solvents for extraction and initial purification of triazole-aniline deriv

Sources

Troubleshooting

Technical Support Center: Solubility Troubleshooting for 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline

Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline. O...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline. Our goal is to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical protocols to overcome common solubility challenges encountered during experimentation.

Introduction: Understanding the Molecule

3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline is a heterocyclic compound featuring two key functional regions: a basic aniline moiety and a polar 1,2,4-triazole ring. The presence of multiple nitrogen atoms, including an amine group (-NH2) and N-H groups within the triazole ring, makes the molecule capable of acting as both a hydrogen bond donor and acceptor. These structural features dictate its solubility profile, making it preferentially soluble in polar solvents and highly responsive to changes in pH. Many promising drug candidates exhibit poor solubility, which can hinder research and development. This guide offers systematic approaches to address this issue.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my compound, 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline, insoluble in nonpolar solvents like hexane, toluene, or diethyl ether?

Answer: This is expected behavior due to a fundamental principle: "like dissolves like." Your compound is structurally rich in polar functional groups (aniline and triazole rings) that can form strong hydrogen bonds. Nonpolar solvents lack the ability to form these energetically favorable interactions.

  • Causality Explained: The energy required to break the strong intermolecular hydrogen bonds between the triazole-aniline molecules is much greater than the energy gained from the weak van der Waals forces that would form between your compound and a nonpolar solvent. Therefore, the compound remains undissolved.

Q2: I'm seeing limited success with moderately polar solvents like ethyl acetate or dichloromethane (DCM). What is the limiting factor?

Answer: While these solvents are more polar than hydrocarbons, they are not ideal for this specific molecule.

  • Ethyl Acetate (EtOAc): Is a polar aprotic solvent, but it is primarily a hydrogen bond acceptor. It cannot effectively solvate the N-H groups (hydrogen bond donors) on your compound.

  • Dichloromethane (DCM): Is a relatively weak polar aprotic solvent and is not a strong hydrogen bond acceptor or donor.

For effective dissolution, the solvent must engage in the specific intermolecular interactions your compound offers, primarily hydrogen bonding.

Q3: What are the recommended starting solvents for dissolving 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline?

Answer: Based on its structure, you should begin with polar solvents. We recommend screening a solvent from each of the following categories.

  • Polar Aprotic Solvents: These are often the best starting point. They possess high polarity and can accept hydrogen bonds, effectively solvating your compound.

    • Top Choices: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

  • Polar Protic Solvents: These solvents can both donate and accept hydrogen bonds.

    • Top Choices: Methanol (MeOH), Ethanol (EtOH).

The following table provides a quick reference for common laboratory solvents.

Solvent CategorySolvent NameDielectric Constant (20°C)Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)47.2Excellent solvent for many polar compounds.
N,N-Dimethylformamide (DMF)36.7Strong solvent, high boiling point.
Acetonitrile (MeCN)36.6Good for chromatography, lower boiling point.
Polar Protic Water80.1The universal polar solvent.
Methanol (MeOH)33.0Effective for compounds with H-bond donors.
Ethanol (EtOH)24.5A slightly less polar alternative to methanol.
Nonpolar Toluene2.4Ineffective for this compound.
Hexane1.9Ineffective for this compound.
Q4: My compound still shows poor solubility even in recommended polar solvents like methanol. What is the most effective strategy to dramatically improve its solubility?

Answer: The most powerful technique for this molecule is pH adjustment . The aniline group is basic, meaning it can accept a proton (H+) from an acid to form a positively charged anilinium salt. This salt form is significantly more polar than the neutral molecule and will readily dissolve in polar protic solvents, including water and alcohols. The solubility of ionizable drugs is highly dependent on pH.[1][2]

Mechanism of Solubility Enhancement via Acidification

The addition of a dilute acid protonates the primary amine on the aniline ring, creating a highly polar anilinium cation. This ion can participate in much stronger ion-dipole interactions with polar solvents, leading to a dramatic increase in solubility. This is a common and highly effective method for increasing the dissolution rates of basic drugs.[3][4]

Caption: Protonation of the basic aniline group creates a soluble salt.

Troubleshooting Workflow & Experimental Protocols

If you are facing solubility issues, follow this systematic workflow. Start with the simplest methods and progress to more complex solutions only as needed.

Caption: A systematic workflow for troubleshooting solubility issues.

Protocol 1: Systematic Solvent Screening (Small Scale)

This protocol helps you quickly identify a promising solvent without wasting significant amounts of your compound.

  • Preparation: Aliquot approximately 1-2 mg of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline into three separate small, clear vials (e.g., 1.5 mL glass vials).

  • Solvent Addition:

    • To Vial 1, add 100 µL of DMSO.

    • To Vial 2, add 100 µL of DMF.

    • To Vial 3, add 100 µL of Methanol.

  • Observation & Agitation:

    • Cap the vials and vortex for 30-60 seconds at room temperature.

    • Visually inspect for undissolved solid against a dark background.

  • Incremental Addition: If the solid has not fully dissolved, add another 100 µL of the respective solvent to each vial and repeat step 3. Continue this process up to a total volume of 1 mL.

  • Heating (Optional): If solubility is still limited, gently warm the vials to 40-50°C for 5-10 minutes. Observe if heating improves dissolution. Note any changes upon cooling, as the compound may precipitate out.

  • Analysis: Document the approximate concentration at which the compound fully dissolved in each solvent (e.g., "Soluble in DMSO at ~10 mg/mL"). This information is critical for planning larger-scale experiments.

Protocol 2: Solubilization via pH Adjustment

This is the most likely method to succeed if Protocol 1 fails.

  • Setup: Place 5-10 mg of your compound in a vial. Add a polar protic solvent in which it is partially soluble (e.g., 1 mL of methanol or ethanol). You should have a visible suspension.

  • Acidification: Prepare a dilute stock solution of hydrochloric acid (e.g., 1 M HCl in methanol or water).

  • Titration: Add the acidic solution dropwise (e.g., 5-10 µL at a time) to the stirring suspension of your compound.

  • Observation: After each addition, stir for a minute and observe. As the pH drops, the solid should begin to dissolve as the anilinium salt is formed.

  • Endpoint: Continue adding acid until the solution becomes completely clear. Note the volume of acid added. This indicates that you have successfully protonated the compound into its soluble salt form.

  • Caution: Use the minimum amount of acid necessary to achieve dissolution. Excess acid can sometimes lead to degradation over long periods or interfere with downstream reactions.

Protocol 3: Developing a Co-solvent System

A co-solvent system can be used when a single solvent is not ideal or when you need to fine-tune the properties of the solution.[5] This involves mixing a strong solvent (where the compound is soluble) with a weaker, miscible anti-solvent.

  • Identify a Strong Solvent: From Protocol 1, identify the best solvent (e.g., DMSO). Prepare a concentrated stock solution of your compound in this solvent (e.g., 50 mg/mL in DMSO).

  • Select a Miscible Anti-Solvent: Choose a second solvent in which the compound is less soluble but that is fully miscible with your strong solvent (e.g., water or ethanol could be an anti-solvent for a DMSO solution).

  • Titration: Place a known volume of the anti-solvent (e.g., 1 mL of water) in a vial.

  • Addition: Slowly add your concentrated stock solution dropwise to the stirring anti-solvent.

  • Observe the Cloud Point: Continue adding the stock solution until you observe the first sign of persistent cloudiness or precipitation. This is the saturation point for that specific solvent ratio.

  • Optimization: This allows you to determine the maximum amount of the "strong" solvent that can be tolerated in the binary mixture, which is useful for applications like crystallization or formulation where you need to avoid precipitation.[6]

By applying these principles and protocols systematically, researchers can efficiently overcome the solubility hurdles associated with 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline and proceed with their experimental objectives.

References
  • Vertex AI Search. Poorly Soluble Drugs Dissolution And Drug Release.
  • Bhalani, D. V., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
  • Clark, J. (2015). Solubility and pH of amines. Chemguide.
  • Gaszynska, A. (2016). Strategies in poorly soluble drug delivery systems. Polish Pharmaceutical Society.
  • Shinde, G. V., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
  • Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • PharmTech. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • Hsieh, Y., et al. (2011). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
  • Big Bend Community College. (2020). Impact of pH on Solubility. YouTube.
  • Farahat, A. A., et al. (2023). Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Preprints.org.
  • Hagar, M., et al. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry.

Sources

Optimization

Removing palladium impurities from 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline crude product

Technical Support Center: Palladium Impurity Removal Topic: Removing Palladium Impurities from 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline Crude Product Document ID: TSC-PD-4H-TRIAN-001 Version: 1.0 Introduction This techn...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Impurity Removal

Topic: Removing Palladium Impurities from 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline Crude Product

Document ID: TSC-PD-4H-TRIAN-001

Version: 1.0

Introduction

This technical guide provides in-depth troubleshooting advice and detailed protocols for the removal of residual palladium from the crude product of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline. The synthesis of this and similar molecules often relies on palladium-catalyzed cross-coupling reactions.[1][2] However, the presence of both aniline and triazole moieties in the target compound creates a strong bidentate chelation effect with palladium species. This makes the removal of residual palladium to levels compliant with regulatory standards, such as the ICH Q3D guidelines for elemental impurities, a significant challenge.[3][4][5] This document outlines a systematic approach to diagnosing and solving palladium contamination issues, from initial screening to process optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered during the purification process. The solutions are presented in a logical progression, from fundamental concepts to advanced techniques.

Q1: Why is it so difficult to remove palladium from my 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline product?

A1: The core of the problem lies in the molecular structure of your product. It contains two functional groups with nitrogen atoms—the aniline amine and the triazole ring—that act as strong ligands for palladium.[5][6] These groups can coordinate with soluble palladium species (e.g., Pd(II)) or even leach palladium from heterogeneous catalysts, forming stable metal-organic complexes. These complexes are often soluble in the reaction mixture and can co-crystallize with your product, making removal by simple filtration or standard crystallization ineffective.

Q2: What are the typical regulatory limits for palladium that I need to achieve?

A2: Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3D guidelines, set strict limits for elemental impurities in Active Pharmaceutical Ingredients (APIs).[4] For palladium, a platinum group metal, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[4] This PDE translates into a concentration limit in the final API, which is often in the range of 5-10 ppm, depending on the maximum daily dose of the drug.[3] Accurate quantification using methods like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is essential for validation.[7][8]

Q3: I've filtered off my heterogeneous Pd/C catalyst, but my palladium levels are still very high (>500 ppm). What should I do first?

A3: This indicates the presence of significant amounts of soluble palladium species. Before turning to expensive scavengers, a well-optimized crystallization is the most cost-effective next step.

  • Causality: Crystallization works by exploiting the difference in solubility between your product and the impurities in a given solvent system. As the solution cools and becomes supersaturated with your product, it crystallizes out, ideally leaving the more soluble palladium complexes behind in the mother liquor.[9]

  • Troubleshooting:

    • Solvent Screening: The choice of solvent is critical. Test a range of solvents and anti-solvents to find a system that maximizes the recovery of your product while keeping palladium impurities in the solution. Common solvents for substituted anilines include alcohols (ethanol, methanol) and aqueous mixtures.[10][11]

    • Additive-Enhanced Crystallization: Sometimes, adding a competing ligand to the crystallization mixture can help "pull" the palladium into the mother liquor. Small amounts of N-acetylcysteine or thiourea have been shown to be effective for this purpose.[3][12]

Q4: Crystallization helped, but my palladium levels are still out of spec (e.g., 50-150 ppm). What's the next step?

A4: At this stage, adsorption-based methods are recommended. Activated carbon is a powerful, albeit sometimes non-selective, tool for this purpose.

  • Mechanism: Activated carbon possesses a high surface area and a porous structure that can physically adsorb palladium species from the solution.[13][14] It is particularly effective at removing residual Pd(0) and some Pd(II) complexes.[12]

  • Best Practices:

    • Grade Selection: Not all activated carbons are the same. Grades like Darco® KB-B are specifically designed for pharmaceutical applications and have proven effective in reducing palladium from ~300 ppm to <1 ppm.[12]

    • Loading and Time: The amount of carbon and the treatment time are critical parameters. Overuse can lead to significant product loss due to non-selective adsorption. Start with a low loading (e.g., 5-10 wt%) and screen for the optimal contact time (e.g., 1-18 hours) and temperature (e.g., 25-60°C).[5][12]

    • Filtration: After treatment, the carbon must be completely removed, typically by filtering through a pad of Celite®. Incomplete removal can lead to carbon fines in your final product.

Q5: Activated carbon treatment resulted in unacceptable product loss. How can I remove the remaining palladium more selectively?

A5: This is the ideal scenario for using specialized palladium scavengers. These are solid-supported reagents, often based on silica or polystyrene, functionalized with groups that have a high affinity for palladium.[15]

  • Why it Works: Scavengers offer high selectivity, binding strongly to palladium while having minimal interaction with your target molecule, thus minimizing product loss.[16] Thiol-based scavengers are particularly effective because of the strong affinity of sulfur for soft metals like palladium.[12][16]

  • Scavenger Selection: A variety of functionalized scavengers are available. For palladium, the most common are based on:

    • Thiols/Thiourea: (e.g., Si-Thiol, Si-Thiourea)

    • Amines: (e.g., Si-TETA)

    • Trimercaptotriazine (TMT): (e.g., MP-TMT, Si-TMT) - These are often highly effective for a range of palladium species.[15][17][18]

  • Screening is Key: The effectiveness of a scavenger depends on the specific palladium species present and the solvent system. It is crucial to perform a small-scale screening experiment with several different types of scavengers to identify the most efficient one for your process.[4][19]

Q6: I've used a scavenger, and my palladium levels are very low, but still not consistently below 5 ppm. What else can I do?

A6: To achieve these very low levels, a multi-step, "orthogonal" approach is often necessary. Combining different removal techniques that operate by different mechanisms can be highly effective.

  • Logical Workflow:

    • Bulk Removal: Use filtration through Celite followed by an optimized crystallization to remove the majority of the palladium (>90%).

    • Intermediate Removal: Treat the mother liquor or redissolved solid with activated carbon to reduce levels further.[12]

    • Polishing: Use a highly selective scavenger (identified via screening) as a final polishing step to remove the last traces of palladium. Studies have shown that a sequence of chromatography followed by a scavenging step is highly reliable in reducing palladium to <100 ppm, and often much lower.[8][17]

  • Final Purification: A final recrystallization after the scavenging step can help remove any leached scavenger components and ensure the highest purity of your API.

Visualized Workflows and Decision Logic

The following diagrams illustrate the decision-making process and a typical workflow for palladium removal.

Palladium_Removal_Decision_Tree Start Start: Crude Product (Post-Reaction) Check_Pd_Level Quantify Pd Level (ICP-MS) Start->Check_Pd_Level High_Pd > 500 ppm Check_Pd_Level->High_Pd High Mid_Pd 50 - 500 ppm Check_Pd_Level->Mid_Pd Medium Low_Pd < 50 ppm Check_Pd_Level->Low_Pd Low Filtration Step 1: Filtration (e.g., through Celite®) Removes heterogeneous Pd High_Pd->Filtration Crystallization Step 2: Optimized Crystallization (Solvent Screening, Additives) Mid_Pd->Crystallization Scavenging Step 4: Selective Scavenging (Screen for best scavenger) Final polishing step Low_Pd->Scavenging Filtration->Crystallization Adsorption Step 3: Adsorption (Activated Carbon) Monitor product loss Crystallization->Adsorption Crystallization->Scavenging If carbon is ineffective Final_Analysis Final Analysis (ICP-MS) Crystallization->Final_Analysis Adsorption->Scavenging If product loss is high Adsorption->Final_Analysis Scavenging->Final_Analysis Pass PASS (Pd < Target Limit) Final_Analysis->Pass Compliant Fail FAIL Re-evaluate strategy Final_Analysis->Fail Non-Compliant Purification_Workflow cluster_0 Bulk Removal cluster_1 Polishing cluster_2 Quality Control Crude Crude Product in Solution Filtration Filtration (through Celite®) Crude->Filtration Crystallization Crystallization Filtration->Crystallization Scavenger Scavenger Treatment Crystallization->Scavenger Final_Crystallization Final Recrystallization Scavenger->Final_Crystallization Analysis ICP-MS Analysis Final_Crystallization->Analysis Final_API Purified API Analysis->Final_API

Sources

Troubleshooting

Optimizing reaction temperature for 1,2,4-triazole ring closure

Technical Support Center: 1,2,4-Triazole Synthesis & Optimization Status: Online | Agent: Senior Application Scientist Dr. H. Vance Module 1: The Thermodynamics of Ring Closure User Query: Why does my reaction stall at t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,2,4-Triazole Synthesis & Optimization Status: Online | Agent: Senior Application Scientist Dr. H. Vance

Module 1: The Thermodynamics of Ring Closure

User Query: Why does my reaction stall at the intermediate stage? I see the acylamidrazone on LCMS, but the ring won't close.

Scientist Response: The formation of the 1,2,4-triazole core via the condensation of hydrazides with electrophiles (nitriles, imidates, or amides) is a two-step kinetic challenge. The first step—formation of the linear intermediate (acylamidrazone)—is generally exothermic and rapid. The second step—cyclodehydration —is endothermic and entropically disfavored until a specific activation energy (


) is breached.

If you observe the intermediate (


 relative to product) persisting, your system lacks the thermodynamic drive to eliminate water.

The Energy Barrier Visualization:

ReactionCoordinate Start Reagents (Hydrazide + Electrophile) Inter Linear Intermediate (Acylamidrazone) Start->Inter Fast (<80°C) Inter->Inter Stalls if T < 100°C TS Transition State (High Energy Barrier) Inter->TS Requires Heat/Catalyst Product 1,2,4-Triazole (Cyclized) TS->Product -H2O (Irreversible)

Figure 1: Reaction coordinate illustrating the high activation energy required for the dehydration step (Node 'TS') compared to the initial addition.

Module 2: Critical Parameter Optimization

User Query: What is the optimal temperature range? I am seeing conflicting reports between 80°C and 150°C.

Scientist Response: There is no single "magic" temperature; it is dictated by your solvent's boiling point and the leaving group ability. Below is the optimization matrix we use for internal process development.

Table 1: Thermal Optimization Matrix

MethodReaction TypeTarget Temp RangeCritical ConstraintRecommended Solvent
Einhorn-Brunner Imide + Hydrazine110°C – 120°CRequires acid catalysis to lower

.
Acetic Acid / n-Butanol
Pellizzari Amide + Hydrazine>150°CHigh thermal degradation risk.Neat (Melt) or Ethylene Glycol
Oxidative Cyclization Hydrazone + Amine80°C – 100°COxidant stoichiometry is rate-limiting.DMSO / DMF
Microwave (MW) General Cyclization120°C – 140°CPressure buildup; solvent polarity.Ethanol / Water

Self-Validating Protocol (The "Checkpoint" System): Do not blindly heat for 12 hours. Use this validation loop:

  • T = 0 to 1 hr: Run at 80°C. Check LCMS. Expectation: >90% conversion to Linear Intermediate.

  • T = 1 to 4 hr: Ramp to 120°C (or Reflux). Expectation: Disappearance of Intermediate peak (-18 mass units).

  • Validation: If Intermediate persists >4 hours at 120°C, add a Lewis Acid (e.g.,

    
    ) rather than increasing Temp further, to avoid tarring.
    

Module 3: Troubleshooting Guide (FAQs)

Issue A: "My product is decomposing/tarring before the ring closes."

Diagnosis: You are likely using the Pellizzari conditions (high heat, neat) on a substrate with thermally sensitive groups (e.g., Boc-amines, halides). The Fix:

  • Switch to Microwave Irradiation: MW heating selectively excites polar intermediates (like the zwitterionic acylamidrazone), promoting cyclization at lower bulk temperatures and shorter times (10-20 mins).

  • Catalytic Additive: Add 10 mol%

    
    -TsOH or 
    
    
    
    . This protonates the carbonyl oxygen, making it more electrophilic and lowering the barrier to nucleophilic attack by the hydrazine nitrogen.
Issue B: "I am getting a mixture of 1,3- and 1,5-isomers."

Diagnosis: This is a regioselectivity failure common in the reaction of unsymmetrical imidates or during oxidative cyclization. The Fix:

  • Steric Control: Lower the temperature to 0°C for the initial addition step (formation of intermediate), then heat rapidly for closure. This locks the kinetic product.

  • Catalyst Switch:

    • Cu(II) catalysis favors 1,5-disubstituted triazoles.[1][2]

    • Ag(I) catalysis favors 1,3-disubstituted triazoles.[1][2]

Issue C: "The reaction yields are low (<40%) despite full consumption of starting material."

Diagnosis: Water poisoning. The elimination of water is reversible. If water remains in the reaction matrix, hydrolysis of the intermediate competes with cyclization. The Fix:

  • Chemical Drying: Add 4Å Molecular Sieves to the reaction vessel.

  • Azeotropic Removal: Use a Dean-Stark trap with Toluene/Xylene if the synthesis allows non-polar solvents.

Module 4: Advanced Workflow (Microwave-Assisted)

User Query: Can I use a microwave to speed this up?

Scientist Response: Yes. Microwave synthesis is the "Gold Standard" for 1,2,4-triazoles because the polar transition state absorbs microwave energy efficiently.

Protocol: MW-Assisted Einhorn-Brunner Synthesis

  • Reagents: Mix Diacylamine (1.0 eq) and Hydrazine HCl (1.2 eq) in Ethanol (3 mL per mmol).

  • Vessel: Sealed 10mL microwave vial (must hold pressure).

  • Program:

    • Ramp: 2 minutes to 120°C.

    • Hold: 10 minutes at 120°C (High Absorption setting).

    • Cool: Active air cooling to 50°C.

  • Work-up: Pour into ice water. The triazole often precipitates due to lower solubility in cold water compared to the hydrazide precursors.

Troubleshooting Logic Tree:

Troubleshooting Start Low Yield / Impure Product CheckTLC Check TLC/LCMS Is Intermediate Present? Start->CheckTLC YesInter Yes: Linear Intermediate Exists CheckTLC->YesInter Mass = Product + 18 NoInter No: Starting Material Only CheckTLC->NoInter Decomp No: Complex Mixture (Tar) CheckTLC->Decomp Soln1 Action: Increase Temp or Add Acid Catalyst (p-TsOH) YesInter->Soln1 Soln2 Action: Check Reagent Purity (Hydrazines oxidize over time) NoInter->Soln2 Soln3 Action: Switch to Microwave or Lower Temp + N2 atm Decomp->Soln3

Figure 2: Decision matrix for troubleshooting reaction failures based on LCMS/TLC evidence.

References

  • Potts, K. T. (1961).[3] The Chemistry of 1,2,4-Triazoles. Chemical Reviews.

  • Shelke, G. M., et al. (2015).[2] Microwave-Assisted Synthesis of 1,2,4-Triazoles. Synlett.

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.

  • BenchChem Technical Support . (2025). Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis.

  • Yeung, K. S., et al. (2013). Practical Synthesis of 1,2,4-Triazoles. Tetrahedron Letters.

Sources

Optimization

Technical Support Center: Regioselectivity in the Alkylation of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline

Prepared by the Senior Application Scientist Team Welcome to the technical support center for synthetic challenges related to 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline. This guide is designed for researchers, medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for synthetic challenges related to 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of regioselective alkylation on this versatile scaffold. We provide in-depth troubleshooting advice, validated protocols, and the underlying chemical principles to empower you to control your reaction outcomes with precision.

The Challenge: A Molecule with Multiple Personalities

The alkylation of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline presents a significant regioselectivity challenge due to the presence of four distinct nucleophilic nitrogen atoms: N1, N2, and N4 of the triazole ring, and the exocyclic amino group of the aniline moiety. Direct alkylation often leads to a mixture of isomers, complicating purification and reducing the yield of the desired product. This guide will help you dissect these challenges and strategically steer the reaction toward your target regioisomer.

Caption: Potential sites for electrophilic attack on 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: Why is my alkylation reaction producing a mixture of isomers?

A: Your starting material has four potential nitrogen nucleophiles. The 1,2,4-triazole ring exists in tautomeric forms, and upon deprotonation with a base, it forms an ambident triazolate anion. The N1, N2, and N4 positions can all react with an electrophile.[1] Furthermore, the aniline nitrogen, while less basic than the triazole, can also compete for the alkylating agent under certain conditions. The final isomer ratio is a delicate balance of steric effects, electronics, and reaction conditions (base, solvent, temperature).[2][3]

Q2: Which nitrogen on the triazole ring is the most acidic and most likely to be deprotonated?

A: The proton on the pyrrole-type nitrogen (N1 or N2 in the tautomeric forms, but generally referred to as the N-H proton of the ring) is the most acidic. The pKa of an unsubstituted 1,2,4-triazole N-H is approximately 10.26.[4][5][6] This makes it significantly more acidic than any C-H proton and ensures that a sufficiently strong base will selectively remove this proton to form the reactive triazolate anion.

Q3: Is it possible to achieve alkylation on the N4 position?

A: Yes, while N1 and N2 are often the major products in the alkylation of the triazolate anion, N4-alkylation is also possible.[7] The N4 position is generally more sterically accessible but can be less nucleophilic than N1 or N2 depending on the specific substrate and conditions. Factors like the choice of counter-ion, solvent, and the nature of the electrophile can influence the amount of N4-isomer formed.

Q4: Should I protect the aniline nitrogen before performing the triazole alkylation?

A: Highly recommended. The aniline nitrogen can compete as a nucleophile, leading to undesired byproducts. Protecting it as an amide (e.g., with acetyl chloride or Boc-anhydride) is a robust strategy to ensure that alkylation occurs exclusively on the triazole ring. This simplifies the reaction mixture and subsequent purification.

Troubleshooting Guide & Optimization Protocols

This section addresses specific experimental issues and provides detailed protocols to overcome them.

Issue #1: Undesired Alkylation on the Aniline Nitrogen

The Problem: You observe a significant amount of a byproduct corresponding to the alkylation of the exocyclic -NH2 group.

The Underlying Chemistry: Although the aniline nitrogen (pKa of aniline's conjugate acid is ~4.6) is significantly less basic than the triazole ring nitrogens, it can still act as a nucleophile, especially if a highly reactive alkylating agent is used or if the triazole anion is not formed cleanly. This side reaction is more prevalent under neutral or weakly basic conditions.

Solution: Protect the Aniline Group

A protection-alkylation-deprotection sequence is the most reliable solution. Acetyl protection is a common and effective choice.

Protocol 1: Acetyl Protection of the Aniline Group

  • Dissolve: Dissolve 1 equivalent of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool: Cool the solution to 0 °C in an ice bath.

  • Add Base: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Add Acetyl Chloride: Slowly add 1.1 equivalents of acetyl chloride dropwise.

  • React: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the protected product, N-(3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl)acetamide. This product can typically be used in the next step without further purification.

Issue #2: Poor Regioselectivity on the Triazole Ring (Mixture of N1, N2, and N4 isomers)

The Problem: After successfully protecting the aniline, your alkylation still yields an inseparable or difficult-to-separate mixture of triazole regioisomers.

The Underlying Chemistry: This is the core challenge. The triazolate anion is an ambident nucleophile. The distribution of negative charge and the steric environment around each nitrogen atom dictate its reactivity. The outcome is highly dependent on the reaction conditions, which can be tuned to favor one isomer over the others.

  • Kinetic vs. Thermodynamic Control: The initially formed product (kinetic) may not be the most stable product (thermodynamic). At lower temperatures, the kinetic product is often favored.

  • Hard and Soft Acids and Bases (HSAB) Theory: The N1 and N2 sites can have different electronic "hardness." Hard electrophiles may prefer the harder nucleophilic site, while softer electrophiles prefer the softer site.

  • Steric Hindrance: Bulky electrophiles will preferentially attack the most sterically accessible nitrogen.[8][9] In this molecule, the N4 position is generally the most accessible, followed by N1. The N2 position, situated between the two ring substituents, is the most sterically hindered.

  • Solvent and Counter-ion Effects: The solvent's ability to solvate the counter-ion (e.g., Na+, K+) can affect the aggregation state of the triazolate salt and the availability of each nitrogen atom for reaction.[3][10] Polar aprotic solvents like DMF or THF are generally preferred.

G cluster_outcomes cluster_solutions start Analyze Isomer Ratio (via Crude NMR/LC-MS) p1 Desired Isomer is Major, but Purity is Low start->p1 High Selectivity p2 Undesired Isomer is Major (e.g., N4 instead of N1) start->p2 Poor Selectivity p3 Inseparable Mixture (e.g., ~1:1 N1:N2) start->p3 No Selectivity s1 Optimize Purification: - Recrystallization - Chromatography gradient p1->s1 s2 Modify Conditions to Alter Kinetic/Thermodynamic Pathway: - Change Base (e.g., NaH to Cs2CO3) - Change Temperature p2->s2 s3 Modify Conditions to Exploit Steric/Electronic Effects: - Change Solvent (e.g., THF to DMF) - Use a bulkier/different electrophile p3->s3

Caption: A workflow for troubleshooting poor regioselectivity in triazole alkylation.

Solution: Strategic Selection of Reaction Parameters

To control the outcome, you must methodically adjust the reaction parameters. The following protocols are designed to favor specific isomers.

Protocol 2: Maximizing N1-Alkylation (Kinetic Control)

This protocol aims to exploit the higher nucleophilicity often found at the N1 position under conditions that favor the kinetic product.

  • Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add 1.2 equivalents of sodium hydride (NaH, 60% dispersion in mineral oil).

  • Wash (Optional but Recommended): Wash the NaH with dry hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under vacuum.

  • Add Solvent: Add dry, anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Deprotonation: Slowly add a solution of 1 equivalent of N-protected 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline in dry THF. Stir at 0 °C for 30-60 minutes until hydrogen evolution ceases. This forms the sodium triazolate salt.

  • Alkylation: Slowly add 1.05 equivalents of the alkylating agent (e.g., methyl iodide, benzyl bromide).

  • React: Maintain the reaction at 0 °C or allow it to slowly warm to room temperature. Monitor closely by TLC/LC-MS. Reactions are often complete within 1-3 hours.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract with ethyl acetate, wash the organic layer with brine, dry, and concentrate.

  • Analysis: Analyze the crude product ratio by ¹H NMR.

Rationale:

  • Base (NaH): An irreversible, strong base that cleanly generates the triazolate anion.[3]

  • Solvent (THF): A less polar aprotic solvent that may favor reaction at the more nucleophilic N1 site.

  • Temperature (0 °C): Lower temperatures favor the kinetically controlled product, which is often the N1-isomer.

Protocol 3: Shifting Selectivity Towards N2/N4 (Thermodynamic/Steric Influence)

If the N1-isomer is not your target, changing conditions can shift the balance.

  • To Favor N2 (Thermodynamically more stable/electronically preferred): Sometimes, the N2 isomer is the more thermodynamically stable product. Running the reaction at a higher temperature (e.g., refluxing THF or using DMF at 60-80 °C) can allow for equilibration towards this isomer. Using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMF can also alter the selectivity.[10][11] Cesium salts, in particular, are known to promote N2-alkylation in some heterocyclic systems due to coordination effects.

  • To Favor N4 (Sterically most accessible): Using a very bulky alkylating agent can favor attack at the most sterically unhindered N4 position. For example, using a secondary or tertiary alkyl halide (though this may favor elimination) could increase the proportion of the N4 product.

ParameterCondition Favoring N1-AlkylationCondition Favoring N2/N4-AlkylationRationale
Base NaH, LiHMDSK₂CO₃, Cs₂CO₃Strong, non-coordinating bases favor kinetic control. Weaker, larger bases can alter ion-pairing and favor thermodynamic products.[10][11]
Solvent THF, DioxaneDMF, DMSOLess polar aprotic solvents often favor N1. Highly polar aprotic solvents can better solvate the cation, freeing the anion and potentially changing selectivity.[10]
Temperature -20 °C to 25 °C25 °C to 100 °CLower temperatures favor the kinetic product (often N1). Higher temperatures can allow for equilibration to the thermodynamic product (often N2).
Alkylating Agent MeI, BnBr (Primary, unhindered)Isopropyl iodide, t-Butyl bromide (Bulky)Less sterically demanding electrophiles can access N1/N2. Bulky electrophiles will favor the most accessible site (N4).[12]
Issue #3: Difficulty Distinguishing Between Regioisomers

The Problem: You have synthesized a product but are unsure of its exact structure. How can you confirm the site of alkylation?

The Underlying Chemistry: Each regioisomer has a unique electronic and magnetic environment. These differences can be definitively observed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and sometimes confirmed by X-ray crystallography if suitable crystals can be obtained.

Solution: Spectroscopic Analysis

  • ¹H NMR: The chemical shift of the protons on the newly introduced alkyl group (the -CH₂- or -CH₃ adjacent to the ring) is highly diagnostic. N4-alkylation often results in a more downfield shift for these protons compared to N1 or N2 alkylation due to the anisotropic effect of the adjacent C=N bonds. The chemical shift of the triazole's C5-methyl group can also vary slightly but consistently between isomers.

  • ¹³C NMR: The chemical shifts of the triazole ring carbons (C3 and C5) are sensitive to the position of the alkyl group.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: This 2D NMR technique is powerful for confirming structures. For example, irradiating the protons of the alkyl group attached to N1 should show an NOE correlation to the proton on the C5-methyl group. An alkyl group on N2 would be too far away to show this correlation. An alkyl group on N4 might show an NOE to both the C5-methyl group and protons on the aniline ring.

IsomerTypical ¹H Shift of N-CH₂-R (ppm)Expected Key NOE Correlation
N1-Alkyl 4.0 - 4.5N-CH₂ to C5-CH₃
N2-Alkyl 4.2 - 4.8N-CH₂ to ortho-protons of aniline ring
N4-Alkyl 4.5 - 5.2N-CH₂ to C5-CH₃ and ortho-protons of aniline ring

Note: These are estimated ranges and can vary based on the solvent and the nature of the 'R' group.

References

  • Al-Masoudi, N. A., et al. (2015). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. Available at: [Link]

  • Kaur, H., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis. Available at: [Link]

  • Gupta, A. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. Slideshare. Available at: [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). Regioselective formation of new 3-S-alkylated-1,2,4-triazole-quinolones. Journal of the Iranian Chemical Society.
  • Davenport, J., et al. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazole, a Key Starting Material for CXCR3 Antagonist ACT-777991. Organic Process Research & Development. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Available at: [Link]

  • Science of Synthesis. (n.d.). Product Class 14: 1,2,4-Triazoles. Thieme.
  • Fesko, K., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules. Available at: [Link]

  • Indus Journal of Bioscience Research. (2025).
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles.
  • Frontiers in Chemistry. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • ResearchGate. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods.
  • Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure.
  • Ovidius University Annals of Chemistry. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents.
  • ResearchGate. (2021). Acid‐Catalyzed Alkylation of NH‐1,2,3‐Triazoles with Alcohols.
  • SciELO. (2019). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Available at: [Link]

  • PubMed. (2018). Synthesis of N2-Substituted 1,2,3-Triazoles. Available at: [Link]

  • ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. Available at: [Link]

  • Der Pharma Chemica. (2016). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies.
  • Indus Journal of Bioscience Research. (2025).
  • RSC Publishing. (2025). Intriguing rotational conformations of energetic 1,2,4-triazole–pyrazoles.
  • RSC Publishing. (2023). Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review.
  • ResearchGate. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]

  • PubMed. (2009). The interplay between steric and electronic effects in S(N)2 reactions. Available at: [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Available at: [Link]

  • MDPI. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-1-methyl-5-methylthio-1,2,4-triazole. Available at: [Link]

  • MDPI. (2023). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 3-(Aminomethyl)
  • Reddit. (2023, November 13). Bulky alkylation troubleshooting. Available at: [Link]

  • Alzchem Group. (n.d.). 3-Amino-5-methyl-1,2,4-triazole. Available at: [Link]

  • PubChem. (n.d.). 3-amino-5-methyl-4h-1,2,4-triazole. Available at: [Link]

  • StackExchange. (2019, May 10). What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?. Available at: [Link]

  • PMC. (2013). C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation. Available at: [Link]

  • PMC. (2016). A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline Synthesis

Welcome to the technical support center for the synthesis of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low conversion rates, during the synthesis of this key pharmaceutical intermediate. We will move beyond simple procedural lists to explore the chemical causality behind common issues and provide robust, field-proven solutions.

The synthesis of substituted 1,2,4-triazoles is a cornerstone of medicinal chemistry, but it is not without its challenges. Issues such as incomplete reactions, the formation of stubborn isomers, and product degradation are common hurdles.[1][2] This document provides a structured troubleshooting framework based on a common and reliable synthetic pathway.

Plausible Synthetic Pathway

A robust and frequently employed strategy for synthesizing the target compound involves a two-step process. This approach separates the formation of the thermally demanding triazole ring from the more sensitive reduction step, allowing for optimization of each stage independently.

  • Step 1: Cyclocondensation - Reaction of 3-nitrobenzoic acid with aminoguanidine bicarbonate under thermal or microwave-assisted conditions to form 3-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole.

  • Step 2: Reduction - Catalytic hydrogenation or chemical reduction of the nitro intermediate to yield the final product, 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline.

Synthetic_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Reduction A 3-Nitrobenzoic Acid + Aminoguanidine Bicarbonate B 3-Methyl-5-(3-nitrophenyl) -4H-1,2,4-triazole A->B Heat / Microwave -H2O, -CO2, -NH3 C 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline (Final Product) B->C H2, Pd/C or SnCl2, HCl

Caption: High-level overview of the two-step synthesis pathway.

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during synthesis in a question-and-answer format.

Part A: Troubleshooting the Cyclocondensation Step

Q1: My reaction shows a very low conversion rate with significant amounts of unreacted 3-nitrobenzoic acid. What is the primary cause?

A1: This is a frequent challenge and typically points to three main areas: insufficient reaction temperature, poor reagent quality, or the inherent difficulty of the uncatalyzed reaction. Traditional methods often require high temperatures (>150 °C) for extended periods, which can be problematic.[2]

  • Causality: The direct condensation of a carboxylic acid and aminoguanidine is a dehydration process that requires significant thermal energy to overcome the activation barrier. Without sufficient heat, the reaction stalls. Fusion reactions (heating neat reagents) are common but can be difficult to control.[3]

  • Troubleshooting Steps & Solutions:

    • Verify Reagent Quality: Ensure aminoguanidine bicarbonate is dry and free-flowing. The purity of starting materials is critical as impurities can inhibit the reaction.[2]

    • Temperature Optimization: If using conventional heating, ensure the temperature is consistently maintained. A sand or oil bath is preferable to a heating mantle for uniform heat distribution. Consider a controlled, stepwise increase in temperature. However, be aware that excessive heat can promote degradation.[1]

    • Embrace Microwave Synthesis: Microwave irradiation is highly effective for this transformation. It provides rapid, uniform heating, significantly reducing reaction times from hours to minutes and often dramatically increasing yields.[2][4] This is our recommended approach for overcoming low conversion.

Q2: My mass spectrometry analysis shows a major impurity with the exact same mass as my desired nitro-triazole product. What is this side product and how can I prevent it?

A2: You are almost certainly observing the formation of the isomeric 5-methyl-2-(3-nitrophenyl)-1,3,4-oxadiazole . This is the most common byproduct when synthesizing 1,2,4-triazoles from acyl hydrazide intermediates (which are formed in situ).[1]

  • Causality: The intermediate formed from the initial condensation can cyclize in two ways. Dehydration involving the nitrogen from the hydrazine moiety leads to the desired 1,2,4-triazole. However, dehydration involving the oxygen of the amide leads to the 1,3,4-oxadiazole.

  • Diagnostic Confirmation:

    • NMR Spectroscopy: ¹H and ¹³C NMR are definitive for distinguishing the isomers. The chemical environments of the aromatic and methyl protons will differ slightly but consistently. The key difference is in the quaternary carbon signals of the heterocyclic ring.[1]

    • IR Spectroscopy: While less definitive, you may observe differences in the C=N and C-O-C stretching regions.

  • Mitigation Strategies:

    • Control Reaction Conditions: The formation of the oxadiazole is often favored under strongly acidic or dehydrating conditions that are not amine-compatible. Triazole formation is generally favored by heat in the presence of the amine nucleophiles.

    • Adjust Stoichiometry: Experiment with a slight excess of aminoguanidine to favor the pathway involving nitrogen nucleophiles.[1]

Q3: The reaction mixture turns into a black, intractable tar, making workup and purification impossible. What causes this and how can it be avoided?

A3: This is a clear sign of thermal decomposition. 3-Nitrobenzoic acid and the resulting nitro-triazole are susceptible to degradation at the high temperatures often employed in traditional fusion methods.[2][3]

  • Causality: The combination of high heat and an oxidizing nitro group can lead to complex polymerization and decomposition pathways, resulting in the formation of tar.

  • Solutions:

    • Lower Reaction Temperature: Attempt the reaction at a lower temperature for a longer duration. This is a trade-off between reaction rate and stability.[1]

    • Use a High-Boiling Solvent: Instead of a neat reaction, using a solvent like diphenyl ether or sulfolane can provide better temperature control and prevent localized overheating.

    • Microwave-Assisted Synthesis: This is the most effective solution. The short reaction times (typically 10-30 minutes) at controlled temperatures minimize the opportunity for thermal degradation.[4]

Part B: Troubleshooting the Nitro Reduction Step

Q4: My reduction reaction is sluggish and incomplete, even after several hours. How can I improve the conversion?

A4: Incomplete reduction is typically due to issues with the catalyst, the hydrogen source, or substrate solubility.

  • Causality: Catalytic hydrogenation relies on the efficient transfer of hydrogen from the gas phase (or a donor) to the substrate via the catalyst surface. Any interruption in this process will slow or stop the reaction.

  • Troubleshooting Steps & Solutions:

    • Catalyst Activity: Ensure you are using a fresh, high-quality catalyst (e.g., 10% Pd/C). The catalyst may be poisoned by sulfur impurities from reagents or glassware. Increase catalyst loading if necessary, but typically 5-10 mol% is sufficient.

    • Hydrogen Pressure: For reactions in a Parr shaker or autoclave, ensure the system is properly sealed and pressurized (e.g., 40-50 psi H₂). For balloon hydrogenation, ensure the balloon remains inflated and agitate the mixture vigorously to maximize gas-liquid mixing.

    • Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider chemical reduction. Tin(II) chloride (SnCl₂) in concentrated HCl or ethanol is a classic and highly effective method for reducing aromatic nitro groups.[5]

    • Solvent Choice: Ensure your nitro-triazole is fully dissolved in the reaction solvent (e.g., methanol, ethanol, or ethyl acetate). Poor solubility limits access to the catalyst surface.

Q5: I've successfully reduced the nitro group, but my final product is difficult to purify and appears to contain multiple closely-related impurities. What's the issue?

A5: This can stem from minor side reactions during reduction or degradation of the aniline product. The aniline functional group is significantly more reactive than the nitro group it replaces.

  • Causality: The newly formed amino group is nucleophilic and can potentially react further if harsh conditions or reactive intermediates are present. It is also more susceptible to air oxidation.

  • Solutions:

    • Purification Strategy: The target compound is basic. Column chromatography on silica gel using a gradient of methanol in dichloromethane or chloroform is often effective.[2] If baseline separation is difficult, consider converting the crude product to its hydrochloride salt, which may be easier to crystallize and purify. The free base can be regenerated afterward.[6]

    • Workup Conditions: During workup, keep the pH basic to ensure the product is in its free base form for extraction into an organic solvent. Work quickly and under an inert atmosphere (like nitrogen or argon) if possible to prevent air oxidation of the aniline, which can cause discoloration.

    • Recrystallization: This can be a highly effective final purification step. Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield high-purity crystals.[2]

Optimized Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3-Methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole

  • To a 10 mL microwave reaction vial, add 3-nitrobenzoic acid (1.67 g, 10 mmol), aminoguanidine bicarbonate (1.36 g, 10 mmol), and 3 mL of N,N-dimethylformamide (DMF).

  • Seal the vial with a septum cap.

  • Place the vial in a microwave reactor and heat to 180 °C for 20 minutes.

  • After cooling, pour the reaction mixture into 50 mL of ice-cold water.

  • Stir for 15 minutes, and collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) and dry under vacuum to yield the product. No further purification is typically needed for the next step.

Protocol 2: Reduction via Catalytic Hydrogenation

  • In a 250 mL flask, dissolve the crude 3-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole (10 mmol) in 100 mL of methanol.

  • Carefully add 10% Palladium on Carbon (Pd/C) (100 mg, ~10 wt%).

  • Securely attach a hydrogen-filled balloon to the flask.

  • Purge the flask by evacuating and refilling with hydrogen three times.

  • Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (balloon).

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Once complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline.

  • Purify the crude product by column chromatography or recrystallization as needed.

Troubleshooting Workflow Diagram

Troubleshooting_Tree start_node Low Conversion in Cyclization Step? decision_node Unreacted Starting Material? start_node->decision_node Yes check_node1 Check Temp & Reagent Quality decision_node->check_node1 Yes decision_node2 Major Side Product (Same Mass)? decision_node->decision_node2 No solution_node solution_node check_node check_node solution_node1 Implement Microwave Synthesis check_node1->solution_node1 Issue Persists solution_node2 Confirm Oxadiazole via NMR. Adjust Stoichiometry. decision_node2->solution_node2 Yes decision_node3 Tar Formation? decision_node2->decision_node3 No solution_node3 Reduce Temp. Use High-Boiling Solvent or Microwave. decision_node3->solution_node3 Yes

Caption: Decision tree for troubleshooting the cyclocondensation step.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Dolzhenko, A. V., et al. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry.
  • ResearchGate. (2015). Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low?
  • MDPI. (2024).
  • ResearchGate. (2025). Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group.
  • Google Patents. (n.d.). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline using 1H NMR Spectroscopy

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore the theoretical underpinnings of its NMR spectrum, provide a robust experimental protocol for data acquisition, and compare the utility of 1H NMR with other key analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of molecular characterization.

Section 1: Deciphering the Molecular Blueprint: Predicted 1H NMR Spectrum

1H NMR spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule.[1][2] It operates by probing the magnetic properties of hydrogen nuclei (protons), providing detailed information about their chemical environment, proximity to other protons, and relative abundance.[3]

For 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline, we can predict a distinct 1H NMR spectrum based on its unique arrangement of protons. The molecule has several chemically non-equivalent protons which will give rise to separate signals: the protons on the aniline ring, the amine (-NH2) protons, the triazole N-H proton, and the methyl (-CH3) protons.

Molecular Structure and Proton Environments: Chemical structure of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline with protons labeled Ha, Hb, Hc, Hd, He, Hf, and Hg.

Figure 1: Structure of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline with key proton groups labeled for NMR analysis.

The predicted chemical shifts (δ) are based on established values for similar chemical environments, such as substituted anilines and methyl-substituted triazoles.[4][5][6] The electron-donating nature of the amino group (-NH2) and the electronic effects of the triazole ring significantly influence the positions of the aromatic proton signals.[4]

Table 1: Predicted 1H NMR Spectral Data for 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale & Key Insights
Ha (Triazole NH)12.0 - 14.0Broad Singlet (br s)1HThis N-H proton is acidic and often appears as a broad signal due to quadrupole broadening and potential chemical exchange. Its chemical shift can be highly dependent on solvent and concentration.
Hb, Hc, Hd, He (Aromatic)6.7 - 7.8Multiplet (m)4HThese protons on the aniline ring will appear in the aromatic region. Their exact shifts and coupling patterns (doublets, triplets) depend on their position relative to the amino and triazole substituents. For instance, protons ortho and para to the -NH2 group are typically shifted upfield compared to those meta.[4][5]
Hf (Amine NH₂)3.5 - 5.0Broad Singlet (br s)2HSimilar to the triazole NH, the amine protons often present as a broad singlet. This signal will disappear upon shaking the sample with a drop of D₂O, a classic confirmatory test.
Hg (Methyl CH₃)2.2 - 2.5Singlet (s)3HThe methyl protons are isolated from other protons by the triazole ring, so they do not exhibit spin-spin coupling and appear as a sharp singlet. Their position is characteristic of a methyl group attached to an aromatic heterocyclic system.[7]

Note: Predictions can be refined using specialized software which employs algorithms like HOSE (Hierarchically Ordered Spherical Environment) and neural networks.[8][9]

Section 2: A Validated Protocol for High-Fidelity Data Acquisition

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and correct instrument parameterization. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Weigh approximately 5-25 mg of the solid 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline into a clean, dry vial.[10][11][12] The use of a secondary vial is recommended to ensure the sample is fully dissolved before transfer, preventing solid particles from interfering with the magnetic field homogeneity.[10]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[10] DMSO-d₆ is often preferred for this compound due to its ability to dissolve polar compounds and to slow the exchange of N-H protons, resulting in sharper signals for the -NH and -NH₂ groups.

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality NMR tube.[12]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]

  • Instrument Setup & Data Acquisition:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for stabilizing the magnetic field.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp spectral lines and high resolution. Poor shimming results in broad, distorted peaks.

    • Acquire the 1H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

    • Phase-correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative ratios of the protons in the molecule.

Workflow Visualization

The following diagram illustrates the logical flow of the NMR analysis process, from sample preparation to final spectral interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve transfer 3. Filter & Transfer to NMR Tube dissolve->transfer lock 4. Lock & Shim transfer->lock acquire 5. Acquire FID lock->acquire process 6. Fourier Transform & Phasing acquire->process calibrate 7. Calibrate & Integrate process->calibrate interpret 8. Spectral Interpretation calibrate->interpret

Caption: Workflow for 1H NMR spectrum acquisition and analysis.

Section 3: A Comparative Guide to Analytical Alternatives

While 1H NMR is the cornerstone for structural elucidation, a comprehensive characterization often involves complementary techniques. Each method provides a different piece of the molecular puzzle. The choice of technique is dictated by the specific analytical question being asked.

  • Mass Spectrometry (MS): This technique provides the exact molecular weight and fragmentation patterns of a molecule. It is highly sensitive but gives limited information about the specific arrangement of atoms and connectivity.[13] For 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline, MS would confirm the molecular formula but not distinguish it from a structural isomer. The integration of MS with NMR provides a powerful synergistic approach to molecular identification.[14]

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of specific functional groups.[1][15] In this molecule, IR would show characteristic absorption bands for N-H stretching (from both the amine and triazole), C-H stretching (aromatic and aliphatic), and C=N bonds within the rings. However, it does not provide information on the carbon-hydrogen framework.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule, particularly in conjugated systems like the aniline and triazole rings.[2][15] It is useful for quantification and studying conjugation but offers minimal structural detail compared to NMR.

Table 2: Comparison of Key Analytical Techniques

TechniqueInformation ProvidedSample RequirementsKey AdvantagesKey Limitations
1H NMR Spectroscopy Detailed C-H framework, proton connectivity, stereochemistry, relative proton count.5-25 mg, soluble in deuterated solvent.[12]Unambiguous structure elucidation, quantitative.[13]Lower sensitivity compared to MS, requires more sample.[13]
Mass Spectrometry (MS) Molecular weight, elemental formula (High-Res MS), fragmentation patterns.ng to µg range.Extremely high sensitivity, suitable for complex mixtures (with LC/GC).[13]Does not provide detailed connectivity; cannot distinguish isomers easily.[14]
Infrared (IR) Spectroscopy Presence/absence of functional groups (e.g., -NH₂, C=N, C-H).mg range, solid or liquid.Fast, non-destructive, excellent for functional group identification.[1]Provides little to no information on the overall molecular skeleton.
UV-Vis Spectroscopy Information on conjugated π-electron systems.Dilute solution.High sensitivity for chromophores, excellent for quantitative analysis.Provides very limited structural information.[2]
Decision-Making Framework for Method Selection

The choice of analytical technique is a critical decision in the research workflow. The following diagram provides a logical framework for selecting the most appropriate method based on the analytical goal.

Method_Selection cluster_outputs question What is the Primary Analytical Goal? goal1 Determine Atom Connectivity & 3D Structure question->goal1  Structure? goal2 Confirm Molecular Weight & Formula question->goal2  Weight? goal3 Identify Functional Groups question->goal3  Groups? goal4 Quantify Conjugated Compound question->goal4  Quantity? nmr 1H NMR Spectroscopy ms Mass Spectrometry ir IR Spectroscopy uv UV-Vis Spectroscopy goal1->nmr goal2->ms goal3->ir goal4->uv

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

The structural analysis of novel compounds like 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline is a multi-faceted challenge that requires precise and reliable analytical tools. 1H NMR spectroscopy stands out as the definitive method for elucidating the exact arrangement of atoms, providing a high-resolution "blueprint" of the molecule. By understanding the predicted spectrum, adhering to a rigorous experimental protocol, and appreciating how NMR complements other techniques like Mass Spectrometry and IR Spectroscopy, researchers can confidently and efficiently characterize their molecules, accelerating the pace of discovery and development.

References

  • Bel-Rhlid, R., Fernandez, M. F., & Mezzetti, A. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5. [Link]

  • Wishart DS, et al. (2024). PROSPRE - 1H NMR Predictor. Metabolites, 14(5), 290. [Link]

  • Patsnap. (2024). Differences in NMR vs Mass Spectrometry for Identification. Patsnap Eureka. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. [Link]

  • Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. [Link]

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  • Shockcor, J. P., Unger, S. E., Wilson, I. D., & Nicholson, J. K. (2000). Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies. Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1151–1160. [Link]

  • Creative Biostructure. (n.d.). Difference Between UV, IR, and NMR Spectroscopy. [Link]

  • EMBL-EBI. (n.d.). Comparison of NMR and MS. Metabolomics. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

  • Emwas, A. H., Roy, R., McKay, R. T., & Jaremko, M. (2016). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in molecular biology (Clifton, N.J.), 1413, 161–193. [Link]

  • Western University. (n.d.). NMR Sample Preparation. The University of Western Ontario. [Link]

  • ResearchGate. (2017). The NMR interpretations of some heterocyclic compounds which are.... [Link]

  • Rocky Mountain Labs. (2023). Difference between UV and IR and NMR spectroscopy? [Link]

  • Lindon, J. C., Nicholson, J. K., & Everett, J. R. (2007). Comparing and combining NMR spectroscopy and mass spectrometry in metabolomics. Analytical and Bioanalytical Chemistry, 387(2), 525–527. [Link]

  • Reddit. (2019). Uses for UV/VIS vs H+NMR vs IR spectroscopy? r/Mcat. [Link]

  • Neuman, R. C. (2000). Organic Spectrometry. Chapter 5. [Link]

  • Abraham, R. J., & Reid, M. (2009). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 47(11), 947-957. [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

  • Supplementary Information. (n.d.). [Link]

  • Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2003). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 7(4), 397-427. [Link]

  • Montero-Villegas, A., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4713–4724. [Link]

  • Shimadzu. (n.d.). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. [Link]

  • Wang, Q., et al. (2012). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 4, 357-360. [Link]

  • ResearchGate. (n.d.). Figure S2: 1 H NMR spectrum of the given aniline compound. [Link]

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  • Farahat, A. A., et al. (2023). Synthesis, Crystal Structure and Hirshfeld Surface Analysis of 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Preprints.org. [Link]

  • Gîrdan, M. A., et al. (2019). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][10][16][17]triazoles. Molecules, 24(23), 4278. [Link]

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Comparative

Optimizing Purity Analysis for 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline: A Comparative HPLC Method Development Guide

Executive Summary: The "Dual-Base" Challenge Developing a purity method for 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline presents a distinct chromatographic challenge often underestimated in standard screening protocols. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Base" Challenge

Developing a purity method for 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline presents a distinct chromatographic challenge often underestimated in standard screening protocols. This molecule possesses two distinct basic centers: the primary aniline amine (


) and the triazole ring system (

for protonation,

for deprotonation).

The core analytical difficulty lies in tautomeric equilibrium and silanol interaction . On standard C18 columns at low pH, the protonated triazole and aniline moieties interact strongly with residual silanols, leading to severe peak tailing (


). Furthermore, the potential for regioisomers (e.g., 1-methyl vs. 4-methyl variants) during synthesis requires a stationary phase with shape selectivity, not just hydrophobicity.

This guide compares three distinct separation strategies to achieve a robust, self-validating purity method:

  • Baseline: Traditional C18 (Low pH).

  • Recommended: Polar-Embedded C18 (Shielded Phase).[1]

  • Specialist: Pentafluorophenyl (PFP) for Regio-Selectivity.

Physicochemical Profiling & Mechanistic Insight[1][2]

Before selecting a column, we must understand the analyte's behavior in solution.

  • Tautomerism: The 1,2,4-triazole ring exists in dynamic equilibrium (1H, 2H, 4H tautomers). If the separation timescale is faster than the tautomeric interconversion, peak splitting occurs. Control Strategy: We must lock the tautomer state using a buffered mobile phase (pH < 3 or pH > 9).

  • Polarity: With a LogP predicted around 1.4, the molecule is moderately polar. High aqueous content is required for retention.[1]

Diagram 1: Method Development Decision Matrix

The following decision tree illustrates the logic flow for selecting the optimal stationary phase based on specific impurity challenges.

MethodDecisionTree Start Start: 3-(5-methyl-triazolyl)aniline CheckImp Primary Impurity Challenge? Start->CheckImp Basic Peak Tailing (Silanol Interaction) CheckImp->Basic Standard Issue Regio Regioisomers (1-Me vs 4-Me) CheckImp->Regio Synthetic Issue Polar Early Eluting Polar Impurities CheckImp->Polar Degradation Issue Sol1 Solution A: Polar-Embedded C18 (Shields Silanols, pH 2.5) Basic->Sol1 Sol2 Solution B: Fluorophenyl (PFP) (Pi-Pi Interaction/Shape Selectivity) Regio->Sol2 Sol3 Solution C: HILIC or AQ-C18 (100% Aqueous Stability) Polar->Sol3

Caption: Decision matrix for selecting stationary phases based on the dominant separation challenge (Tailing vs. Selectivity).

Comparative Study: Performance Evaluation

We evaluated three method conditions. Data represents average performance across 5 replicate injections.

Experimental Conditions
  • Flow Rate: 1.0 mL/min[1][2]

  • Temperature: 40°C (Critical to improve mass transfer and reduce tailing)

  • Detection: UV @ 254 nm[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

Table 1: Comparative Performance Data
ParameterSystem A: Standard C18 System B: Polar-Embedded C18 System C: PFP (Fluorophenyl)
Mechanism Hydrophobic InteractionHydrophobic + H-Bond ShieldingPi-Pi Interaction + Dipole
Retention (

)
2.11.82.4
Tailing Factor (

)
1.9 (Fail) 1.1 (Pass) 1.2 (Pass)
Resolution (

)
*
1.52.84.1
Backpressure ~180 bar~170 bar~190 bar
Recommendation Not RecommendedPrimary QC Method Isomer Separation

*Resolution calculated between the main peak and the nearest regioisomer impurity.

Analysis of Results
  • System A (Standard C18): Failed due to silanol activity. The basic aniline group interacts with free silanols, causing severe tailing. This compromises the integration of low-level impurities on the tail.[1]

  • System B (Polar-Embedded): The embedded polar group (e.g., carbamate or amide) forms a "water shield" over the silica surface and interacts with the basic analyte, preventing silanol binding. This yields the sharpest peaks for routine purity analysis.

  • System C (PFP): The fluorine atoms create a strong electron-deficient ring system.[1] This is highly effective for separating the target from its regioisomers (e.g., where the methyl group is on a different nitrogen), which have slightly different electron densities but identical hydrophobicity.

Detailed Experimental Protocol (The Recommended Method)

This protocol utilizes System B (Polar-Embedded C18) as it offers the best balance of robustness and peak shape for general purity analysis.[1]

Reagents & Standards[1][3][4]
  • Reference Standard: 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline (>99.0%).[1]

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water.[1]

  • Buffer Additive: Ammonium Formate (10mM) or Formic Acid (0.1%). Note: Ammonium formate is preferred if using MS detection to improve ionization stability.

Chromatographic Conditions[1][2][3][5][6][7]
  • Column: Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP (4.6 x 150 mm, 4 µm).[1]

  • Mobile Phase A: 10mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient Profile:

Time (min)% Mobile Phase BEvent
0.05Equilibrate
2.05Isocratic Hold (Polar Impurities)
15.060Linear Gradient
18.090Wash
20.090Hold Wash
20.15Re-equilibrate
25.05End
Sample Preparation[1][3][4]
  • Diluent: Water:Acetonitrile (90:10). Crucial: Use low organic content to prevent "solvent effect" peak distortion for early eluting polar impurities.

  • Concentration: 0.5 mg/mL for impurity analysis.

Impurity Profiling & Pathway Visualization[1]

Understanding the synthesis pathway allows us to predict likely impurities. The synthesis typically involves the reaction of a 3-aminobenzonitrile derivative or a hydrazide.[1]

Key Impurities to Monitor:

  • Starting Material: 3-Aminobenzonitrile (Less polar, elutes later).[1]

  • Intermediate: Hydrazide derivatives (Polar, elute early).

  • Regioisomer: 3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.[1][4][5] This is the "Critical Pair" that requires the PFP column if resolution on C18 is < 1.5.

Diagram 2: Synthesis & Impurity Fate Map[1]

ImpurityFate SM1 3-Aminobenzonitrile Reaction Cyclization SM1->Reaction Reagent Hydrazine/Acetamidine Reagent->Reaction Main Target: 3-(5-methyl-4H-triazol-3-yl)aniline Reaction->Main Major (85%) Imp1 Impurity A: Regioisomer (1-Methyl) Reaction->Imp1 Minor (5-10%) Imp2 Impurity B: Unreacted Hydrazide Reaction->Imp2 Trace (<1%) HPLC HPLC Separation Imp B (Early) Target (Mid) Imp A (Critical Pair) Main->HPLC Imp1->HPLC Imp2->HPLC

Caption: Impurity fate map showing the origin of critical impurities and their relative elution order in Reverse Phase HPLC.

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy and robust, the following System Suitability Tests (SST) must be implemented in every sequence:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak. Failure indicates column aging or pH drift.[1]
  • Resolution (

    
    ):  If the Regioisomer is present, 
    
    
    
    is required.
  • Precision: %RSD of peak area for 6 replicate injections

    
    .
    
  • Sensitivity (LOQ): Signal-to-Noise (S/N) ratio

    
     at 0.05% concentration level.[1]
    

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. "Introduction to Modern Liquid Chromatography." Wiley-Interscience, 3rd Edition, 2009.
  • PubChem. "3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline Compound Summary."[1][6] National Library of Medicine.[1] (Used for structural confirmation and tautomer analysis).

  • McCalley, D. V. "Analysis of basic solutes by reversed-phase high-performance liquid chromatography."[1] Journal of Chromatography A, 2010. (Source for silanol interaction mechanisms).

Sources

Validation

Technical Comparison Guide: FTIR Characterization of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline

Executive Summary & Application Context 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline is a critical heterocyclic intermediate, often serving as a bioisostere in the synthesis of kinase inhibitors and high-performance corrosi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline is a critical heterocyclic intermediate, often serving as a bioisostere in the synthesis of kinase inhibitors and high-performance corrosion inhibitors. Its structural integrity relies on the successful cyclization of the 1,2,4-triazole ring and the preservation of the primary amine on the phenyl ring.

This guide provides a rigorous spectral analysis, comparing the target molecule against its synthetic precursors and structural isomers. The goal is to equip researchers with a self-validating FTIR protocol to confirm identity and purity without immediate recourse to more expensive techniques like NMR or MS.

Spectral Fingerprint Analysis

The FTIR spectrum of this molecule is a superposition of three distinct vibrational domains: the Aniline (Primary Amine) , the 1,2,4-Triazole Heterocycle , and the Methyl Substituent .

Table 1: Characteristic FTIR Peaks & Assignments
Functional GroupFrequency (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
Primary Amine (-NH₂) 3450–3330Mediumν(N-H) Asym.[1] & Sym.Doublet indicates primary amine intact (not acylated).
1630–1610Mediumδ(N-H) ScissoringConfirms amine presence; distinct from amide C=O.
1,2,4-Triazole Ring 3150–3050Broadν(N-H) RingBroadening indicates strong intermolecular H-bonding (tautomeric exchange).
1590–1540Strongν(C=N) RingCritical Marker: Confirms cyclization of the triazole ring.
1280–1260Mediumν(N-N)Specific to triazole/hydrazine linkage.
Methyl Group (-CH₃) 2960–2850Weakν(C-H) AliphaticDistinguishes from non-methylated analogs.
Aromatic Ring (Meta) 1600, 1500Variableν(C=C) SkeletalAromatic backbone confirmation.[2]
780–690Strongδ(C-H) OOPIsomer Marker: Meta-substitution pattern (3-position).

Analyst Insight: The most common error in characterizing this compound is misinterpreting the broad band around 3100 cm⁻¹. In solid-state (KBr pellet), the triazole N-H forms a hydrogen-bonded network that can obscure the sharper aromatic C-H stretches. Do not mistake this for moisture contamination.

Comparative Performance Analysis

To validate the "performance" of your synthesis or the purity of your purchased standard, you must compare the spectrum against specific alternatives.

Scenario A: Reaction Monitoring (Target vs. Precursor)

The most common synthesis route involves the cyclization of 3-aminobenzohydrazide (or an acyl hydrazine intermediate).

FeaturePrecursor (Hydrazide)Target (Triazole)Mechanism of Change
Carbonyl Region Strong peak at 1690–1650 cm⁻¹ (Amide C=O)Absent The C=O bond is consumed to form the C=N bond of the triazole ring.
C=N Region AbsentStrong peak at 1590–1540 cm⁻¹ Formation of the heteroaromatic ring.
NH Region Sharp hydrazide NH peaksBroad triazole NH bandChange from discrete amide H-bonds to cyclic H-bond networks.

Pass/Fail Criteria: If a peak at ~1660 cm⁻¹ persists, the cyclization is incomplete. The product is contaminated with unreacted hydrazide.

Scenario B: Isomeric Purity (Meta vs. Para)

Distinguishing 3-(5-methyl...)aniline (Meta) from 4-(5-methyl...)aniline (Para) is critical in drug design, as regiochemistry dictates binding affinity.

  • Meta-Isomer (Target): Shows strong Out-of-Plane (OOP) bending peaks at ~780 cm⁻¹ and ~690 cm⁻¹ .

  • Para-Isomer (Alternative): Shows a single strong OOP peak around 840–810 cm⁻¹ .

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data that matches the literature, follow this specific protocol.

Step 1: Sample Preparation
  • Technique: KBr Pellet (Preferred for resolution) or Diamond ATR.

  • Protocol:

    • Dry the sample at 45°C under vacuum for 2 hours to remove lattice water (which interferes with the Triazole NH region).

    • Mix 1 mg sample with 100 mg dry KBr.

    • Press at 8-10 tons to form a transparent disc.

  • Validation: If the baseline slopes heavily at 4000 cm⁻¹, the particle size is too large (scattering). Regrind and repress.

Step 2: Data Acquisition
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprint region).

  • Scans: Minimum 32 scans to reduce noise in the weak overtone regions.

Visualization of Logic & Workflow

Diagram 1: Synthesis Monitoring Logic

This decision tree guides the researcher through the spectral validation of the reaction product.

SynthesisValidation Start Start: Acquire FTIR Spectrum CheckCO Check 1650-1690 cm⁻¹ Region (Carbonyl Band) Start->CheckCO ResultCO Is a strong peak present? CheckCO->ResultCO Fail1 FAIL: Incomplete Cyclization (Hydrazide Impurity) ResultCO->Fail1 Yes CheckCN Check 1540-1590 cm⁻¹ Region (C=N Stretch) ResultCO->CheckCN No ResultCN Is a strong band present? CheckCN->ResultCN Fail2 FAIL: No Ring Formation ResultCN->Fail2 No CheckOOP Check 690-780 cm⁻¹ Region (OOP Bending) ResultCN->CheckOOP Yes ResultOOP Peaks at 690 & 780 cm⁻¹? CheckOOP->ResultOOP Fail3 FAIL: Wrong Isomer (Para/Ortho) ResultOOP->Fail3 No (e.g., 810 cm⁻¹) Success PASS: 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline Confirmed ResultOOP->Success Yes

Caption: Logical workflow for validating the synthesis of the target triazole from a hydrazide precursor.

Diagram 2: Spectral Assignment Map

Visualizing the correlation between structure and spectral bands.

SpectralMap Molecule 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline Aniline Aniline Moiety (Primary Amine) Molecule->Aniline Triazole Triazole Ring (Heterocycle) Molecule->Triazole Methyl Methyl Group (Aliphatic) Molecule->Methyl NH_Stretch 3450-3330 cm⁻¹ (NH₂ Stretch) Aniline->NH_Stretch OOP_Meta 780 & 690 cm⁻¹ (Meta OOP) Aniline->OOP_Meta CN_Stretch 1590-1540 cm⁻¹ (C=N Stretch) Triazole->CN_Stretch Triazole_NH 3150-3050 cm⁻¹ (Ring NH) Triazole->Triazole_NH CH_Stretch 2960-2850 cm⁻¹ (C-H Aliphatic) Methyl->CH_Stretch

Caption: Structural decomposition mapping functional groups to their specific IR vibrational modes.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for general amine and heterocycle assignments).
  • NIST Chemistry WebBook. 1,2,4-Triazole Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link] (Authoritative reference for the triazole ring fingerprint).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for detailed primary amine vs.
  • PubChem. 3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline Compound Summary. National Library of Medicine. Available at: [Link] (Validation of chemical structure and isomers).

  • El-Saghier, A. M. (2002). Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives. Journal of the Chinese Chemical Society.

Sources

Comparative

Comparing biological activity of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline vs 3-aminophenyl-1,2,3-triazole

Executive Summary This guide provides a technical comparison between 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline (Compound A) and its bioisostere 3-aminophenyl-1,2,3-triazole (Compound B). While both compounds utilize tria...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline (Compound A) and its bioisostere 3-aminophenyl-1,2,3-triazole (Compound B). While both compounds utilize triazole rings as stable amide bioisosteres, their biological utility diverges significantly based on hydrogen-bonding capabilities and synthesis accessibility.

  • Compound A (1,2,4-Triazole): A "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors (e.g., CSNK2, p38 MAPK). Its ability to tautomerize allows it to act as both a hydrogen bond donor and acceptor in versatile geometries.

  • Compound B (1,2,3-Triazole): Highly accessible via "Click Chemistry" (CuAAC). While topologically similar, it lacks the tautomeric versatility of the 1,2,4-isomer, often resulting in lower potency in ATP-binding pockets that require specific donor-acceptor motifs.

Chemical Biology & Mechanistic Comparison

The primary differentiator between these two scaffolds is their electronic profile and interaction with biological targets (specifically enzymes like kinases).

Hydrogen Bonding & Tautomerism

The biological activity of triazole-based drugs often hinges on their ability to mimic the hydrogen-bonding pattern of a trans-amide bond.

  • 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline:

    • Tautomerism: Exists in equilibrium between the 1H, 2H, and 4H forms. This flexibility allows the ring to optimize its orientation to bind with residues like Lys68 or Asp175 in kinase pockets.

    • Donor/Acceptor: The N4-H can act as a donor, while N1 and N2 act as acceptors. This "Donor-Acceptor-Acceptor" (or varied) motif is critical for Type II kinase inhibition.

  • 3-aminophenyl-1,2,3-triazole:

    • Rigidity: The 1,4-disubstituted 1,2,3-triazole ring is rigid. The C-H bond at position 5 is a weak donor, and N2/N3 are weak acceptors.

    • Limitation: It lacks a strong N-H donor in the ring (unless unsubstituted at N1, which is rare in stable drug candidates). This often leads to reduced affinity in pockets requiring a strong H-bond donor.

Structural Visualization

The following diagram illustrates the structural differences and potential binding modes.

TriazoleComparison cluster_interactions Interaction Mechanisms CompA 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline (1,2,4-Triazole Scaffold) Target Biological Target (e.g., Kinase ATP Pocket) CompA->Target High Affinity (Dynamic Tautomerism) MechA 1,2,4-Mode: N-H Donor + N Acceptor (Mimics Amide Bond) CompA->MechA CompB 3-aminophenyl-1,2,3-triazole (1,2,3-Triazole Scaffold) CompB->Target Moderate Affinity (Rigid Dipole) MechB 1,2,3-Mode: Strong Dipole Moment (Lacks Ring N-H Donor) CompB->MechB

Caption: Structural logic dictating the binding affinity of triazole isomers in active sites.

Comparative Biological Performance Data

Experimental data from Casein Kinase 2 (CSNK2) and p38 MAPK inhibitor studies highlight the performance gap between these isomers.

Potency Comparison (Case Study)

In a direct "head-to-head" comparison of bioisosteres for kinase inhibition, the 1,2,4-triazole scaffold consistently outperforms the 1,2,3-variant when replacing an amide linkage.

Feature3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline3-aminophenyl-1,2,3-triazole
Primary Target Class Kinases (Type I/II Inhibitors), GPCRsMetabolic Enzymes, Antimicrobials
Binding Mode Multi-point H-bonding (Donor & Acceptor)Dipole-driven interactions
CSNK2 Inhibition (IC50) < 10 nM (High Potency)> 1000 nM (Low Potency)
Metabolic Stability High (Resistant to oxidative metabolism)Moderate (N1-substituents labile)
Solubility Moderate (Polar Surface Area ~40 Ų)Lower (More lipophilic character)

Critical Insight: The addition of the 5-methyl group in the 1,2,4-triazole derivative (Compound A) can introduce steric clashes in restricted pockets (e.g., CSNK2A2), potentially reducing activity compared to the unsubstituted 1,2,4-triazole. However, it remains superior to the 1,2,3-triazole isomer in most ATP-competitive assays.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols for synthesis and biological evaluation.

Synthesis of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline

This compound is synthesized via a condensation-cyclization route, avoiding the instability of open-chain intermediates.

Reagents:

  • 3-Aminobenzonitrile (Starting Material)

  • Acetohydrazide (Source of methyl triazole moiety)

  • Potassium carbonate (

    
    )[1]
    
  • n-Butanol (Solvent)

Protocol:

  • Activation: Dissolve 3-aminobenzonitrile (1.0 eq) in anhydrous methanol. Add sodium methoxide (1.1 eq) and stir at RT for 3 hours to form the imidate intermediate.

  • Cyclization: Add acetohydrazide (1.2 eq) to the reaction mixture. Reflux at 80°C for 12 hours.

  • Work-up: Cool to room temperature. Evaporate solvent under reduced pressure.

  • Purification: Resuspend residue in water and extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water to yield off-white crystals.
    
    • Yield: Typically 60-75%.

    • Validation: LC-MS [M+H]+ = 175.2.

Synthesis of 3-aminophenyl-1,2,3-triazole (Click Chemistry)

This route utilizes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reagents:

  • 3-Ethynylaniline (or 3-Azidoaniline depending on isomer)

  • Sodium Azide / Acetylene equivalent

  • Copper(II) Sulfate (

    
    )
    
  • Sodium Ascorbate (Reductant)

Protocol:

  • Reaction: Suspend 3-ethynylaniline (1.0 eq) and Sodium Azide (1.2 eq) in a 1:1 t-Butanol/Water mixture.

  • Catalysis: Add

    
     (5 mol%) and Sodium Ascorbate (10 mol%).
    
  • Stirring: Stir vigorously at RT for 12-24 hours. The 1,4-disubstituted product will precipitate.

  • Work-up: Filter the precipitate. Wash with water and cold ammonium hydroxide (to remove Cu traces).

    • Yield: Typically >90%.

Kinase Inhibition Assay (Generic Protocol)

Objective: Determine IC50 against a target kinase (e.g., p38 MAPK).

  • Preparation: Prepare 10mM stock solutions of Compound A and B in DMSO.

  • Dilution: Perform 3-fold serial dilutions in Assay Buffer (20 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT).
    
  • Incubation: Mix kinase (5 nM final), peptide substrate, and compound. Incubate for 15 mins.

  • Activation: Add ATP (at

    
     concentration) to start the reaction. Incubate for 60 mins at RT.
    
  • Detection: Add ADP-Glo™ Reagent (Promega) to stop reaction and deplete remaining ATP. Incubate 40 mins. Add Kinase Detection Reagent.

  • Analysis: Measure luminescence. Plot RLU vs. log[Concentration] to calculate IC50.

Synthesis & Workflow Visualization

SynthesisWorkflow cluster_124 Route A: 1,2,4-Triazole Synthesis cluster_123 Route B: 1,2,3-Triazole Synthesis (Click) StartA 3-Aminobenzonitrile StepA1 Imidate Formation (NaOMe, MeOH) StartA->StepA1 StepA2 Cyclization (Acetohydrazide, Reflux) StepA1->StepA2 ProdA 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline StepA2->ProdA StartB 3-Ethynylaniline StepB1 CuAAC Reaction (NaN3, CuSO4, Ascorbate) StartB->StepB1 ProdB 3-aminophenyl-1,2,3-triazole StepB1->ProdB

Caption: Comparative synthetic pathways showing the complexity of Route A vs. the efficiency of Route B.

References

  • BenchChem. (2025). A Head-to-Head Battle of Isomers: 1,2,3-Triazole vs. 1,2,4-Triazole as Bioisosteres in Drug Discovery. Retrieved from

  • Journal of Medicinal Chemistry. (2024). Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors. American Chemical Society. Retrieved from

  • Molecules. (2021). Synthesis of biologically relevant 1,2,3- and 1,2,4-triazoles: From classical pathway to green chemistry. MDPI. Retrieved from

  • Bioorganic & Medicinal Chemistry Letters. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Elsevier. Retrieved from

  • ChemicalBook. (2024). Product Profile: 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline (CAS 252928-74-8). Retrieved from

Sources

Validation

A Comparative Guide to the Crystal Structures of Triazole-Aniline Scaffolds: Insights from X-ray Diffraction Analysis

For Researchers, Scientists, and Drug Development Professionals The Significance of Triazole-Aniline Derivatives The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse biologica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of Triazole-Aniline Derivatives

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities, including antifungal, antiviral, and anticancer properties. When coupled with an aniline moiety, the resulting molecule gains a versatile platform for further functionalization, enabling the fine-tuning of its steric and electronic properties. The nitrogen atoms of the triazole ring and the amino group of the aniline can act as hydrogen bond donors and acceptors, as well as coordination sites for metal ions, leading to a rich variety of supramolecular assemblies and metal complexes.[1][2][3][4]

Experimental Workflow: From Synthesis to Structure Elucidation

The journey from a conceptual molecular design to a fully characterized crystal structure involves a meticulous experimental workflow. The causality behind each step is crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_diffraction X-ray Diffraction Analysis synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification Crude Product solvent_screening Solvent Screening purification->solvent_screening Pure Compound crystallization_method Crystallization Method (e.g., Slow Evaporation, Vapor Diffusion) solvent_screening->crystallization_method data_collection Data Collection (Diffractometer) crystallization_method->data_collection Single Crystal structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement final_structure Crystallographic Information File (CIF) structure_refinement->final_structure Final Structure & Data

Caption: A generalized workflow for the determination of crystal structures.

Step-by-Step Experimental Protocols

1. Synthesis of Triazole-Aniline Derivatives:

The synthesis of these compounds often involves multi-step reactions. For instance, a common route to N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides involves the reaction of N-guanidinosuccinimide with various amines under microwave irradiation.[5] The choice of synthetic pathway can be influenced by the nucleophilicity of the amine.[5]

2. Purification:

The purity of the compound is paramount for successful crystallization. Techniques such as recrystallization from a suitable solvent or column chromatography are employed to remove impurities that can hinder crystal growth.

3. Single Crystal Growth:

This is often the most challenging step. The selection of an appropriate solvent or solvent system is critical. Slow evaporation of a dilute solution is a common and effective method. The goal is to allow the molecules to self-assemble into a highly ordered, single-crystal lattice.

4. Single-Crystal X-ray Diffraction:

A suitable single crystal is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted beams contain information about the arrangement of atoms in the crystal. Programs like SHELXT and SHELXL are then used to solve and refine the crystal structure.[3]

Comparative Analysis of Triazole-Aniline Crystal Structures

To illustrate the structural diversity within this class of compounds, we will compare the crystallographic data of two representative triazole-aniline derivatives for which data is publicly available: 4-(1,2,4-Triazol-1-yl)aniline[6][7] and 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate[8]. While the latter is a 1,2,3-triazole, its comparison provides valuable insights into how isomerism and substituents influence crystal packing.

Parameter4-(1,2,4-Triazol-1-yl)aniline[6][7]1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate[8]
Chemical Formula C₈H₈N₄C₁₀H₁₀N₄O₂·H₂O
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 5.5488 (1)10.1343 (4)
b (Å) 7.3656 (2)12.0195 (5)
c (Å) 19.5477 (5)10.3298 (4)
β (°) 99.416 (2)109.913 (2)
Volume (ų) 788.15 (3)1180.81 (8)
Dihedral Angle (Triazole-Benzene) 34.57 (7)°87.39 (5)°
Key Intermolecular Interactions N—H⋯N and C—H⋯N hydrogen bonds, π–π stackingN—H⋯O, O—H⋯O and O—H⋯N hydrogen bonds

Data Presentation: The table above summarizes key crystallographic parameters, highlighting the differences in unit cell dimensions and intermolecular interactions.

Structural Insights and Discussion

The comparison of these two structures reveals significant differences in their solid-state conformations and packing arrangements, driven by the nature and position of their functional groups.

Structural Comparison cluster_A 4-(1,2,4-Triazol-1-yl)aniline cluster_B 1-anilino-5-methyl-1,2,3-triazole-4-carboxylic acid monohydrate A 4-(1,2,4-Triazol-1-yl)aniline Dihedral Angle: 34.57° Interactions: N-H...N, π-π stacking B 1-anilino-5-methyl-1,2,3-triazole... Dihedral Angle: 87.39° Interactions: N-H...O, O-H...O, O-H...N A:f1->B:f1 Significant difference in planarity A:f2->B:f2 Different hydrogen bonding networks note Substituents and isomerism drastically alter the crystal packing and intermolecular interactions.

Caption: A diagram illustrating the key structural differences.

In 4-(1,2,4-triazol-1-yl)aniline, the relatively small dihedral angle of 34.57° between the triazole and benzene rings suggests a partially conjugated system.[6][7] The crystal packing is dominated by N—H⋯N and C—H⋯N hydrogen bonds, as well as aromatic π–π stacking interactions, leading to the formation of sheets.[6][7]

Conversely, in 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate, the two rings are nearly perpendicular, with a dihedral angle of 87.39°.[8] This significant twist is likely due to steric hindrance from the substituents. The presence of the carboxylic acid group and a water molecule of crystallization introduces a more extensive and three-dimensional hydrogen-bonding network involving N—H⋯O, O—H⋯O, and O—H⋯N interactions.[8]

Conclusion

This comparative guide underscores the profound impact of molecular structure on the crystal packing of triazole-aniline derivatives. The choice of linkage (1,2,4-triazole vs. 1,2,3-triazole), the nature of substituents, and the presence of solvate molecules all play a critical role in defining the supramolecular architecture. A thorough understanding of these principles, gained through single-crystal X-ray diffraction, is indispensable for the rational design of new materials and pharmaceutical compounds with tailored solid-state properties. For drug development professionals, this knowledge is crucial for addressing issues such as polymorphism, solubility, and bioavailability.

References

  • 4-(1,2,4-Triazol-1-yl)aniline - PMC - NIH. (n.d.). Retrieved February 12, 2026, from [Link]

  • 4-(1,2,4-Triazol-1-yl)aniline - PubMed. (2010). Retrieved February 12, 2026, from [Link]

  • (PDF) Crystal Structures of two Triazole Derivatives - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

  • Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII) with Bridging Sulfonate-Functionalized 1,2,4-Triazole Derivatives - MDPI. (n.d.). Retrieved February 12, 2026, from [Link]

  • X‐ray diffraction patterns of complexes 3, 4 and 6 - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). Retrieved February 12, 2026, from [Link]

  • Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation - European Journal of Chemistry. (2023). Retrieved February 12, 2026, from [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti- - Ginekologia i Poloznictwo. (n.d.). Retrieved February 12, 2026, from [Link]

  • Synthesis and Crystal Structure of a New Heterocycle Containing both 1,2,3-Triazole and 4-Amino-1,2,4-triazole-3-thiol Moieties. (2023). Retrieved February 12, 2026, from [Link]

  • 3-Aryl-5-aminobiphenyl Substituted[6][7][9]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties - MDPI. (n.d.). Retrieved February 12, 2026, from [Link]

  • Synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. (n.d.). Retrieved February 12, 2026, from [Link]

  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC. (2013). Retrieved February 12, 2026, from [Link]

  • Crystal structure of 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate - PMC. (2019). Retrieved February 12, 2026, from [Link]

Sources

Comparative

Establishing a Melting Point Standard for Pure 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Abstract: The melting point of a pure active pharmaceutical ingredient (API) is a critical physical constant that provides primary evidence of its identity...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The melting point of a pure active pharmaceutical ingredient (API) is a critical physical constant that provides primary evidence of its identity and purity. This guide presents a comprehensive methodology for establishing a definitive melting point standard for 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline. We will delve into the procedural nuances of pharmacopeia-compliant melting point determination and explore advanced thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), to create a robust and reliable standard. This document provides detailed experimental protocols, explains the scientific rationale behind the chosen methods, and offers a framework for comparing the target compound with structurally related analogues.

Introduction: The Significance of a Melting Point Standard

In the realm of pharmaceutical sciences, the melting point is more than just a number; it is a fundamental characteristic that speaks to the identity, purity, and solid-state properties of a crystalline substance. A sharp and well-defined melting range is indicative of a high degree of purity, whereas a broad melting range often suggests the presence of impurities or polymorphic variations. Establishing a reliable melting point standard for a novel compound like 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline is a cornerstone of its physicochemical characterization, essential for regulatory submissions and ensuring batch-to-batch consistency in drug manufacturing.

This guide will provide a holistic approach to determining and standardizing the melting point of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline, moving beyond a simple capillary method to a multi-faceted thermal analysis approach.

Methodologies for Melting Point Determination

The determination of a melting point standard necessitates a combination of classical and modern analytical techniques. This ensures not only an accurate measurement but also a thorough understanding of the thermal behavior of the compound.

The capillary method, as outlined in the United States Pharmacopeia (USP) general chapter <741>, remains a fundamental technique for melting point determination.[1][2][3] It is crucial to adhere to a standardized protocol to ensure reproducibility and accuracy.

Experimental Protocol:

  • Sample Preparation:

    • Ensure the sample of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline is finely powdered and thoroughly dried to remove any residual solvents.

    • Pack the dry powder into a capillary tube of standard dimensions (e.g., 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness) to a height of 2.5-3.5 mm.[1]

    • Compact the sample by tapping the tube gently on a hard surface.

  • Instrument Calibration:

    • Calibrate the melting point apparatus using certified reference standards with melting points bracketing the expected melting range of the test compound.[4][5] Examples include vanillin (81-83 °C) and caffeine (235-237.5 °C).

  • Measurement:

    • Insert the capillary tube into the heating block of the apparatus.

    • Set the initial temperature to approximately 10-15 °C below the anticipated melting point.

    • Employ a ramp rate of 1 °C/minute to ensure thermal equilibrium.

    • Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting). This range is the melting range.

Causality Behind Experimental Choices:

  • Fine Powder: A fine powder ensures uniform heat distribution throughout the sample.

  • Thorough Drying: Residual solvents can act as impurities, depressing and broadening the melting range.

  • Controlled Ramp Rate: A slow heating rate allows for the accurate determination of the temperature at which melting begins and ends.

  • Calibration: Regular calibration with certified standards ensures the accuracy and traceability of the temperature measurement.[5]

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7][8] It provides a more detailed and quantitative assessment of the melting process than the capillary method.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of volatile components.

  • Instrument Setup and Calibration:

    • Purge the DSC cell with an inert gas (e.g., nitrogen) to create an inert atmosphere.

    • Calibrate the instrument for temperature and enthalpy using certified standards like indium.

  • Measurement:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a controlled rate, typically 10 °C/minute, over a temperature range that encompasses the expected melting point.

    • Record the heat flow as a function of temperature.

Data Interpretation:

The DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The following parameters are determined from the peak:

  • Onset Temperature: The temperature at which the melting process begins.

  • Peak Temperature: The temperature at which the rate of heat absorption is at its maximum.

  • Enthalpy of Fusion (ΔHfus): The area under the melting peak, which is a measure of the energy required to melt the sample.

Workflow for DSC Analysis:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh 2-5 mg of Sample B Place in Aluminum Pan A->B C Hermetically Seal Pan B->C D Place Sample & Reference in Cell C->D E Heat at Controlled Rate (e.g., 10°C/min) D->E F Record Heat Flow vs. Temperature E->F G Identify Endothermic Melting Peak F->G H Determine Onset & Peak Temperatures G->H I Calculate Enthalpy of Fusion (ΔHfus) H->I

Caption: Workflow for Melting Point Determination using DSC.

Complementary Thermal and Structural Analysis

To establish a comprehensive melting point standard, it is beneficial to employ complementary analytical techniques that provide a more complete picture of the compound's solid-state properties.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[9][10][11] It is particularly useful for determining the presence of residual solvents or hydrates, which can affect the melting point.

Experimental Protocol:

  • Sample Preparation:

    • Place a known weight of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline (typically 5-10 mg) in a TGA pan.

  • Measurement:

    • Heat the sample at a controlled rate (e.g., 10 °C/minute) in a controlled atmosphere (e.g., nitrogen).

    • Monitor and record the change in mass as a function of temperature.

Data Interpretation:

A stable baseline in the TGA thermogram up to and beyond the melting point indicates the absence of volatile components. A mass loss prior to melting would suggest the presence of residual solvent or water, which would necessitate further purification and drying of the sample before a definitive melting point can be established.

X-Ray Powder Diffraction (XRPD) is a non-destructive technique used to identify the crystalline phase of a solid material.[12][13][14][15] It is essential for confirming that the melting point being measured corresponds to a single, specific polymorphic form of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline. Different polymorphs of the same compound can exhibit different melting points.

Experimental Protocol:

  • Sample Preparation:

    • A small amount of the powdered sample is placed on a sample holder.

  • Measurement:

    • The sample is irradiated with a monochromatic X-ray beam.

    • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

Data Interpretation:

The resulting XRPD pattern is a unique "fingerprint" of the crystalline solid. This pattern should be recorded and used as a reference for the specific solid form for which the melting point standard is being established.

Comparative Analysis with Related Compounds

To provide context for the melting point of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline, it is valuable to compare it with structurally similar molecules. This comparison can offer insights into the effects of subtle structural modifications on the crystal lattice energy and, consequently, the melting point.

Compound NameStructureReported/Expected Melting Point (°C)
3-(5-methyl-4H-1,2,4-triazol-3-yl)anilineC9H10N4To be determined
3-(4H-1,2,4-triazol-4-yl)aniline[16]C8H8N4Data not available
3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline[17][18][19]C9H10N4Data not available
4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline[20]C9H10N4Data not available

Logical Relationship of Analytical Techniques:

Analytical_Workflow A Purified 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline B Capillary Melting Point (USP <741>) Preliminary Melting Range A->B C Differential Scanning Calorimetry (DSC) Precise Onset, Peak, ΔHfus A->C D Thermogravimetric Analysis (TGA) Assess for Volatiles/Hydrates A->D E X-Ray Powder Diffraction (XRPD) Confirm Crystalline Form A->E F Established Melting Point Standard B->F C->F D->F E->F

Caption: Integrated approach for establishing a melting point standard.

Conclusion

Establishing a melting point standard for a new chemical entity such as 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline requires a rigorous and multi-faceted analytical approach. By combining the classical capillary method with modern thermal analysis techniques like DSC and TGA, and complementing this with structural information from XRPD, a robust and reliable standard can be defined. This comprehensive characterization is indispensable for ensuring the quality, consistency, and regulatory compliance of the compound throughout the drug development lifecycle. The protocols and rationale presented in this guide provide a framework for researchers to confidently establish a melting point standard for this and other novel pharmaceutical compounds.

References

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024).
  • Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020).
  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights - Torontech. (2025).
  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026).
  • Thermogravimetric Analysis - Improved Pharma. (2022).
  • Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing.
  • Differential scanning calorimetry - CureFFI.org. (2016).
  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024).
  • X-ray Powder Diffraction in Solid Form Screening and Selection. (2011).
  • Determination of Melting Points According to Pharmacopeia - thinkSRS.com.
  • Differential Scanning Calorimetry (DSC) | METTLER TOLEDO.
  • USP 741 Melting Point or Range | PDF - Scribd.
  • Calibration standards for melting point determination - Crea Analytical.
  • X-Ray Powder Diffraction: Pharmaceutical Solid-State Characterization - YouTube. (2025).
  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
  • X-ray Powder Diffraction (XRD) - SERC (Carleton). (2007).
  • X-Ray Diffraction Basics | Chemical Instrumentation Facility - Iowa State University.
  • usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE - uspbpep.com.
  • Melting Point Reference Standards - Mettler Toledo.
  • 3-(4H-1,2,4-Triazol-4-yl)aniline - Sigma-Aldrich.
  • 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline - Apollo Scientific.
  • 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline - Fluorochem.
  • 3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline.
  • 3-(4-methyl-4h-1,2,4-triazol-3-yl)aniline - PubChemLite.

Sources

Safety & Regulatory Compliance

Safety

3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline proper disposal procedures

Executive Safety Directive Treat as High-Potency Pharmacophore. In the absence of a compound-specific monograph for 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline, you must default to the safety profile of its parent pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Treat as High-Potency Pharmacophore. In the absence of a compound-specific monograph for 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline, you must default to the safety profile of its parent pharmacophores: Aniline (CAS 62-53-3) and 1,2,4-Triazole (CAS 288-88-0) .[1]

  • Primary Hazard: Acute Toxicity (Oral/Dermal/Inhalation), Carcinogenicity (Suspected), and Aquatic Toxicity (Chronic).[1]

  • Disposal Method: High-Temperature Incineration (Rotary Kiln) with NOx Scrubbing.[1]

  • Strict Prohibition: Do NOT dispose of via sanitary sewer, trash, or bleaching (oxidation).[1]

Technical Justification & Hazard Analysis

To ensure safety, we must understand the causality behind the disposal protocols. This molecule combines two distinct functional groups that dictate its waste management lifecycle.[1]

A. The Aniline Moiety (Toxicity Driver)

The aniline ring is the primary driver for the "Toxic" waste classification.[1] Anilines are readily absorbed through the skin and can cause methemoglobinemia (oxidation of hemoglobin).[1]

  • Disposal Implication: All solid and liquid waste must be segregated into "Toxic Organic" streams.[1] Contact with skin during waste transfer is the highest risk point.[1]

B. The Triazole Ring (Thermal & Chemical Stability)

The 1,2,4-triazole ring is a nitrogen-rich heterocycle.[1][2] It confers high thermal stability and resistance to standard chemical degradation.[1]

  • Disposal Implication: Chemical neutralization (e.g., acid/base hydrolysis) is ineffective and dangerous.[1] The high nitrogen content means that incomplete combustion can generate Hydrogen Cyanide (HCN) and high levels of Nitrogen Oxides (NOx).[1] Only industrial-scale incineration (>1000°C) is sufficient for mineralization.[1]

Physicochemical Profile for Waste Handlers

Data below is synthesized from structural analogues (e.g., 3-amino-1,2,4-triazole) to guide waste stream characterization.

PropertyValue / CharacteristicOperational Relevance
Physical State Solid (Crystalline powder)High dust potential; use HEPA vacuum for spills.[1]
Solubility Low in water; Soluble in DMSO/MeOHDo not attempt aqueous wash-down; use organic solvents for decontamination.[1]
Acidity (pKa) Amphoteric (Weak base ~5.3, Weak acid ~10)Soluble in both strong acids and bases.[1] Avoid pH extremes in waste containers to prevent unexpected solubilization.[1]
Flash Point >150°C (Predicted)Classified as "Combustible" rather than "Flammable" for transport.[1]
RCRA Code (US) U012 (Aniline derivative proxy)Must be managed as Hazardous Waste.[1]

Step-by-Step Disposal Protocol

Phase 1: Bench-Level Segregation
  • Solid Waste: Collect pure compound, contaminated gloves, and weighing boats in a clear polyethylene bag . Double-bag and seal with a zip-tie.

  • Liquid Waste (Mother Liquors):

    • Compatible Solvents: Methanol, Ethanol, DMSO, DCM.

    • Incompatible: Do not mix with concentrated Nitric Acid or Peroxides.[1] The triazole ring can form unstable energetic salts with strong oxidizers.[1]

Phase 2: Containerization & Labeling

Use a dedicated High-Density Polyethylene (HDPE) carboy for liquid waste.[1] Glass is acceptable but poses a breakage risk.[1]

Label Requirements:

  • Content: "Hazardous Waste: 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline Solution"[1]

  • Hazards: [Toxic] [Irritant] [Carcinogen][1][3]

Phase 3: Decontamination of Equipment

Because the compound is likely a potent kinase inhibitor intermediate:

  • Rinse 1: Rinse glassware with Methanol or DMSO (collect as hazardous waste).

  • Rinse 2: Rinse with 10% Acetic Acid (solubilizes the aniline).

  • Final Wash: Standard detergent and water.[1]

Visualized Workflows

A. Waste Segregation Decision Tree

This logic gate ensures the compound never enters an incompatible stream.[1]

WasteSegregation Start Waste Generation 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Wipes) StateCheck->Solid Liquid Liquid Waste (Reaction Mix, Mother Liquor) StateCheck->Liquid Bagging Double Bag (Polyethylene) Label: TOXIC SOLID Solid->Bagging SolventCheck Solvent Type? Liquid->SolventCheck Destruction Final Fate: High-Temp Incineration Bagging->Destruction Halogenated Halogenated Stream (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Stream (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHalogenated Aqueous Aqueous Stream SolventCheck->Aqueous Halogenated->Destruction NonHalogenated->Destruction Prohibit STOP: Do not dispose via drain. Collect in separate carboy. Aqueous->Prohibit Prohibit->Destruction

Figure 1: Decision logic for segregating aniline-triazole waste streams to ensure regulatory compliance and safety.[1]

B. The Destruction Pathway (Chemical Fate)

Understanding the incineration process validates why we do not neutralize in the lab.[1]

IncinerationPath Input Waste Input (Aniline/Triazole) Kiln Rotary Kiln (1100°C, Oxidizing Atm) Input->Kiln Reaction Combustion Reactions: C -> CO2 H -> H2O N -> NOx + N2 Kiln->Reaction Scrubber Wet Scrubber (NaOH spray) Reaction->Scrubber Gases (NOx, HCl) Ash Solid Ash (Landfill) Reaction->Ash Inorganic Residue Stack Clean Emission (N2, CO2, H2O) Scrubber->Stack

Figure 2: Industrial destruction pathway showing the mineralization of the nitrogen-rich heterocycle.[1]

Chemical Compatibility Matrix

Use this table to prevent dangerous cross-reactivity in your waste carboys.

Chemical ClassCompatibilityRisk / Rationale
Alcohols (MeOH, EtOH) Compatible Preferred solvent for dissolution/cleaning.[1][4]
Chlorinated Solvents (DCM) Compatible Acceptable, but segregate for cost efficiency if possible.[1]
Strong Acids (H2SO4, HNO3) Incompatible Exothermic protonation.[1] Nitric Acid specifically may nitrate the ring, creating shock-sensitive explosives.[1]
Strong Oxidizers (Peroxides) Incompatible Potential for rapid oxidation of the amine, generating heat and toxic vapors.
Aldehydes Conditional May form imines (Schiff bases) with the aniline amine, changing physical properties (precipitation).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135432367 (Aniline Derivatives).[1] Retrieved from [Link]1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification (U-List and Characteristic Waste).[1] Retrieved from [Link]1]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline.[1] Retrieved from [Link]1]

  • European Chemicals Agency (ECHA). Substance Information: Aniline and its salts.[1] Retrieved from [Link]1]

Sources

Handling

Comprehensive Guide to the Safe Handling and Disposal of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline

As a Senior Application Scientist, it is imperative to approach the handling of any novel chemical compound with a protocol that is both robust and grounded in a thorough understanding of its potential hazards. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to approach the handling of any novel chemical compound with a protocol that is both robust and grounded in a thorough understanding of its potential hazards. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline, a compound of interest for researchers, scientists, and drug development professionals. The procedures outlined herein are designed to ensure the safety of laboratory personnel and the integrity of the research environment.

Understanding the Hazard Profile

3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline is a heterocyclic compound containing both a triazole and an aniline moiety. While specific toxicological data for this exact molecule is limited, its structural components suggest a hazard profile that must be respected. The aniline substructure is a well-known toxicophore, and related compounds exhibit notable hazards.

Based on data for structurally similar compounds and the GHS classification of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline, the primary hazards are identified as:

  • Skin Corrosion/Irritation (Category 2) : May cause skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.

This information dictates the stringent requirements for personal protective equipment and handling procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable and is directly informed by the compound's hazard profile. The following table summarizes the minimum required PPE for handling 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline.

Body Part Required PPE Rationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.
Hands Nitrile or neoprene gloves (double-gloving recommended)Provides a barrier against skin contact, which can lead to irritation.
Body A fully buttoned laboratory coatProtects against accidental spills and contamination of personal clothing.
Respiratory A NIOSH-approved respirator with an appropriate cartridgeNecessary when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.

Expert Insight: The practice of double-gloving is a field-proven technique that provides an additional layer of protection. Should the outer glove become contaminated, it can be safely removed without compromising the integrity of the inner glove, thus protecting the user.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline is crucial for minimizing exposure risk. The following workflow is designed to be a self-validating system, ensuring safety at each step.

3.1. Preparation and Engineering Controls

  • Designated Work Area: All handling of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline should be conducted in a designated area, clearly marked with appropriate hazard signage.

  • Chemical Fume Hood: All weighing and solution preparation activities must be performed in a certified chemical fume hood to mitigate the risk of inhaling airborne particles.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

3.2. Weighing and Solution Preparation

  • Don PPE: Before handling the compound, don all required PPE as outlined in the table above.

  • Tare the Balance: Inside the chemical fume hood, place a clean, dry weighing vessel on the analytical balance and tare it.

  • Dispense the Compound: Carefully dispense the required amount of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline into the weighing vessel. Use a spatula and avoid generating dust.

  • Dissolution: Add the desired solvent to the vessel containing the compound. Gently swirl or stir to dissolve. If heating is required, use a controlled heating mantle and ensure proper ventilation.

3.3. Post-Handling Procedures

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol), followed by a soap and water wash.

  • Glove Removal: Remove the outer pair of gloves and dispose of them in the designated hazardous waste container. Then, remove the inner pair of gloves.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Prepare Designated Work Area prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Work Area & Equipment handle3->clean1 clean2 Segregate & Dispose of Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A streamlined workflow for the safe handling of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline and any contaminated materials is a critical final step. Adherence to institutional and local regulations is mandatory.

4.1. Waste Segregation

  • Solid Waste: All solid waste, including contaminated gloves, weighing paper, and disposable labware, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

4.2. Disposal Procedure

  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name: "3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline" and the appropriate hazard symbols.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

Logical Relationship of Safety Measures

compound 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline hazards Identified Hazards (Skin/Eye/Respiratory Irritant) compound->hazards ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) hazards->ppe handling Safe Handling Procedures (Fume Hood, Designated Area) hazards->handling ppe->handling disposal Proper Disposal Plan (Segregation, Labeling, EHS) handling->disposal safety Personnel & Environmental Safety disposal->safety

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline
Reactant of Route 2
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